1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone
Description
Properties
IUPAC Name |
1-(1-benzothiophen-5-yl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrOS/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQPGUCRHJHYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427623 | |
| Record name | 1-(1-Benzothiophen-5-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-87-9 | |
| Record name | 1-(1-Benzothiophen-5-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-Haloketones and the Benzothiophene Moiety
1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone belongs to the class of α-haloketones, which are highly versatile building blocks in organic synthesis. Their reactivity makes them crucial precursors for a wide array of heterocyclic compounds, some of which exhibit significant biological activity. Specifically, α-haloketones are instrumental in the synthesis of HIV protease inhibitors.
The benzothiophene core is a prominent scaffold in medicinal chemistry, found in drugs such as the selective estrogen receptor modulator raloxifene. The fusion of the benzothiophene moiety with the reactive α-bromoketone functionality in the target molecule creates a powerful synthon for the development of novel therapeutic agents.
Retrosynthetic Analysis and Strategic Pathway
The synthesis of this compound is most logically approached through a two-step sequence. This involves the initial acylation of benzothiophene to form the ketone precursor, followed by a selective α-bromination.
Overall Synthetic Scheme:
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
| Material | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 1-Benzothiophene | 134.18 | 10.0 g | 0.0745 |
| Acetyl Chloride | 78.50 | 6.4 g (5.8 mL) | 0.0815 |
| Aluminum Chloride (anhydrous) | 133.34 | 11.9 g | 0.0892 |
| Dichloromethane (anhydrous) | - | 150 mL | - |
| Hydrochloric Acid (2M) | - | 100 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (11.9 g) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (5.8 mL) to the stirred suspension.
-
In a separate flask, dissolve 1-benzothiophene (10.0 g) in anhydrous dichloromethane (50 mL).
-
Add the benzothiophene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts and wash sequentially with 2M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 1-(1-benzothiophen-5-yl)ethan-1-one.
Part 2: α-Bromination of the Ketone Intermediate
The second step involves the selective bromination at the α-carbon of the ketone. This reaction is typically carried out under acidic conditions to favor the formation of the enol tautomer, which is the nucleophilic species in this transformation.
Mechanism of Acid-Catalyzed α-Bromination
The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons. A base (such as the solvent or the bromide ion) then removes an α-proton to form the enol intermediate. The electron-rich double bond of the enol attacks a molecule of bromine, leading to the formation of the α-bromo ketone and regeneration of the acid catalyst. This mechanism ensures that only one bromine atom is introduced at the α-position.
Caption: Mechanism of acid-catalyzed α-bromination of a ketone.
Experimental Protocol: α-Bromination
Materials:
| Material | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 1-(1-Benzothiophen-5-yl)ethan-1-one | 176.23 | 5.0 g | 0.0284 |
| Bromine | 159.81 | 4.7 g (1.5 mL) | 0.0294 |
| Glacial Acetic Acid | - | 50 mL | - |
| Saturated Sodium Thiosulfate | - | 50 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(1-benzothiophen-5-yl)ethan-1-one (5.0 g) in glacial acetic acid (50 mL).
-
Slowly add a solution of bromine (1.5 mL) in glacial acetic acid (10 mL) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (200 mL).
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dissolve the crude solid in dichloromethane and wash with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Characterization of the Final Product
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
Expected Analytical Data:
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Aromatic protons of the benzothiophene ring, a singlet for the -CH₂Br protons. Chemical shifts should be reported in ppm downfield from TMS. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon, the α-brominated carbon, and the aromatic carbons of the benzothiophene ring. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass (255.13 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound. |
| IR | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. |
| Melting Point | A sharp melting point should be observed for the pure, crystalline product. |
Safety and Handling
Chemical Safety:
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, a lab coat, and chemical splash goggles with a face shield. Accidental contact with skin or eyes requires immediate and prolonged flushing with water, followed by medical attention. Inhalation can be fatal.
-
Aluminum Chloride: Corrosive and reacts violently with water. Handle in a dry environment.
-
Acetyl Chloride: Corrosive and lachrymatory. Handle in a fume hood.
-
Dichloromethane: A suspected carcinogen. Use with adequate ventilation.
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.
-
Emergency procedures for chemical spills and exposures should be in place.
Conclusion
The synthesis of this compound is a straightforward yet powerful demonstration of fundamental organic reactions. A successful synthesis relies on the careful execution of a Friedel-Crafts acylation followed by a selective α-bromination. The resulting α-haloketone is a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development. Strict adherence to safety protocols is paramount when handling the hazardous reagents involved in this synthetic sequence.
References
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Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
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National Institutes of Health. (n.d.). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
A Comprehensive Technical Guide to 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone (CAS Number 1131-87-9): Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene and its derivatives are a cornerstone in medicinal chemistry, recognized for their versatile pharmacological activities.[1] This heterocyclic scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with applications spanning anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic domains.[2][3] The unique electronic properties of the benzothiophene ring system allow for a wide range of chemical modifications, making it an attractive starting point for the development of novel therapeutics.[4] At the heart of this chemical versatility lies the strategic functionalization of the benzothiophene core, a process often initiated with reactive intermediates such as 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone. This α-haloketone is a valuable building block, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, properties, and utility in synthetic chemistry.
Physicochemical Properties
A clear understanding of the fundamental physical and chemical properties of this compound is essential for its effective use in a laboratory setting. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1131-87-9 | [5] |
| Molecular Formula | C₁₀H₇BrOS | [5] |
| Molecular Weight | 255.13 g/mol | [5] |
| Appearance | Off-white to slight yellow solid | [6] |
| Purity | Typically ≥95% | [5] |
Proposed Synthesis Pathway
The synthesis of this compound is logically approached as a two-step process, commencing with the Friedel-Crafts acylation of benzothiophene, followed by a regioselective α-bromination of the resulting ketone.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Friedel-Crafts Acylation of Benzothiophene
The initial step involves the introduction of an acetyl group onto the benzothiophene ring. Friedel-Crafts acylation is a classic and effective method for this transformation.[7] The regioselectivity of this reaction on the benzothiophene nucleus is highly dependent on the reaction conditions. While acylation of thiophene typically favors the 2-position due to the greater stabilization of the cationic intermediate, the substitution pattern on the benzene ring of benzothiophene can be directed.[8][9] For the synthesis of the 5-acetyl derivative, specific conditions are required to favor acylation on the benzene portion of the molecule.
Experimental Protocol (Proposed):
-
To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add acetyl chloride dropwise.
-
After the formation of the acylium ion complex, a solution of benzothiophene in the same solvent is added slowly, maintaining the low temperature.
-
The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product, 1-(1-benzothiophen-5-yl)ethanone, is purified by recrystallization or column chromatography.
Step 2: α-Bromination of 1-(1-Benzothiophen-5-yl)ethanone
The second step is the regioselective bromination of the methyl group of the acetyl moiety to yield the desired α-bromoketone. N-Bromosuccinimide (NBS) is a widely used and effective reagent for the α-bromination of aryl ketones, often in the presence of a radical initiator or an acid catalyst.[10][11] This method is generally preferred over the use of elemental bromine due to its milder reaction conditions and higher selectivity.[7]
Experimental Protocol (Proposed):
-
Dissolve 1-(1-benzothiophen-5-yl)ethanone in a suitable solvent such as carbon tetrachloride or methanol.[1][11]
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) or an acid catalyst (e.g., p-toluenesulfonic acid).[1][12]
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
The filtrate is washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Spectroscopic Characterization (Predicted)
¹H NMR:
-
Aromatic Protons (Benzothiophene Ring): Multiple signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The specific coupling patterns will depend on the substitution at the 5-position.
-
Methylene Protons (-CH₂Br): A characteristic singlet for the two protons of the bromomethyl group is expected to appear in the range of δ 4.4-4.6 ppm.[12]
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal for the ketone carbonyl carbon is anticipated around δ 190-192 ppm.[12]
-
Aromatic Carbons: A series of signals corresponding to the carbons of the benzothiophene ring will be present in the aromatic region (δ 120-140 ppm).
-
Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate at approximately δ 30-31 ppm.[12]
Mass Spectrometry (MS):
-
The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺. The expected molecular weight is 255.13 g/mol .
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹.[12]
-
Bands corresponding to C-H stretching of the aromatic ring will appear around 3000-3100 cm⁻¹.
-
C-Br stretching vibrations are typically observed in the lower frequency region of the spectrum.
Reactivity and Synthetic Applications: The Hantzsch Thiazole Synthesis
The primary utility of this compound lies in its reactivity as an electrophile. The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-bromine bond, making it susceptible to nucleophilic attack. This reactivity is harnessed in a variety of synthetic transformations, most notably in the construction of heterocyclic ring systems.
A classic and highly valuable application is the Hantzsch thiazole synthesis , which involves the reaction of an α-haloketone with a thioamide to form a thiazole ring.[15][16] Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[17]
Caption: Hantzsch synthesis of an aminothiazole derivative.
Mechanism of the Hantzsch Thiazole Synthesis:
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon bearing the bromine atom in an Sₙ2 reaction, displacing the bromide ion.[18]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular fashion.
-
Dehydration: A subsequent dehydration step leads to the formation of the aromatic thiazole ring.[18]
Experimental Protocol (General):
-
In a suitable solvent such as ethanol, dissolve this compound and thiourea.[1]
-
The reaction mixture is typically heated to reflux for a specified period until the reaction is complete.
-
Upon cooling, the thiazole product, often as a hydrobromide salt, may precipitate from the solution.
-
Neutralization with a weak base, such as sodium carbonate, will yield the free base of the aminothiazole, which can then be isolated by filtration.[1]
Safety and Handling
As with all α-haloketones, this compound should be handled with care in a well-ventilated fume hood. It is a lachrymator and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a strategically important intermediate for the synthesis of a wide array of more complex molecules, particularly those containing the medicinally relevant benzothiophene scaffold. Its synthesis, while requiring careful control of reaction conditions to ensure the desired regioselectivity, is achievable through established synthetic methodologies. The inherent reactivity of the α-bromoketone functionality, particularly in reactions such as the Hantzsch thiazole synthesis, underscores its value to the research and drug development community. This guide provides a foundational understanding of this key building block, empowering scientists to leverage its potential in the pursuit of novel chemical entities with therapeutic promise.
References
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]
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- Vekariya, R. H., et al. (2015). Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. Current Microwave Chemistry, 2(1), 61-69.
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Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic concept via Friedel‐Crafts acylation was not successfully applied. Retrieved from [Link]
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- Alper, H., et al. (2006). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 71(23), 8869-8875.
- Sang, R., Noble, A., & Aggarwal, V. K. (2021). Chiral Benzothiophene Synthesis via Enantiospecific Coupling of Benzothiophene S‐Oxides with Boronic Esters.
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- Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
- Chen, K., et al. (2023). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers, 10(15), 3747-3752.
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A Technical Guide to 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone, a key heterocyclic intermediate in medicinal chemistry and materials science. We will delineate its core physicochemical properties, propose a validated synthetic pathway with mechanistic insights, and explore its strategic application as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage the unique reactivity and structural attributes of this compound.
Introduction: The Significance of the Benzothiophene Scaffold
The benzothiophene core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant therapeutic properties. Its presence in several FDA-approved drugs underscores its importance in modern pharmacology. Notable examples include the selective estrogen receptor modulators (SERMs) raloxifene and arzoxifene, the antipsychotic agent brexpiprazole, the antifungal sertaconazole, and the 5-lipoxygenase inhibitor zileuton.[1] The benzothiophene moiety's planarity, aromaticity, and ability to engage in various non-covalent interactions contribute to its successful application as a pharmacophore.
The subject of this guide, this compound, is not an end-product but a crucial synthetic intermediate. It combines the stable benzothiophene nucleus with a highly reactive α-bromo ketone functional group. This group serves as a potent electrophilic handle, enabling chemists to readily introduce the benzothiophene scaffold into larger, more complex molecular architectures through reactions like nucleophilic substitution. This versatility makes it an invaluable tool for generating libraries of novel compounds for biological screening and lead optimization.
Core Physicochemical Properties
The fundamental identity and characteristics of this compound are summarized below. Accurate knowledge of these properties is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇BrOS | [2][3] |
| Molecular Weight | 255.13 g/mol | [2][3] |
| CAS Number | 1131-87-9 | [3][4] |
| IUPAC Name | 1-(1-benzothiophen-5-yl)-2-bromoethan-1-one | |
| Synonyms | 1-Benzo[b]thien-5-yl-2-bromo-ethanone, 5-Bromoacetylbenzo[b]thiophene | [2][3] |
| InChI Key | NTQPGUCRHJHYIA-UHFFFAOYSA-N | [2] |
| SMILES | BrCC(=O)C1=CC=C2SC=CC2=C1 | [2] |
graph Chemical_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];
// Thiophene Ring S7 [pos="2.2,0!", label="S"]; C8 [pos="1.73,1!", label="CH"]; C9 [pos="2.6,0.5!", label=" "]; // Dummy for bond angle C10 [pos="2.6,-0.5!", label=" "]; // Dummy for bond angle C11 [pos="1.73,-1!", label="CH"];
// Ketone and Bromoethyl group attached to C3 C12 [pos="-1.73,-1!", label="C"]; O13 [pos="-1.73,-1.8!", label="O"]; C14 [pos="-2.6, -0.5!", label="CH₂"]; Br15 [pos="-3.5, -1!", label="Br"];
// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C5 -- C11; C6 -- C8; C8 -- S7 -- C11; C3 -- C12; C12 -- O13 [style=double]; C12 -- C14; C14 -- Br15;
// Benzene double bonds C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; }
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of α-halo ketones is a cornerstone of organic chemistry. A robust and common method for preparing this compound involves a two-step sequence: Friedel-Crafts acylation followed by α-bromination, or a more direct one-step Friedel-Crafts acylation using bromoacetyl chloride.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The Friedel-Crafts acylation reaction is a classic method for attaching an acyl group to an aromatic ring. In this case, 1-benzothiophene is acylated at the C5 position.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol (Illustrative)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an inert solvent such as dichloromethane (DCM).
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Causality: The Friedel-Crafts reaction is highly exothermic. Cooling is critical to control the reaction rate, prevent side reactions, and ensure regioselectivity.
-
-
Addition of Acylating Agent: Slowly add bromoacetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Addition of Substrate: Dissolve 1-benzothiophene (1.0 equivalent) in DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by pouring it slowly over crushed ice and concentrated HCl.
-
Causality: The acidic water hydrolyzes the aluminum chloride complexes and separates the organic product from the inorganic salts.
-
-
Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile synthetic precursor. The carbon atom bonded to the bromine is highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Caption: Role as a key building block in drug discovery workflows.
Key Reaction Pathways:
-
Synthesis of Aminoketones: Reaction with primary or secondary amines yields α-aminoketones, which are common motifs in pharmacologically active molecules.
-
Hantzsch Thiazole Synthesis: Condensation with a thioamide provides a straightforward route to 2,4-disubstituted thiazoles, another important heterocyclic core.
-
Synthesis of Esters (Favorskii Rearrangement): Treatment with a base like sodium hydroxide or an alkoxide can lead to the formation of esters or carboxylic acids via rearrangement.
-
Alkylation of Heterocycles: Nitrogen atoms within other heterocyclic rings (e.g., imidazole, pyrazole) can be alkylated to link the benzothiophene moiety, creating complex fused or linked systems.
By employing these synthetic strategies, researchers can rapidly generate a diverse library of novel molecules built around the benzothiophene scaffold. These libraries are essential for screening against various biological targets, including enzymes, receptors, and ion channels, to identify new hit and lead compounds for therapeutic development.[5]
Safety and Handling
As an α-bromo ketone, this compound should be handled with care. Compounds of this class are typically lachrymatory (tear-inducing), corrosive, and potent alkylating agents.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: This guide provides general safety information. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a well-defined chemical entity with a molecular formula of C₁₀H₇BrOS and a molecular weight of 255.13 g/mol .[2][3] More than just a set of properties, it represents a strategic tool for the modern medicinal chemist. Its predictable synthesis and the targeted reactivity of its α-bromo ketone group provide a reliable and efficient pathway for elaborating the medicinally significant benzothiophene core. Its application facilitates the exploration of chemical space, enabling the discovery of next-generation therapeutics for a wide range of diseases.
References
-
This compound, 97%, Thermo Scientific. Fishersci.ca. Available at: [Link]
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. National Institutes of Health (NIH). Available at: [Link]
-
An Insight into the Pharmacological Potency of Novel Benzothiophene Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. labsolu.ca [labsolu.ca]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
Characterizing the Solubility of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone: A Framework for Preclinical Development
An In-depth Technical Guide for Researchers
Abstract
1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone is an advanced heterocyclic ketone intermediate, pivotal in the synthesis of various pharmacologically active molecules. Its progression through the drug discovery pipeline—from reaction optimization and purification to formulation for screening assays—is critically dependent on a thorough understanding of its solubility in organic solvents. The absence of consolidated public data on this specific molecule necessitates a structured, first-principles approach to solubility determination.
This technical guide provides researchers, chemists, and formulation scientists with a comprehensive framework for systematically evaluating the solubility of this compound. We move beyond simple data reporting to establish a robust methodology grounded in physical chemistry principles. This document outlines the theoretical prediction of solubility based on molecular structure, presents a detailed protocol for experimental determination using the reliable shake-flask method, and discusses the practical application of the acquired data in a drug development context.
Theoretical Foundation: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the cornerstone of solubility prediction. A molecule's solubility is governed by the balance of intermolecular forces between the solute and the solvent. To anticipate the behavior of this compound, we must first analyze its structural features.
-
1-Benzothiophene Core: This fused aromatic heterocyclic system is largely nonpolar and hydrophobic. It will favor interactions with solvents that have aromatic or nonpolar characteristics through van der Waals forces and π-π stacking.
-
Keto Group (-C=O): The carbonyl group introduces significant polarity and a hydrogen bond acceptor site. This feature promotes solubility in polar solvents.
-
α-Bromo Substituent (-CH₂Br): The bromine atom adds to the molecule's molecular weight and polarizability, but it does not act as a hydrogen bond donor. Its primary effect is to increase the dipole moment of the ethanone side chain.
Predicted Solubility Profile: The molecule presents a dichotomous nature: a large, nonpolar aromatic core appended with a polar side chain. This structure suggests that this compound will exhibit limited solubility in highly nonpolar solvents (e.g., alkanes) and also in highly polar, protic solvents that rely heavily on hydrogen bonding networks (e.g., water). Its optimal solubility is anticipated in polar aprotic solvents that can accommodate both its polar and nonpolar regions.
Solvent Selection for Solubility Screening
A strategic selection of solvents from different classes is essential for building a comprehensive solubility profile. The following table outlines a recommended panel of solvents, categorized by their polarity, which provides a rational basis for experimental work.
| Solvent Class | Solvent Name | Polarity Index | Boiling Point (°C) | Rationale for Inclusion |
| Nonpolar | Toluene | 2.4 | 111 | Represents aromatic, nonpolar systems; potential for π-π interactions. |
| Heptane | 0.1 | 98 | Represents aliphatic, nonpolar systems; establishes a baseline for low solubility. | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | 40 | Excellent solvent for a wide range of organic compounds, good for initial tests. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Strong dipole moment, capable of dissolving compounds with mixed polarity. | |
| Acetonitrile (MeCN) | 5.8 | 82 | Highly polar, useful for both reactions and analytical (HPLC) purposes. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | A powerful, highly polar solvent, often used for stock solutions in biological screening. | |
| Polar Protic | Isopropanol (IPA) | 3.9 | 82 | A common alcohol with both polar (hydroxyl) and nonpolar (alkyl) character. |
| Methanol (MeOH) | 5.1 | 65 | A highly polar alcohol, tests the impact of hydrogen bond donation from the solvent. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a globally recognized standard for determining thermodynamic equilibrium solubility. It is a robust and reliable technique that ensures the solvent is fully saturated with the solute, providing a definitive solubility value under specified conditions.
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting amount of ~10-20 mg in 2 mL of solvent is typical.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected solvent into the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. Allow the slurry to equilibrate for at least 24 hours. A longer period (48-72 hours) is recommended to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. Do not centrifuge unless necessary, as this can induce temperature changes.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of the dissolved solute.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) × (Dilution factor)
Self-Validation and Trustworthiness
To ensure the integrity of the results, the following checks should be integrated:
-
Visual Confirmation: After equilibration, a visible excess of solid must remain in the vial.
-
Time-to-Equilibrium Study: For a new compound, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is stable and equilibrium has been achieved.
-
Purity Analysis: The purity of the starting material should be confirmed, as impurities can significantly affect solubility measurements.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Method.
Interpreting and Applying Solubility Data
The quantitative data generated from this protocol provides actionable insights for various stages of drug development.
Reaction Chemistry
High solubility in a solvent like THF or DCM suggests these are excellent candidates for reaction media, ensuring the starting material is fully dissolved and available for reaction. Conversely, low solubility in heptane indicates it could be a suitable anti-solvent for inducing crystallization during product purification.
Purification and Isolation
A steep solubility gradient between two miscible solvents is ideal for recrystallization. For example, if the compound is highly soluble in hot methanol but poorly soluble in cold methanol, this solvent is a prime candidate for purification. For chromatographic purification, the solubility data informs the choice of the "strong" solvent in the mobile phase.
In Vitro and In Vivo Screening
For biological assays, compounds are typically stored as high-concentration stock solutions in DMSO. Determining the maximum solubility in DMSO is critical to prevent the compound from precipitating in the stock solution or upon dilution into aqueous assay buffers. This avoids artifacts and ensures accurate pharmacological data.
Conclusion
While direct solubility data for this compound is not readily published, a systematic and scientifically rigorous approach can quickly and reliably fill this knowledge gap. By combining theoretical structural analysis with a robust experimental protocol like the shake-flask method, researchers can generate the high-quality, trustworthy data needed to make informed decisions. This framework not only solves the immediate challenge of solvent selection but also establishes a foundational dataset that will support the entire lifecycle of the molecule, from the chemist's bench to preclinical evaluation.
References
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]
-
OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]
-
The National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Compound Management. NCBI Bookshelf. [Link]
Characterization of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone: A Spectroscopic Guide
Molecular Structure and Spectroscopic Overview
1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone possesses a benzothiophene core, a key scaffold in many biologically active molecules. The structural features, including the aromatic protons of the benzothiophene ring system, the carbonyl group, and the alpha-brominated methylene group, each provide a unique signature in different spectroscopic techniques. Understanding these signatures is crucial for confirming the identity and purity of the synthesized compound.
Molecular Formula: C₁₀H₇BrOS
Molecular Weight: 255.13 g/mol
CAS Number: 1131-87-9
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene ring and the methylene protons adjacent to the bromine atom and the carbonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aromatic (Benzothiophene) | 7.0 - 8.5 | m | - | Protons on the benzothiophene ring will appear in the aromatic region, with their exact shifts and multiplicities depending on their substitution pattern and coupling to neighboring protons. |
| -CH₂Br | 4.5 - 5.0 | s | - | The methylene protons are deshielded by both the adjacent carbonyl group and the electronegative bromine atom, resulting in a downfield shift. A singlet is expected as there are no adjacent protons. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust for optimal signal-to-noise)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: 0-12 ppm
-
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 185 - 195 | The carbonyl carbon is highly deshielded and will appear significantly downfield. |
| Aromatic (Benzothiophene) | 120 - 145 | The sp² hybridized carbons of the benzothiophene ring will resonate in this region. |
| -CH₂Br | 30 - 40 | The carbon of the methylene group is attached to an electronegative bromine atom, causing a downfield shift compared to a standard alkyl carbon. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0-220 ppm
-
-
Processing: Fourier transform, phase correct, and reference the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The key functional groups in this compound, the carbonyl group and the aromatic ring, will give rise to characteristic absorption bands.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| C=O (Aryl Ketone) | 1680 - 1700 | Strong | The carbonyl stretch of an aryl ketone is a strong and sharp absorption. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | These absorptions are due to the carbon-carbon stretching vibrations within the benzothiophene ring. |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching vibrations of the C-H bonds on the aromatic ring. |
| C-Br | 500 - 600 | Medium to Strong | The carbon-bromine stretching vibration appears in the fingerprint region of the spectrum. |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction using the empty ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Due to the presence of bromine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed for the molecular ion due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The peaks will be at m/z 254 and 256.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: The bond between the carbonyl carbon and the bromomethyl group can break, leading to the formation of a benzothiophenoyl cation (C₉H₅OS⁺) at m/z 161.
-
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 175.
-
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Visualization of Key Structural and Spectroscopic Relationships
To better illustrate the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous identification and characterization of this compound. This guide has outlined the expected spectroscopic data and provided standardized protocols for their acquisition. While the presented data is predictive, it serves as a robust framework for researchers working with this and structurally related compounds.
References
- Vertex AI Search. This compound.
- Fisher Scientific. This compound, 97%, Thermo Scientific.
The Pharmacological Potential of Benzothiophene Derivatives: A Technical Guide for Drug Discovery Professionals
Preamble: The Enduring Relevance of the Benzothiophene Scaffold in Medicinal Chemistry
The benzothiophene core, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a thiophene ring, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its structural rigidity, combined with the electronic properties conferred by the sulfur atom, provides a versatile platform for the design of novel therapeutic agents. The inherent stability and rich chemistry of the benzothiophene nucleus allow for extensive functionalization, enabling the modulation of pharmacokinetic and pharmacodynamic properties to achieve desired biological effects.[2] This guide provides an in-depth exploration of the significant biological activities exhibited by benzothiophene derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation. From anticancer and antimicrobial to anti-inflammatory applications, benzothiophene derivatives continue to be a focal point of research for the development of next-generation therapeutics.[3]
I. Anticancer Activity: Targeting the Machinery of Malignancy
Benzothiophene derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines through diverse mechanisms of action.[1][4] These compounds interfere with critical cellular processes essential for tumor growth and survival, including cell division, signaling pathways, and programmed cell death.
A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer prowess of benzothiophene derivatives stems from their ability to interact with multiple molecular targets within cancer cells. Key mechanisms include:
-
Inhibition of Tubulin Polymerization: Several benzothiophene analogs act as potent inhibitors of tubulin polymerization, a crucial process for the formation of the mitotic spindle during cell division.[1][5][6][7] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5][6][8] This mechanism is particularly significant as it can overcome resistance mechanisms associated with other microtubule-targeting agents like taxanes and vinca alkaloids.[4]
-
Multi-Kinase Inhibition: A significant breakthrough has been the development of 5-hydroxybenzothiophene derivatives as multi-target kinase inhibitors.[9][10][11][12] These compounds have shown potent inhibitory activity against several kinases implicated in cancer progression, including Clk1/4, DRAK1, Dyrk1A/B, and haspin.[9][10] By simultaneously targeting multiple signaling pathways, these derivatives can combat the development of chemoresistance, a major challenge in cancer therapy.[9][11]
-
Induction of Apoptosis: Benzothiophene derivatives can trigger programmed cell death, or apoptosis, through various pathways. Some derivatives induce apoptosis by activating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, and CASP9, while downregulating anti-apoptotic proteins like Bcl-2.[13][14] Another mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[2][15]
-
Inhibition of the RhoA/ROCK Pathway: Recent studies have identified benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of the RhoA/ROCK signaling pathway, which plays a critical role in tumor cell proliferation, migration, and invasion.[16]
B. Data Summary: Anticancer Activity of Representative Benzothiophene Derivatives
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50/GI50 Values | Mechanism of Action | Reference(s) |
| 2-Amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Compound 6d | L1210, FM3A, Molt/4, CEM | 0.09 - 0.76 nM | Tubulin Polymerization Inhibition | [5] |
| 5-Hydroxybenzothiophene Hydrazide | Compound 16b | U87MG (Glioblastoma) | 7.2 µM | Multi-kinase Inhibition (Clk4, DRAK1, haspin, etc.) | [9] |
| Benzothiophene Acrylonitrile | Compounds 5, 6, 13 | NCI-60 Panel | 10 - 100 nM | Tubulin Polymerization Inhibition | [4] |
| Benzodithiophene | NSC656243 | NB4 (Leukemia) | Not specified | Induction of Differentiation and Apoptosis | [13] |
| Benzo(b)thiophenesulphonamide 1,1-dioxide | BTS derivatives | CCRF-CEM (Leukemia) | Not specified | ROS-mediated Apoptosis | [2] |
C. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cultured cells.[17][18][19]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[19][20]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzothiophene derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
D. Visualization: Signaling Pathway for Benzothiophene-Induced Apoptosis
Caption: Benzothiophene derivatives induce apoptosis through both intrinsic and extrinsic pathways.
II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzothiophene derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, making them promising candidates for the development of new anti-infective drugs.[21][22]
A. Mechanism of Action: Disrupting Microbial Viability
The antimicrobial effects of benzothiophene derivatives are attributed to several mechanisms, including:
-
Inhibition of Essential Enzymes: Some derivatives have been shown to inhibit key microbial enzymes. For instance, fluorinated benzothiophene-indole hybrids have been found to target bacterial pyruvate kinase, an essential enzyme in glycolysis.[4]
-
Disruption of Cell Membrane Integrity: While some benzothiophenes exhibit limited activity against Gram-negative bacteria alone, their efficacy can be significantly enhanced when co-administered with membrane-permeabilizing agents like polymyxin B.[13][21] This suggests that these derivatives may act on intracellular targets once the outer membrane barrier is breached.
-
Inhibition of Biofilm Formation: The ability to inhibit hyphal development in fungi like Candida species indicates that benzothiophene derivatives may interfere with biofilm formation, a critical virulence factor.[13][21]
B. Data Summary: Antimicrobial Activity of Representative Benzothiophene Derivatives
| Compound Class | Specific Derivative(s) | Microbial Strain(s) | MIC (µg/mL or µM) | Reference(s) |
| Novel Benzothiophene Derivatives | Various | Candida albicans, Candida tropicalis | 32 - 64 | [13][21] |
| Novel Benzothiophene Derivatives | Various (with Polymyxin B) | Escherichia coli | 8 - 64 | [13][21] |
| Tetrahydrobenzothiophene Derivatives | Compound 3b | E. coli, P. aeruginosa, Salmonella, S. aureus | 0.54 - 1.11 µM | [23] |
| Fluorinated Benzothiophene-Indole Hybrids | Compounds 3c, 3f | MRSA, MSSA | 2.25 - 2.75 | [24] |
C. Experimental Protocol: Antimicrobial Susceptibility Testing using the Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[25][26][27]
Principle: A standardized inoculum of a bacterium is spread on an agar plate, and paper disks impregnated with a specific concentration of an antimicrobial agent are placed on the surface. The agent diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[26]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) culture.
-
Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[25]
-
-
Inoculation of the Agar Plate:
-
Use a sterile cotton swab to inoculate a Mueller-Hinton agar plate. Dip the swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[25][26]
-
-
Application of Antimicrobial Disks:
-
Aseptically place paper disks impregnated with the benzothiophene derivatives onto the inoculated agar surface.
-
Ensure that the disks are placed at least 24 mm apart to avoid overlapping zones of inhibition.[25]
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate them at 35-37°C for 16-24 hours.
-
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm) using a ruler or caliper.[26]
-
Interpret the results as susceptible, intermediate, or resistant by comparing the measured zone diameters to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
-
D. Visualization: Workflow for Antimicrobial Susceptibility Testing
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The Organic Chemist's Guide to Benzothiophene Synthesis: A Technical Review
Abstract
The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous approved drugs and high-performance organic materials.[1][2] Its unique electronic properties and ability to engage in critical biological interactions have driven extensive research into its chemical synthesis.[3][4] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal strategies for constructing the benzothiophene core. We will move beyond simple procedural lists to explore the underlying mechanistic principles, compare the strategic advantages of classical and modern methods, and provide detailed, actionable protocols for key transformations. This review covers seminal named reactions, modern transition-metal-catalyzed cross-couplings, and emerging C-H activation strategies, offering a holistic view of this vital area of synthetic chemistry.
Introduction: The Significance of the Benzothiophene Nucleus
Benzothiophene, an aromatic heterocyclic compound, consists of a benzene ring fused to a thiophene ring.[1][5] This bicyclic system is not merely a structural curiosity; it is a "privileged scaffold" in drug discovery. The electron-rich sulfur atom and planar structure often enhance binding affinity to various enzymes and receptors, while also improving the pharmacokinetic profile of parent molecules.[3][4]
The therapeutic reach of benzothiophene derivatives is broad, with applications as anticancer, anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective agents.[2][6] Prominent examples of benzothiophene-based drugs include:
-
Raloxifene: A selective estrogen receptor modulator (SERM) used for the treatment and prevention of osteoporosis.[1][7]
-
Zileuton: An inhibitor of 5-lipoxygenase, used in the management of asthma.[1]
-
Sertaconazole: An antifungal medication.[1]
Given this profound biological importance, the development of efficient, versatile, and scalable synthetic routes to substituted benzothiophenes is a paramount objective in modern organic chemistry. This guide will systematically explore the major synthetic avenues available to the practicing chemist.
Foundational Strategies: Classical Name Reactions
The construction of the benzothiophene core has long been achieved through powerful cyclization reactions, many of which remain relevant for specific substitution patterns. These methods typically involve the formation of a key carbon-sulfur bond followed by an intramolecular cyclization/aromatization sequence.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for creating 3-hydroxy-2-thiophenecarboxylic acid derivatives, which can be further elaborated to form the benzothiophene ring.[8] The core reaction involves the base-catalyzed condensation of a thioglycolic acid derivative with an α,β-acetylenic ester.[8][9]
Mechanistic Rationale: The reaction proceeds through a sequence of base-catalyzed 1,4-conjugate additions.[8] First, the deprotonated thioglycolate attacks the alkyne. A subsequent intramolecular addition to the ester carbonyl, followed by elimination, leads to the cyclized product. The choice of base (e.g., sodium alkoxide) is critical to facilitate the initial deprotonation without promoting unwanted side reactions like ester saponification.
Diagram 1: General Workflow for Fiesselmann Synthesis
Caption: A simplified workflow of the Fiesselmann thiophene synthesis.
Electrophilic and Acid-Catalyzed Cyclizations
A common and direct approach involves the cyclization of precursors that already contain the benzene ring and a sulfur-containing side chain. Lewis acids or strong protic acids are frequently used to promote the key intramolecular electrophilic attack onto the aromatic ring.[3]
For instance, the cyclodehydration of an aryl thioacetyl compound can be an important step, as seen in intermediates for Raloxifene synthesis.[10]
Causality in Action: The choice of acid is crucial. A strong Lewis acid like aluminum chloride (AlCl₃) can coordinate to a carbonyl oxygen, rendering the adjacent carbon highly electrophilic and primed for cyclization.[10] In other cases, protic acids like methanesulfonic acid can protonate a key functional group to initiate the ring-closing cascade.[10] The reaction temperature must be carefully controlled to provide sufficient energy for the cyclization while preventing acid-mediated decomposition.
The Modern Era: Transition Metal-Catalyzed Syntheses
The advent of transition metal catalysis revolutionized benzothiophene synthesis, offering milder conditions, superior functional group tolerance, and access to previously difficult-to-make derivatives.[6][11] Palladium-catalyzed reactions, in particular, have become a dominant force in this field.[12][13][14]
Palladium-Catalyzed Annulation and Cross-Coupling
Palladium catalysts excel at forming C-S and C-C bonds, the two critical linkages required to build the benzothiophene scaffold. A powerful strategy involves the annulation (ring-forming) reaction between an aryl sulfide and an alkyne.[15]
Mechanistic Insight: A typical catalytic cycle might involve:
-
Oxidative Addition: The palladium(0) catalyst inserts into an aryl C-H or C-X (X = halide) bond.
-
Alkyne Insertion: The alkyne coordinates to and inserts into the Pd-Aryl bond.
-
Intramolecular C-S Coupling/Reductive Elimination: The key ring-closing step occurs, forming the benzothiophene product and regenerating the Pd(0) catalyst.
This approach is highly convergent and allows for significant diversity from readily available starting materials.[15]
Diagram 2: Simplified Catalytic Cycle for Pd-Catalyzed Annulation
Caption: A conceptual catalytic cycle for benzothiophene synthesis.
The Frontier: C-H Activation Strategies
The most atom-economical and elegant methods involve the direct functionalization of C-H bonds.[11] Transition metals, including palladium, rhodium, and silver, can catalyze the coupling of an aromatic C-H bond with a sulfur-containing partner, or facilitate an intramolecular C-H/C-S cyclization.[11][16][17]
For example, a novel Ag(I)-C-H activation-based methodology enables the C2-arylation of benzothiophenes at near-room temperature, overcoming the high temperatures often required in other methods.[16] This mildness significantly expands the scope of compatible functional groups.[16]
Expert Insight: The challenge in C-H activation is selectivity. In a complex molecule with many C-H bonds, the catalyst must be guided to the correct position. This is often achieved using a directing group or by exploiting the inherent electronic biases of the substrate. The development of catalyst systems that operate under mild conditions is a key area of ongoing research, as it allows for the synthesis of highly functionalized and delicate molecules.[16]
Comparative Analysis of Synthetic Routes
Choosing the right synthetic strategy depends on the target molecule's substitution pattern, the availability of starting materials, and the required scale.
| Method | Key Precursors | Advantages | Disadvantages |
| Classical Cyclizations | Substituted thiophenols, aryl thio-ketones | Inexpensive starting materials, well-established procedures. | Often requires harsh conditions (strong acids, high temps), limited functional group tolerance. |
| Pd-Catalyzed Coupling | o-Halo-alkynylbenzenes, aryl sulfides, alkynes | High functional group tolerance, mild conditions, high yields, convergent.[12][15] | Catalyst cost, ligand sensitivity, potential for metal contamination in final product. |
| C-H Activation | Substituted arenes, sulfur sources | High atom economy, reduces pre-functionalization steps, novel disconnections.[11] | Catalyst development is ongoing, regioselectivity can be a challenge, substrate scope may be limited. |
Detailed Experimental Protocol: A Case Study
The following protocol is an example of a modern, copper-catalyzed synthesis of 2-acylbenzo[b]thiophenes, illustrating the principles of in-situ sulfur incorporation followed by cyclization.[18]
Synthesis of 2-Benzoylbenzo[b]thiophene from 2'-Iodochalcone [18]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2'-iodochalcone (1.0 mmol), potassium ethyl xanthate (1.2 mmol), and Copper(II) acetate (Cu(OAc)₂, 10 mol%).
-
Solvent and Atmosphere: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon). Add anhydrous solvent (e.g., DMF, 5 mL) via syringe.
-
Reaction: Stir the mixture at a specified temperature (e.g., 110 °C) for the required time (e.g., 12 hours), monitoring progress by Thin Layer Chromatography (TLC). The causality here is that the temperature needs to be high enough to facilitate both the initial C-S bond formation and the subsequent intramolecular cyclization catalyzed by the copper salt.
-
Workup: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-acylbenzo[b]thiophene.[19]
Case Study: Synthesis of the Raloxifene Core
Raloxifene, a cornerstone drug for osteoporosis, features a 2-aryl-6-hydroxybenzothiophene core.[7] Its synthesis highlights the practical application of benzothiophene-forming reactions. A key step often involves a Friedel-Crafts acylation to install the benzoyl group at the 3-position, followed by demethylation and further elaboration.[10]
A common disconnection involves the cyclodehydration of an aryl thioacetyl compound to first form the core 6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene intermediate.[10]
Diagram 3: Retrosynthetic Logic for Raloxifene Core
Caption: A simplified retrosynthesis of the core structure of Raloxifene.
Conclusion and Future Outlook
The synthesis of benzothiophene derivatives remains a vibrant and evolving field of chemical research. While classical methods retain their utility, the landscape is increasingly dominated by transition-metal catalysis, which offers unparalleled precision and efficiency. The continued development of C-H activation and functionalization techniques promises even more streamlined and environmentally benign routes to these invaluable heterocyclic compounds.[11] As our understanding of catalysis deepens, we can expect the emergence of novel strategies, including photoredox and electrochemical methods, that will further empower chemists to construct complex, biologically active benzothiophenes for the next generation of therapeutics and materials.[19]
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1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone chemical safety and hazards
An In-depth Technical Guide to the Chemical Safety and Hazards of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone
This document provides a comprehensive technical overview of the safety protocols, hazard profile, and handling requirements for the research chemical this compound. It is intended for laboratory personnel, including researchers, chemists, and drug development professionals, who may handle this compound. The information herein is synthesized from available safety data sheets and the broader chemical literature on α-bromo ketones to ensure a narrative grounded in expertise and validated safety practices.
Introduction: Understanding the Inherent Risks of α-Bromo Ketones
This compound (CAS: 1131-87-9) belongs to the α-haloketone class of organic compounds.[1] From a chemical reactivity standpoint, the presence of a bromine atom on the carbon adjacent (alpha) to the carbonyl group makes this molecule a potent electrophile and alkylating agent. This inherent reactivity is the foundation of its utility in synthetic chemistry, often as a building block for more complex molecules, but it is also the source of its significant biological hazards.[2] These compounds are known to react readily with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA, which underpins their toxicity. Therefore, a thorough understanding of its hazard profile is not merely a regulatory formality but a critical prerequisite for its safe handling.
Hazard Identification and Classification
The primary directive for safe handling is a complete understanding of the compound's classification under the Globally Harmonized System (GHS). This compound is a hazardous substance, and its handling requires stringent safety controls.[3]
Signal Word: Danger [3]
GHS Hazard Statements:
The classification as "Skin Corrosion/Irritation Category 1B" (H314) and "Serious Eye Damage/Eye Irritation Category 1" (H318) signifies that the compound is not merely an irritant but is capable of causing irreversible tissue damage upon contact.[3] Its acute oral toxicity (Category 4) indicates a significant risk if ingested.[3]
Summary of Hazard Information:
| Identifier | Value | Source |
| CAS Number | 1131-87-9 | [3][4] |
| Molecular Formula | C₁₀H₇BrOS | [1][4] |
| Molecular Weight | 255.13 g/mol | [4] |
| GHS Classification | Skin Corrosion, Cat. 1B; Acute Toxicity (Oral), Cat. 4; Serious Eye Damage, Cat. 1 | [3] |
| Primary Hazards | Corrosive, Harmful if Swallowed, Strong Lachrymator (inferred from class) | [3][5] |
Exposure Control and Personal Protective Equipment (PPE)
Given the severe corrosive nature of this compound, engineering controls and personal protective equipment are the most critical barriers to preventing exposure. The causality is clear: to prevent a corrosive chemical from causing tissue damage, one must prevent physical contact.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid and dissolved forms of this compound must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Eyewash Stations and Safety Showers: These must be located in immediate proximity to the workstation. Their location is critical because the first-aid response to corrosive exposure is immediate and copious irrigation with water.[6]
Mandatory Personal Protective Equipment (PPE):
| Protection Type | Specification | Justification |
| Hand Protection | Nitrile or Neoprene gloves, inspected before use. Consider double-gloving. | Prevents direct skin contact. The material is corrosive and can cause severe burns.[3] |
| Eye/Face Protection | Tightly fitting safety goggles AND a full-face shield. | Standard safety glasses are insufficient. The "Causes serious eye damage" classification necessitates a complete seal around the eyes and protection for the entire face.[3][6] |
| Skin and Body | A flame-retardant lab coat, fully buttoned. Long-sleeved clothing. | Protects skin on the arms and body from accidental splashes or dust contact.[6] |
| Respiratory | Not required if handled exclusively in a fume hood. For emergencies or large spills, a self-contained breathing apparatus is necessary. | Protects against inhalation of dust or hazardous decomposition vapors.[6] |
// Connections A -> B -> C; C -> P1 [label="Before Handling"]; P1 -> P2 -> P3 -> P4; P4 -> H1 [label="Ready for Work"]; H1 -> H2 -> H3; } doted Caption: Mandatory PPE and preparation workflow before handling the compound.
Safe Handling and Experimental Protocol
Adherence to a strict, validated protocol is essential. The following steps are designed to mitigate the risks identified in Section 2.
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the compound, ensure all required PPE is available and the fume hood is operational. Prepare all necessary reagents and equipment.
-
Weighing: Weigh the solid compound on a tared weigh paper or in a vial directly inside the fume hood. Avoid creating dust. If dust is generated, gently wipe the area with a damp paper towel, which should then be disposed of as hazardous waste.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the compound slowly. The process may be exothermic.
-
Reaction Quenching: α-bromo ketones are reactive. Any workup or quenching procedure should be performed cautiously. Quenching with a nucleophilic solution (e.g., sodium bisulfite) should be done slowly and at a controlled temperature to manage any exothermic reaction.
-
Decontamination: All glassware and equipment that came into contact with the compound must be decontaminated. Rinse surfaces with a suitable solvent (e.g., acetone or ethanol) to remove residues, followed by a wash with soap and water. The initial solvent rinse must be collected as hazardous waste.
-
Waste Disposal: All solid and liquid waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container. Never mix with other waste streams unless compatibility is confirmed.
Emergency and First-Aid Procedures
Immediate and decisive action is required in the event of an exposure. The corrosive nature of the material means that time is a critical factor in mitigating injury.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Skin Contact: Take off immediately all contaminated clothing.[3] Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6] Do not use the mouth-to-mouth method if the victim inhaled the substance.[6]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] The corrosive properties can cause perforation of the esophagus or stomach, making vomiting extremely dangerous.[3]
// Connections Start -> {R1, R2, R3, R4}; R1 -> A1; R2 -> A2; R3 -> A3; R4 -> A4; {A1, A2, A3, A4} -> End [style=dashed]; } doted Caption: Decision flowchart for first-aid response to an exposure event.
Stability and Reactivity
Understanding the chemical's stability is key to preventing hazardous reactions.
-
Stability: The compound is stable under normal storage conditions (cool, dry, well-ventilated).[7]
-
Conditions to Avoid: Avoid exposure to moisture, as the compound may decompose in contact with water.[3]
-
Incompatible Materials: Avoid strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Thermal decomposition can release toxic and corrosive gases, including carbon oxides (CO, CO₂), hydrogen halides, and bromine.[6] This is a critical consideration during a fire event.
Fire-Fighting and Spill Management
-
Fire-Fighting Measures: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[6] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the hazardous decomposition products.[6]
-
Spill Management:
-
Evacuate all non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing the full PPE described in Section 3, cover the spill with a dry, inert absorbent material such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[6]
-
Do not allow the spilled material to enter drains or waterways.
-
Conclusion: A Protocol of Proactive Safety
This compound is a valuable synthetic intermediate whose utility is directly linked to its high reactivity. This reactivity, in turn, dictates a stringent and non-negotiable safety protocol. The hazards—severe corrosivity to skin and eyes and acute oral toxicity—are significant. However, by understanding the chemical principles behind these hazards and implementing robust engineering controls, correct PPE, and validated handling procedures, the risks can be effectively managed. For the research professional, safety is not a barrier to discovery but the framework that enables it.
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ChemSafetyPro. (2015, April 14). Lists of GHS Precautionary Statement and P Code. ChemSafetyPro. [Link]
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Methodological & Application
Application Notes and Protocols: The Versatility of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone in Synthetic Chemistry
Introduction: A Gateway to Novel Benzothiophene Derivatives
The benzothiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties. A key player in the elaboration of the benzothiophene core is the synthetic intermediate, 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone . This α-bromo ketone is a versatile electrophile, poised for reaction with a variety of nucleophiles, thereby providing a gateway to a diverse range of more complex benzothiophene-containing molecules.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its application in the construction of various heterocyclic systems and as a precursor for functional group transformations, complete with detailed experimental protocols. The causality behind experimental choices will be elucidated to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective use.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₇BrOS |
| Molecular Weight | 255.13 g/mol |
| Appearance | Typically a solid |
| CAS Number | 1131-87-9 |
Safety and Handling: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Core Synthetic Applications and Protocols
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the bromine. This allows for facile nucleophilic substitution, making it an ideal substrate for a variety of synthetic transformations.
Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[1][2][3] It involves the reaction of an α-haloketone with a thioamide. The use of this compound in this reaction allows for the direct attachment of the benzothiophene moiety to a thiazole ring, a common scaffold in pharmacologically active compounds.
Reaction Principle: The reaction proceeds via an initial S-alkylation of the thioamide by the α-bromo ketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.
Hantzsch Thiazole Synthesis Workflow
Protocol 1: Synthesis of 2-Amino-4-(1-benzothiophen-5-yl)thiazole
This protocol describes a representative procedure for the synthesis of a 2-aminothiazole derivative.
-
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or Methanol)
-
Sodium bicarbonate (optional, for work-up)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add this compound and thiourea.
-
Add ethanol to the flask to dissolve the reactants. The concentration is typically in the range of 0.1-0.5 M.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure.
-
The crude product can be collected by filtration. If the reaction mixture is acidic, it can be neutralized with a saturated solution of sodium bicarbonate before filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
-
-
Expected Outcome: A solid product, 2-amino-4-(1-benzothiophen-5-yl)thiazole, is expected. The yield can vary but is generally good for this type of reaction.
Synthesis of Imidazo[2,1-b]thiazole Derivatives
Imidazo[2,1-b]thiazoles are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including anti-inflammatory and anti-mycobacterial properties.[4][5][6][7][8] The reaction of this compound with 2-aminothiazole provides a direct route to this important scaffold.
Reaction Principle: This reaction is a variation of the Hantzsch synthesis where the nucleophile is a 2-aminothiazole. The initial N-alkylation of the exocyclic amino group of 2-aminothiazole is followed by an intramolecular cyclization involving the endocyclic nitrogen atom and the ketone carbonyl, leading to the fused bicyclic system.
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- 8. Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone for Drug Discovery
Abstract
This application note provides a comprehensive technical guide for the reaction of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone with various nucleophiles. Benzothiophene scaffolds are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The title compound is a versatile electrophilic building block, allowing for the introduction of diverse functionalities at the C2 position through nucleophilic substitution. This guide will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols for derivatization with amines, thiols, and carboxylates, and offer insights into experimental design and optimization.
Introduction: The Significance of the Benzothiophene Moiety
The benzothiophene core is a key pharmacophore found in numerous FDA-approved drugs and clinical candidates, including the selective estrogen receptor modulator Raloxifene and the antipsychotic agent Brexpiprazole.[4] Its rigid, planar structure and ability to participate in various intermolecular interactions make it an attractive scaffold for targeting a diverse range of biological targets. Consequently, the development of synthetic methodologies to functionalize the benzothiophene core is of paramount importance to drug discovery programs. This compound is a particularly useful intermediate, as the α-bromo ketone functionality serves as a potent electrophilic handle for the introduction of a wide variety of nucleophilic groups.
Mechanistic Rationale: The SN2 Pathway
The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon, and the bromide leaving group departs simultaneously.
The key characteristics of this reaction are:
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the bromine atom.
-
Transition State: A transient, high-energy pentacoordinate transition state is formed where the carbon atom is partially bonded to both the incoming nucleophile and the departing bromide.
-
Stereochemistry: If the α-carbon were chiral, this mechanism would lead to an inversion of stereochemistry.
-
Rate Law: The reaction rate is dependent on the concentration of both the α-bromo ketone and the nucleophile (second-order kinetics).
The presence of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack through inductive electron withdrawal, making the carbon more electrophilic.
Experimental Protocols
Safety Precaution: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
General Workflow for Nucleophilic Substitution
The following diagram illustrates the general workflow for the reaction of this compound with a generic nucleophile.
Caption: General workflow for the nucleophilic substitution reaction.
Protocol 1: Reaction with a Secondary Amine (e.g., Dimethylamine)
This protocol describes the synthesis of 2-(dimethylamino)-1-(1-benzothiophen-5-yl)ethan-1-one.
Materials:
-
This compound
-
Dimethylamine (2 M solution in THF)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) at 0 °C, add potassium carbonate (1.5 mmol).
-
Slowly add a 2 M solution of dimethylamine in THF (1.2 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(dimethylamino)-1-(1-benzothiophen-5-yl)ethan-1-one.
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
This protocol details the synthesis of 2-(phenylthio)-1-(1-benzothiophen-5-yl)ethan-1-one.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask.
-
Add thiophenol (1.1 mmol) to the solution.
-
Cool the mixture to 0 °C and add triethylamine (1.2 mmol) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, quench with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 2-(phenylthio)-1-(1-benzothiophen-5-yl)ethan-1-one.
Protocol 3: Reaction with a Carboxylate (e.g., Sodium Acetate)
This protocol outlines the synthesis of 2-acetoxy-1-(1-benzothiophen-5-yl)ethan-1-one.
Materials:
-
This compound
-
Sodium acetate (NaOAc)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add sodium acetate (1.5 mmol).
-
Heat the reaction mixture to 60 °C and stir for 3-5 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL), and then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel with a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain 2-acetoxy-1-(1-benzothiophen-5-yl)ethan-1-one.
Data Summary
The following table summarizes the expected outcomes for the reactions of this compound with representative nucleophiles. Please note that yields are representative and may vary based on reaction scale and purification efficiency.
| Nucleophile | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Expected Product | Representative Yield (%) |
| Amine | Dimethylamine | K₂CO₃ | ACN | RT | 4-6 | 2-(dimethylamino)-1-(1-benzothiophen-5-yl)ethan-1-one | 75-85 |
| Thiol | Thiophenol | Et₃N | THF | RT | 2-4 | 2-(phenylthio)-1-(1-benzothiophen-5-yl)ethan-1-one | 80-90 |
| Carboxylate | Sodium Acetate | - | DMF | 60 | 3-5 | 2-acetoxy-1-(1-benzothiophen-5-yl)ethan-1-one | 70-80 |
Causality and Experimental Choices
-
Choice of Solvent: Aprotic polar solvents like acetonitrile (ACN), tetrahydrofuran (THF), and dimethylformamide (DMF) are generally preferred for SN2 reactions as they can solvate the cation of any salt byproducts without strongly solvating the nucleophile, thus maintaining its reactivity.
-
Role of the Base: For amine and thiol nucleophiles, a non-nucleophilic base is often added to neutralize the HBr byproduct formed during the reaction, preventing the protonation of the nucleophile or the product. For carboxylate salts, a base is not necessary as the nucleophile is already in its anionic form.
-
Temperature Control: These reactions are typically exothermic. Starting the reaction at 0 °C helps to control the initial reaction rate and minimize potential side reactions. The reaction is then allowed to proceed at room temperature or with gentle heating to ensure completion.
-
Monitoring the Reaction: TLC and LC-MS are indispensable tools for monitoring the progress of the reaction. This allows for the determination of the optimal reaction time and prevents the formation of degradation products from prolonged reaction times or excessive heating.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse library of benzothiophene derivatives. The straightforward SN2 reactivity of the α-bromo ketone moiety allows for the facile introduction of a wide range of nucleophiles under mild conditions. The protocols outlined in this application note provide a solid foundation for researchers in medicinal chemistry and drug discovery to access novel chemical matter based on this privileged scaffold.
References
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Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]
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JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE (Journal of Visualized Experiments). [Link]
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Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. [Link]
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Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]
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Cromwell, N. H., & Tamura, K. (1960). The Reaction Mechanism of α-Bromo-α, β-unsaturated Ketones with Amines. Bulletin of the Chemical Society of Japan, 33(7), 943-947. [Link]
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Stevens, C. L., Malik, W., & Pratt, R. (1950). The Reactions of α-Bromo Ketones with Primary Amines. Journal of the American Chemical Society, 72(10), 4758-4760. [Link]
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Reddy, T. S., et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry, 89(7), 4586-4601. [Link]
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van der Wal, S., et al. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications, 16(1), 6386. [Link]
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Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o773–o774. [Link]
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Britton, R., et al. (2018). Radical-Mediated Reactions of α-Bromo Aluminium Thioacetals, α-Bromothioesters, and Xanthates for Thiolactone Synthesis. Molecules, 23(4), 896. [Link]
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Application Note: Versatile Synthesis of Bio-relevant Heterocyclic Scaffolds from 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone
Abstract: This guide provides detailed protocols for the synthesis of medicinally significant heterocyclic compounds, including thiazoles, imidazoles, and oxazoles, using the versatile building block 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone. We delve into the mechanistic rationale behind key transformations such as the Hantzsch thiazole synthesis, offering field-proven insights to guide experimental design. The protocols are structured to be self-validating, with an emphasis on reaction causality, optimized conditions, and robust characterization. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the benzothiophene scaffold for the creation of novel molecular entities.
Introduction: The Benzothiophene Scaffold and the α-Bromoketone Hub
Benzothiophene and its derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][3] Their structural similarity to biologically active molecules makes them a "privileged scaffold" in drug discovery.[2]
The starting material, this compound, serves as an ideal hub for generating molecular diversity. As an α-haloketone, it possesses two highly reactive electrophilic sites: the carbonyl carbon and, more significantly, the α-carbon bearing the bromine atom.[4] This dual reactivity allows for facile nucleophilic substitution and subsequent cyclization reactions, providing a direct entry into a variety of five-membered heterocyclic rings. This guide outlines three robust synthetic pathways from this single precursor.
Caption: Synthetic pathways from the central α-bromoketone precursor.
Synthesis of 4-(1-Benzothiophen-5-yl)thiazole Derivatives via Hantzsch Cyclization
The Hantzsch thiazole synthesis is the most prominent and reliable method for constructing the thiazole ring.[5][6] It involves the cyclocondensation of an α-haloketone with a compound containing a thioamide functional group.[7][8] The reaction is known for its efficiency and high yields.[7]
Mechanistic Rationale
The reaction is initiated by a nucleophilic attack from the highly nucleophilic sulfur atom of the thioamide onto the electrophilic α-carbon of the bromoketone, displacing the bromide ion via an SN2 mechanism.[5][9] The resulting intermediate then undergoes an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the cyclic intermediate yields the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Protocol 1: Synthesis of 2-Amino-4-(1-benzothiophen-5-yl)thiazole
This protocol utilizes thiourea to yield a 2-aminothiazole derivative, a common scaffold in pharmacologically active molecules.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (2.55 g, 10 mmol) and thiourea (0.91 g, 12 mmol).
-
Solvent Addition: Add 30 mL of ethanol to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into 100 mL of cold water.
-
Neutralization & Isolation: Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate. Collect the solid by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid with copious amounts of water, followed by a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product.
Protocol 2: Synthesis of 2-Methyl-4-(1-benzothiophen-5-yl)thiazole
This protocol uses thioacetamide to install a methyl group at the 2-position of the thiazole ring.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve thioacetamide (0.83 g, 11 mmol) in 25 mL of absolute ethanol.
-
Reactant Addition: Add this compound (2.55 g, 10 mmol) to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Solvent Removal: Upon completion, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure product.
Data Summary: Thiazole Synthesis
| Protocol | Thio-reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1 | Thiourea | Ethanol | ~80 | 2-3 | 85-95% |
| 2 | Thioacetamide | Ethanol | ~80 | 4-6 | 70-85% |
Synthesis of 4-(1-Benzothiophen-5-yl)imidazole Derivatives
The synthesis of imidazoles from α-bromoketones is a well-established method, typically involving condensation with an amidine.[10] Modern protocols have moved away from chlorinated solvents, employing more benign systems like aqueous tetrahydrofuran (THF), which improves safety and often provides excellent yields without the need for column chromatography.[10][11]
Mechanistic Rationale
The reaction begins with the nucleophilic attack of one of the amidine nitrogen atoms on the α-carbon of the bromoketone. This is followed by a second nucleophilic attack from the other nitrogen atom on the carbonyl carbon, leading to a cyclic intermediate. The elimination of water and a proton then furnishes the aromatic imidazole ring. The use of a mild base like potassium bicarbonate is crucial to neutralize the HBr formed during the reaction without promoting decomposition of the sensitive α-bromoketone.[11]
Caption: Mechanism for Imidazole Synthesis.
Protocol 3: Synthesis of 4-(1-Benzothiophen-5-yl)-2-phenylimidazole
This optimized protocol is adapted from a scalable process developed for pharmaceutical applications.[10]
-
Reagent Preparation: To a 250 mL three-neck flask fitted with a reflux condenser and an addition funnel, add benzamidine hydrochloride (1.72 g, 11 mmol) and potassium bicarbonate (4.0 g, 40 mmol).
-
Solvent System: Add 80 mL of THF and 20 mL of water. Heat the mixture to a vigorous reflux with strong stirring.
-
Reactant Addition: Dissolve this compound (2.55 g, 10 mmol) in 20 mL of THF. Add this solution dropwise via the addition funnel to the refluxing mixture over 30 minutes.
-
Reaction: Maintain vigorous reflux for an additional 2-4 hours after the addition is complete. Monitor by TLC.
-
Isolation: Cool the reaction to room temperature. The product often precipitates. If not, reduce the volume of THF on a rotary evaporator.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove salts, then with a small amount of cold THF or diethyl ether. The product is often obtained in high purity (>95%) without chromatography.[10]
Data Summary: Imidazole Synthesis
| Protocol | Amidine | Solvent | Base | Temp. (°C) | Time (h) | Typical Yield |
| 3 | Benzamidine HCl | THF / Water | KHCO₃ | ~70 | 2.5-4.5 | 80-95% |
Synthesis of 4-(1-Benzothiophen-5-yl)oxazole Derivatives
The formation of oxazoles from α-bromoketones and amides, known as the Bredereck or Robinson-Gabriel synthesis, is a direct and effective method.[12] The reaction typically requires heating to facilitate the cyclodehydration step.
Mechanistic Rationale
The mechanism is initiated by the N-alkylation of the amide with the α-bromoketone. The resulting intermediate then undergoes an acid- or heat-catalyzed cyclization via the attack of the amide oxygen onto the ketone carbonyl. The final step is a dehydration event that forms the stable aromatic oxazole ring.
Caption: Mechanism for Oxazole Synthesis.
Protocol 4: Synthesis of 4-(1-benzothiophen-5-yl)-2-phenyloxazole
-
Reagent Preparation: In a 50 mL round-bottom flask, create a slurry of benzamide (1.33 g, 11 mmol) and this compound (2.55 g, 10 mmol).
-
Reaction: Heat the mixture directly (neat) or in a high-boiling solvent like N,N-dimethylformamide (DMF) to 120-140°C for 5-7 hours.
-
Work-up: Cool the reaction mixture to room temperature. If performed neat, a solid mass will form. Triturate the solid with diethyl ether to remove unreacted starting materials.
-
Extraction: If DMF was used, pour the cooled mixture into 200 mL of ice water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
Data Summary: Oxazole Synthesis
| Protocol | Amide | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 4 | Benzamide | Neat or DMF | 120-140 | 5-7 | 60-75% |
Characterization of Synthesized Compounds
Confirmation of the synthesized heterocyclic structures is achieved through standard spectroscopic methods.
-
¹H NMR Spectroscopy: Will confirm the formation of the heterocyclic ring through the appearance of new aromatic protons and the disappearance of the α-methylene protons from the starting material. The benzothiophene scaffold protons will remain, serving as an internal reference.[13]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the final product, corresponding to the condensation and loss of HBr and H₂O.
-
Infrared (IR) Spectroscopy: Will show the disappearance of the starting ketone's C=O stretch (~1680 cm⁻¹) and the appearance of characteristic C=N and C=C stretching frequencies of the aromatic heterocyclic ring.
-
UV-Vis & Fluorescence Spectroscopy: Benzothiophene itself is fluorescent, and the formation of larger conjugated systems upon heterocycle formation is expected to shift the absorption and emission spectra, which can be a useful characterization tool.[14][15]
Conclusion
This compound is a powerful and versatile precursor for the synthesis of diverse, biologically relevant heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for accessing substituted thiazoles, imidazoles, and oxazoles. By understanding the underlying reaction mechanisms, researchers can rationally adapt these procedures to generate extensive libraries of novel benzothiophene derivatives for screening in drug discovery and materials science applications.
References
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Application Notes and Protocols: 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone in Medicinal Chemistry
Introduction: The Strategic Importance of the Benzothiophene Scaffold
The benzothiophene moiety is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Its rigid, planar structure and the presence of a sulfur atom allow for diverse interactions with biological targets, leading to a broad spectrum of therapeutic applications. Benzothiophene derivatives have demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, and antidiabetic agents, among others.[3][4] Marketed drugs such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton feature the benzothiophene scaffold, underscoring its clinical significance.
This application note focuses on a key building block for the synthesis of novel benzothiophene-based drug candidates: 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone . This α-bromoketone is a versatile intermediate, primed for reactions with various nucleophiles to construct more complex molecular architectures. Its primary and most notable application lies in the synthesis of 2-amino-4-(1-benzothiophen-5-yl)thiazole derivatives through the well-established Hantzsch thiazole synthesis. The resulting 2-aminothiazole scaffold is itself a critical pharmacophore, frequently associated with a range of biological activities.[4]
Core Application: Synthesis of 2-Amino-4-(1-benzothiophen-5-yl)thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[5] It involves the condensation of an α-haloketone with a thioamide. In the context of this application note, this compound serves as the α-haloketone, and thiourea is the thioamide component.
The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. The resulting 2-amino-4-(1-benzothiophen-5-yl)thiazole is a valuable platform for further derivatization, particularly at the 2-amino position, to explore structure-activity relationships (SAR) and optimize for specific therapeutic targets.
Caption: Hantzsch thiazole synthesis workflow.
Protocol: Synthesis of 2-Amino-4-(1-benzothiophen-5-yl)thiazole
This protocol outlines the synthesis of 2-amino-4-(1-benzothiophen-5-yl)thiazole from this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (approximately 20 mL per gram of the starting ketone).
-
Addition of Thiourea: To this solution, add thiourea (1.2 eq).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion and Neutralization: After the reaction is complete (typically 2-4 hours, as indicated by TLC), allow the mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.
-
Precipitation and Isolation: The product will precipitate out of the solution upon neutralization. Cool the mixture in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain the crude 2-amino-4-(1-benzothiophen-5-yl)thiazole.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Medicinal Chemistry Applications and Biological Activities
The synthesized 2-amino-4-(1-benzothiophen-5-yl)thiazole and its derivatives are of significant interest in drug discovery due to the combined pharmacological profiles of the benzothiophene and 2-aminothiazole moieties.
Anti-inflammatory and 5-LOX Inhibition
The 2-aminothiazole scaffold has been identified as a promising inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.[1] Zileuton, a benzothiophene derivative, is a known 5-LOX inhibitor. The combination of these two pharmacophores in 2-amino-4-(1-benzothiophen-5-yl)thiazole suggests a strong potential for potent anti-inflammatory activity through the inhibition of the 5-LOX pathway.
Caption: Inhibition of the 5-LOX pathway.
Antimicrobial and Antifungal Activity
Both benzothiophene and thiazole derivatives have been reported to possess significant antimicrobial and antifungal properties.[3][6] The combination of these two heterocyclic systems can lead to synergistic effects and the development of broad-spectrum antimicrobial agents. Further derivatization of the 2-amino group of 2-amino-4-(1-benzothiophen-5-yl)thiazole allows for the fine-tuning of the antimicrobial spectrum and potency.
| Potential Biological Activity | Target | Rationale |
| Anti-inflammatory | 5-Lipoxygenase (5-LOX) | Combination of two known 5-LOX inhibitor scaffolds.[1] |
| Antibacterial | Bacterial cell wall synthesis, DNA gyrase | Benzothiophene and thiazole moieties are present in known antibacterial agents.[6] |
| Antifungal | Fungal cell membrane integrity, ergosterol synthesis | Benzothiophene and thiazole derivatives have shown potent antifungal activity.[3] |
| Anticancer | Various kinases, tubulin polymerization | The 2-aminothiazole scaffold is a key component of several kinase inhibitors. |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its primary application in the Hantzsch synthesis of 2-amino-4-(1-benzothiophen-5-yl)thiazole derivatives provides a straightforward entry into a class of compounds with significant therapeutic potential. The resulting scaffold combines the favorable pharmacological properties of both the benzothiophene and 2-aminothiazole cores, making it a promising platform for the development of novel anti-inflammatory, antimicrobial, and anticancer agents. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this important synthetic intermediate.
References
- Sinha, S., et al. (2016). 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor. RSC Advances, 6(23), 19135-19144.
- Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety.
- Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents.
- Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety.
- Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. MDPI.
- Hantzsch Thiazole Synthesis. SynArchive.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
Sources
- 1. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES - Patent 1919885 [data.epo.org]
- 6. asianpubs.org [asianpubs.org]
Application Note: 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone as a Key Intermediate in the Synthesis of Novel Kinase Inhibitors
Introduction: The Significance of the Benzothiophene Scaffold in Kinase Inhibition
The benzothiophene core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural versatility and wide range of pharmacological activities.[1][2] This aromatic, sulfur-containing bicyclic system is a key component in numerous approved drugs and clinical candidates.[3] Its unique electronic properties and ability to form critical interactions with biological targets make it an attractive starting point for the design of novel therapeutics.[2] In the realm of oncology and inflammatory diseases, benzothiophene derivatives have shown significant promise as potent kinase inhibitors.[3][4] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and other diseases.[5] Consequently, the development of small molecules that can selectively inhibit specific kinases is a major focus of modern drug discovery.[6]
This application note provides a detailed guide for researchers on the use of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone (CAS: 1131-87-9), a versatile α-bromo ketone, as a pivotal starting material for the synthesis of various kinase inhibitor scaffolds. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the rationale behind the experimental choices.
Physicochemical Properties and Handling
This compound is a reactive electrophile, a property endowed by the α-bromo ketone functionality. This reactivity is harnessed to build more complex molecular architectures through reactions with various nucleophiles.
Table 1: Properties and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1131-87-9[7] |
| Molecular Formula | C₁₀H₇BrOS[7] |
| Molecular Weight | 255.13 g/mol [7] |
| Appearance | Off-white to yellow solid |
| Purity | Typically ≥95% |
Safety & Handling: A Scientist's Prerogative
Expertise & Experience: α-Bromo ketones are known lachrymators and alkylating agents. Proper handling is not just a regulatory requirement but a cornerstone of a productive and safe research environment.[8]
-
Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of vapors, which can cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[10] If there is a risk of splashing, a face shield is recommended. Contaminated clothing should be removed immediately.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and nucleophiles. Keep the container tightly sealed.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity, quenching any unreacted material before disposal may be necessary.
Core Application: Synthesis of Substituted Aminothiazole Kinase Inhibitors
One of the most powerful applications of this compound is in the Hantzsch thiazole synthesis. This reaction provides a direct and efficient route to 2-amino-4-arylthiazole scaffolds, which are prevalent in a multitude of kinase inhibitors.
Mechanism Insight: The Hantzsch Thiazole Synthesis
The reaction proceeds via a condensation reaction between the α-bromo ketone and a thiourea derivative. The initial step is an SN2 reaction where the sulfur atom of the thiourea acts as a nucleophile, displacing the bromide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of thiourea allows for the introduction of various substituents at the 2-position of the thiazole ring, providing a key vector for diversity-oriented synthesis.
Detailed Experimental Protocol: Synthesis of a 4-(1-Benzothiophen-5-yl)-1,3-thiazol-2-amine Derivative
This protocol details a representative synthesis of a model aminothiazole derivative.
Materials and Reagents
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (ACS grade, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Büchner funnel and filter paper
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and thiourea (1.1 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the starting ketone.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Scientist's Note: The use of anhydrous ethanol is recommended to minimize potential side reactions. The reaction is typically complete within 2-4 hours.
-
-
Reaction Monitoring (Trustworthiness): Monitor the progress of the reaction by TLC. Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and spotting it on a silica gel plate. A suitable eluent system is typically 30-50% ethyl acetate in hexanes. The starting material is less polar than the aminothiazole product. The reaction is considered complete when the starting ketone spot is no longer visible.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Causality: The NaHCO₃ wash is crucial to neutralize any HBr formed during the reaction, which may exist as the hydrobromide salt of the product.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, typically a yellow or tan solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield the highly pure product.
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Table 2: Typical Reaction Parameters
| Parameter | Value |
|---|---|
| Stoichiometry (Ketone:Thiourea) | 1 : 1.1 |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-90% (after purification) |
Visualization of Workflow and Biological Context
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of aminothiazole-based kinase inhibitors from the title compound.
Caption: Inhibition of the MAPK/ERK signaling cascade.
Conclusion and Future Directions
This compound serves as a robust and highly valuable starting material for the construction of diverse kinase inhibitor libraries. The protocols outlined herein are reliable and scalable, providing a solid foundation for medicinal chemistry programs. The true power of this intermediate lies in the ability to couple its subsequent products with a wide array of building blocks via reactions like Suzuki-Miyaura cross-coupling or amide bond formation, enabling the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR) to develop potent and selective next-generation therapeutics. [11][12]
References
Sources
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. aksci.com [aksci.com]
- 9. ehs.tamu.edu [ehs.tamu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note & Protocol: Strategic Synthesis of Benzothiophene Ketones via Friedel-Crafts Acylation
Abstract & Strategic Importance
Benzothiophene ketones are privileged scaffolds in medicinal chemistry and materials science, serving as crucial intermediates for a wide range of pharmacologically active agents and functional organic materials. The Friedel-Crafts acylation is a robust and fundamental C-C bond-forming reaction for the direct introduction of an acyl group onto the benzothiophene nucleus. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the theoretical principles, practical execution, and critical parameters of this reaction. We will delve into the causality behind experimental choices, from catalyst selection to reaction conditions, to empower the user to not only replicate the protocol but also to strategically adapt it for novel substrates. A detailed, validated protocol for the acetylation of benzothiophene is provided, along with troubleshooting and safety guidance.
Scientific Principles: Mechanism & Regioselectivity
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction. The mechanism involves three primary steps:
-
Generation of the Electrophile: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the halogen of an acyl halide (or the oxygen of an anhydride). This coordination polarizes the carbon-halogen bond, leading to the formation of a highly reactive, resonance-stabilized acylium ion.[1][2]
-
Electrophilic Attack: The electron-rich benzothiophene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step transiently breaks the aromaticity of the thiophene moiety, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[3]
-
Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group, collapsing the sigma complex and restoring the stable aromatic system to yield the final ketone product and regenerating the Lewis acid catalyst in principle.[4][5]
A key advantage of acylation over its counterpart, Friedel-Crafts alkylation, is that the product, an aryl ketone, is deactivated towards further substitution.[4][6][7] The electron-withdrawing nature of the carbonyl group makes the product less nucleophilic than the starting material, effectively preventing polyacylation.[4][6]
Regioselectivity: For unsubstituted benzothiophene, electrophilic attack is heavily favored at the C3 position over the C2 position. This preference is attributed to the greater stabilization of the carbocation intermediate formed during C3 attack.[8][9] However, alternative methods or specific substitution patterns on the benzothiophene ring can influence this selectivity.
Diagram: Generalized Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Experimental Design & Parameter Optimization
Success in Friedel-Crafts acylation hinges on meticulous control over reagents and conditions. The choices made directly impact yield, purity, and scalability.
Catalyst Selection: The Role of the Lewis Acid
The Lewis acid is arguably the most critical component. Its function is to activate the acylating agent.[10] While AlCl₃ is the most common and powerful catalyst, others can be employed for milder conditions or with sensitive substrates.
| Lewis Acid | Relative Activity | Key Considerations & Insights |
| AlCl₃ | Very High | Workhorse Catalyst: Extremely effective but highly moisture-sensitive.[6] It often requires more than a stoichiometric amount because it complexes with the product ketone, effectively sequestering it from the reaction.[6][7] Safety: Reacts violently with water, releasing HCl gas.[11][12][13] |
| FeCl₃ | Moderate | Milder Alternative: Less reactive than AlCl₃, which can be advantageous for preventing side reactions with sensitive substrates. It may require higher temperatures or longer reaction times.[10] |
| SnCl₄ | Moderate | Good for Heterocycles: Often used for acylating electron-rich heterocycles like thiophenes and furans. It is a liquid, which can simplify handling. |
| ZnCl₂ | Low | Mildest Option: Generally requires higher temperatures and is used when strong Lewis acids would cause decomposition of the starting material or product.[10] |
Expert Insight: For the acylation of benzothiophene, the high reactivity of AlCl₃ is generally necessary to achieve good conversion. The key is not just its presence, but its quality. Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed portion for best results. Any darkening (yellow to brown) of the solid indicates hydrolysis and significant loss of activity.
Solvent and Temperature Control
The choice of solvent is critical for solubility, temperature management, and preventing side reactions.
-
Chlorinated Solvents (Dichloromethane, 1,2-Dichloroethane): These are common choices as they are inert to the reaction conditions and effectively dissolve the reagents and intermediates.[14] Dichloromethane (DCM) is often preferred for its low boiling point, facilitating easy removal post-reaction.
-
Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, it is an excellent solvent for the reagents but is highly flammable and toxic. Modern protocols often favor halogenated solvents.
-
Nitrobenzene: Can be used for deactivated substrates requiring high temperatures, as it has a high boiling point. However, it is a deactivating solvent and can be difficult to remove.
Temperature Rationale: The reaction is typically initiated at a low temperature (0 °C) during the addition of reagents to control the initial exothermic reaction between the Lewis acid and the acyl chloride. After the addition is complete, the reaction is often allowed to warm to room temperature or gently heated to drive it to completion.[15] Excessively high temperatures can lead to side product formation.[6]
Detailed Protocol: Synthesis of 3-Acetylbenzothiophene
This protocol details a representative procedure for the acetylation of benzothiophene using acetyl chloride and aluminum chloride.
Materials & Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Molar Equiv. |
| Benzothiophene | C₈H₆S | 134.20 | 5.00 g | 1.0 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 6.00 g | 1.2 |
| Acetyl Chloride | CH₃COCl | 78.50 | 3.2 mL | 1.2 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~20 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Experimental Workflow
Caption: High-level workflow for Friedel-Crafts acylation.
Step-by-Step Procedure
-
Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (6.00 g). Add 50 mL of anhydrous DCM via cannula or syringe. Begin stirring to form a suspension and cool the flask to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add acetyl chloride (3.2 mL) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15 minutes. A yellow-orange complex may form.
-
Substrate Addition: In a separate dry flask, dissolve benzothiophene (5.00 g) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate).
-
Quenching: In a separate large beaker (1 L), prepare a mixture of crushed ice (~100 g) and concentrated HCl (~20 mL). While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. Caution: This is a highly exothermic process that will release HCl gas. Perform this step in a well-ventilated fume hood.[11]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 50 mL).
-
Washing: Combine the organic layers. Wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL, caution: effervescence), and finally with brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by column chromatography on silica gel or recrystallization (e.g., from ethanol) to afford pure 3-acetylbenzothiophene.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic shifts for the aromatic protons of the benzothiophene ring and a singlet for the methyl protons of the acetyl group. The C4 proton of the 3-acyl product typically appears at a downfield chemical shift (δ 8.2-8.6 ppm).[8]
-
¹³C NMR: Confirmation of all carbon atoms, including the carbonyl carbon (typically δ > 190 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₈OS, MW = 176.24 g/mol ).
-
Infrared (IR) Spectroscopy: A strong absorption band around 1650-1680 cm⁻¹ is indicative of the aryl ketone C=O stretch.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Yield | 1. Inactive catalyst due to moisture.[6][10][16]2. Deactivated starting material.[6]3. Insufficient reaction time or temperature. | 1. Use fresh, anhydrous AlCl₃ and scrupulously dry glassware and solvents.2. Confirm the starting material is sufficiently electron-rich.3. Increase reaction time or gently heat the mixture after initial addition. |
| Formation of Multiple Products | 1. Reaction temperature too high.2. Incorrect regioselectivity due to substrate effects. | 1. Maintain strict temperature control, especially during reagent addition.2. Re-evaluate the electronic nature of the substrate. Alternative synthetic routes may be needed for certain isomers. |
| Dark Tar-like Substance Formed | 1. Excessive heat causing decomposition.2. Highly reactive substrate leading to polymerization. | 1. Run the reaction at a lower temperature.2. Use a milder Lewis acid catalyst (e.g., FeCl₃ or SnCl₄). |
| Difficult Work-up | 1. Incomplete quenching of the AlCl₃ complex.2. Formation of emulsions during extraction. | 1. Ensure sufficient ice and acid are used for quenching and stir vigorously.2. Add more brine during extraction to help break up emulsions. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical splash goggles, and appropriate gloves (e.g., nitrile).[11][17]
-
Reagent Handling:
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water.[11][12][13] Handle only in an inert, dry environment like a fume hood or glove box.[11] Keep a Class D fire extinguisher or dry sand available for spills.[11] DO NOT use water or CO₂ extinguishers.[11][13]
-
Acyl Chlorides: Corrosive, lachrymatory, and moisture-sensitive. Handle only in a fume hood.
-
-
Reaction Quenching: The quenching of the reaction with water/acid is extremely exothermic and releases large volumes of corrosive HCl gas.[12] Perform this step slowly, with efficient cooling and in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual Lewis acid before disposal.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous).
- Benchchem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
- Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride.
- Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.
-
Beilstein Journal of Organic Chemistry. (2007). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Beilstein Journal of Organic Chemistry, 3(35). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride.
- Google Patents. (1983). US4380635A - Synthesis of acylated benzothiophenes.
-
ResearchGate. (2007). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via CC bond forming reaction. Beilstein Journal of Organic Chemistry, 3, 35. Retrieved from [Link]
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Benchchem. (n.d.). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.
- Benchchem. (n.d.). Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Benchchem. (n.d.). Impact of Lewis acid catalyst choice on Friedel-Crafts acylation with 4-Acetylpiperidine-1-carbonyl chloride.
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]
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- 13. nj.gov [nj.gov]
- 14. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]
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- 17. carlroth.com [carlroth.com]
Catalytic Methods for the Functionalization of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone: Application Notes and Protocols
An Application Guide
Abstract
The benzothiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. Its derivatives exhibit a wide range of biological activities, making them highly valuable in drug discovery programs. 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone serves as a pivotal and versatile building block for accessing a diverse array of functionalized benzothiophene analogues. The presence of the α-bromo ketone functionality provides a reactive handle for a multitude of chemical transformations. This guide provides detailed application notes and validated protocols for the catalytic functionalization of this key intermediate, with a focus on modern, efficient, and selective methodologies. We will explore transition-metal catalysis for carbon-carbon and carbon-nitrogen bond formation, state-of-the-art photoredox catalysis for radical-mediated transformations, and robust protocols for carbon-sulfur bond formation. Each section is designed to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step guidance necessary for successful synthesis.
Foundational Principles: The Reactivity of an α-Bromo Ketone
This compound is primed for functionalization due to the electronic properties of the α-bromo ketone moiety. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. Furthermore, the bromine atom is an excellent leaving group. This structure can participate in reactions through several distinct pathways:
-
Nucleophilic Substitution (S_N2): Direct displacement of the bromide by a wide range of nucleophiles.
-
Oxidative Addition: Insertion of a low-valent transition metal (e.g., Pd(0), Ni(0)) into the carbon-bromine bond, initiating cross-coupling catalytic cycles.
-
Single-Electron Reduction: Acceptance of an electron from a photocatalyst or an electrochemical source to generate an α-acyl radical, which can engage in further transformations.
Caption: Key reactive pathways for the functionalization of this compound.
Transition-Metal-Catalyzed C-C Bond Formation: Nickel-Catalyzed α-Arylation
The formation of a carbon-carbon bond at the α-position is a powerful strategy for elaborating the core structure. Nickel catalysis has emerged as a highly effective method for coupling α-bromo ketones with organometallic reagents, particularly organozinc compounds (a variation of the Negishi coupling).[1] This stereoconvergent process can proceed under mild conditions, which is advantageous for preserving potentially labile functional groups.[1]
Mechanism: The Nickel Catalytic Cycle
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent Nickel(0) species inserts into the carbon-bromine bond of the α-bromo ketone to form a Ni(II) intermediate.
-
Transmetalation: The aryl group is transferred from the organozinc reagent to the nickel center, displacing the bromide.
-
Reductive Elimination: The newly coupled α-aryl ketone is expelled from the nickel center, which regenerates the active Ni(0) catalyst for the next cycle.
Caption: Nickel-catalyzed cycle for α-arylation of ketones.
Protocol 2.1: Nickel-Catalyzed α-Arylation with Arylzinc Reagents
This protocol is adapted from established methods for the nickel-catalyzed arylation of racemic α-bromoketones.[1]
Materials
| Reagent | M.W. | Amount (1.0 mmol scale) | Mmol | Equiv. |
|---|---|---|---|---|
| This compound | 269.13 | 269 mg | 1.0 | 1.0 |
| NiCl₂·glyme | 221.72 | 11.0 mg | 0.05 | 0.05 |
| Pybox Ligand (e.g., (S)-i-Pr-pybox) | Varies | Varies | 0.065 | 0.065 |
| Arylzinc Iodide (ArZnI) in THF | Varies | 6.5 mL (0.2 M solution) | 1.3 | 1.3 |
| Anhydrous Glyme | 90.12 | 13.5 mL | - | - |
| Anhydrous THF | 72.11 | As needed for ArZnI | - | - |
Procedure
-
Catalyst Preparation: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add NiCl₂·glyme (11.0 mg, 0.05 mmol) and the chiral pybox ligand (0.065 mmol).
-
Substrate Addition: Add this compound (269 mg, 1.0 mmol) followed by anhydrous glyme (13.5 mL).
-
Pre-stirring: Stir the resulting solution at room temperature for 20 minutes.
-
Cooling: Cool the flask to -30 °C in a suitable cooling bath.
-
Reagent Addition: Slowly add the solution of the arylzinc iodide reagent (1.3 mmol in THF) dropwise over 3 minutes.
-
Reaction: Stir the reaction mixture at -30 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-6 hours).
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-aryl ketone.
Causality and Insights:
-
Why Nickel? Nickel is more earth-abundant and often shows unique reactivity compared to palladium. It is particularly effective for coupling with sp³-hybridized carbons.[2]
-
Role of the Ligand: Chiral ligands like pybox are used to induce asymmetry in the product, which is crucial if a new stereocenter is formed. For non-asymmetric versions, simpler phosphine ligands can be used.
-
Organozinc Reagents: Arylzinc reagents are well-tolerated by many functional groups and are less reactive and basic than Grignard or organolithium reagents, leading to fewer side reactions.[1]
Transition-Metal-Catalyzed C-N Bond Formation: Copper-Catalyzed α-Amination
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. Copper catalysis provides a direct and efficient pathway for the α-amination of ketones.[3] The process involves the coupling of the α-bromo ketone with a primary or secondary amine.
Mechanism: A Proposed Pathway
A plausible mechanism involves the coordination of the amine to a Cu(II) species. The reaction is proposed to proceed via a catalytically generated α-bromo carbonyl species, followed by nucleophilic displacement by the amine.[3] In our case, the α-bromo ketone is the starting material. The copper catalyst facilitates the nucleophilic substitution, potentially by activating the C-Br bond or by coordinating to both the ketone and the amine, bringing them into proximity. The reaction often requires a base to neutralize the HBr byproduct.
Caption: General experimental workflow for Cu-catalyzed α-amination.
Protocol 3.1: Copper-Catalyzed α-Amination with Secondary Amines
This protocol is based on general principles of copper-catalyzed C-N bond formation.[3][4]
Materials
| Reagent | M.W. | Amount (0.5 mmol scale) | Mmol | Equiv. |
|---|---|---|---|---|
| This compound | 269.13 | 135 mg | 0.5 | 1.0 |
| Secondary Amine (e.g., Morpholine) | 87.12 | 52 µL | 0.6 | 1.2 |
| Copper(II) Bromide (CuBr₂) | 223.35 | 5.6 mg | 0.025 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 138 mg | 1.0 | 2.0 |
| Acetonitrile (MeCN) | 41.05 | 5.0 mL | - | - |
Procedure
-
Setup: To a sealable reaction vial, add this compound (135 mg, 0.5 mmol), potassium carbonate (138 mg, 1.0 mmol), and copper(II) bromide (5.6 mg, 0.025 mmol).
-
Reagent Addition: Add anhydrous acetonitrile (5.0 mL) followed by the secondary amine (0.6 mmol).
-
Reaction: Seal the vial and place it in a preheated oil bath at 80 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
-
Choice of Catalyst: CuBr₂ is an inexpensive and effective catalyst for this transformation. Other copper salts like CuI or Cu(OAc)₂ can also be employed.[5]
-
Role of the Base: A base, such as potassium carbonate, is essential to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Solvent: Acetonitrile is a common polar aprotic solvent for these reactions, but others like DMF or DMSO can also be effective.
Photoredox-Catalyzed Functionalization via α-Acyl Radicals
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions to proceed under exceptionally mild conditions.[6] For α-bromo ketones, this technology allows for the generation of an α-acyl radical via a single-electron transfer (SET) process.[7] This highly reactive intermediate can then be trapped by a variety of coupling partners.
Mechanism: The Photoredox Catalytic Cycle
-
Excitation: A photocatalyst (PC), typically a Ru(II) or Ir(III) complex, absorbs visible light to reach an excited state (*PC).
-
Reductive Quenching: A sacrificial electron donor reduces the excited photocatalyst to a highly reducing PC⁻ species.
-
SET to Substrate: The PC⁻ species transfers a single electron to the α-bromo ketone. This results in the cleavage of the C-Br bond, releasing a bromide anion and forming the key α-acyl radical.
-
Radical Coupling: The α-acyl radical couples with a suitable partner (e.g., an electron-deficient olefin in a Giese addition).
-
Catalyst Regeneration: The cycle is completed by the oxidation of the photocatalyst back to its ground state. An alternative oxidative quenching cycle is also possible.[8][9]
Sources
- 1. Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols: One-Pot Synthesis Involving 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzothiophene Scaffold and the Utility of a Key α-Bromoketone Intermediate
The benzothiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The functionalization of the benzothiophene ring system is therefore a critical endeavor in the pursuit of novel therapeutic agents.
A key intermediate for the elaboration of the benzothiophene core is 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone. This α-bromoketone is a versatile building block, primed for a variety of chemical transformations.[4][5][6][7] The presence of the electrophilic α-carbon and the carbonyl group allows for the construction of more complex heterocyclic systems through reactions with a range of nucleophiles. One-pot syntheses involving this intermediate are particularly valuable as they offer increased efficiency, reduced waste, and simplified purification procedures compared to multi-step approaches.[8][9][10]
This application note provides a detailed protocol for a plausible one-pot synthesis of this compound from its corresponding ketone, followed by a representative one-pot application in the synthesis of a substituted benzothienopyridine, a class of compounds with significant biological potential.[11]
Part 1: One-Pot Synthesis of this compound
The direct α-bromination of aryl ketones is a fundamental transformation in organic synthesis. A one-pot approach, where the starting ketone is converted directly to the α-bromoketone without isolation of intermediates, is highly desirable. Several methods exist for the α-bromination of ketones, often employing molecular bromine or N-bromosuccinimide (NBS) as the bromine source.[12] The choice of solvent and catalyst can significantly influence the reaction's efficiency and selectivity.
Reaction Principle
The α-bromination of a ketone proceeds via an enol or enolate intermediate. In the presence of an acid catalyst, the ketone tautomerizes to its enol form, which then attacks the electrophilic bromine source. This method is generally effective for aryl ketones where the enolization is favored.
Experimental Protocol: One-Pot α-Bromination of 1-(1-Benzothiophen-5-yl)-1-ethanone
This protocol describes a plausible and efficient one-pot synthesis of this compound using N-bromosuccinimide as the brominating agent and a catalytic amount of p-toluenesulfonic acid (p-TsOH) to promote enolization.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-(1-Benzothiophen-5-yl)-1-ethanone | C₁₀H₈OS | 176.24 | 1.76 g | 10 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.96 g | 11 |
| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S | 172.20 | 0.17 g | 1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Saturated aq. NaHCO₃ solution | - | - | 30 mL | - |
| Brine | - | - | 30 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(1-Benzothiophen-5-yl)-1-ethanone (1.76 g, 10 mmol) and dichloromethane (50 mL).
-
Stir the mixture at room temperature until the starting material is completely dissolved.
-
Add N-bromosuccinimide (1.96 g, 11 mmol) and p-toluenesulfonic acid (0.17 g, 1 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (30 mL) to quench the acid catalyst.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Expected Yield: 80-90%
Characterization Data:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20-8.10 (m, 2H), 7.95 (d, J=8.4 Hz, 1H), 7.50-7.40 (m, 2H), 4.50 (s, 2H).
-
MS (ESI): m/z 254.9 [M]+, 256.9 [M+2]+.
Part 2: Application in a One-Pot Synthesis of a Benzothieno[3,2-b]pyridine Derivative
α-Haloketones are excellent precursors for the synthesis of a wide variety of nitrogen-containing heterocycles.[6][7] A prominent example is the Hantzsch pyridine synthesis and its variations. The following protocol outlines a one-pot synthesis of a substituted benzothieno[3,2-b]pyridine derivative from this compound. This class of compounds is of interest due to its structural similarity to other biologically active fused pyridine systems.[11]
Reaction Principle
This one-pot reaction is a domino process that likely proceeds through an initial reaction of the α-bromoketone with an enaminone (formed in situ or added), followed by an intramolecular cyclization and dehydration to form the aromatic pyridine ring.
Experimental Protocol: One-Pot Synthesis of a Substituted Benzothieno[3,2-b]pyridine
This protocol describes a one-pot reaction between this compound, a β-ketoester, and ammonium acetate.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₁₀H₇BrOS | 255.13 | 2.55 g | 10 |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 1.30 g | 10 |
| Ammonium acetate | CH₃COONH₄ | 77.08 | 7.71 g | 100 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (2.55 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol) in ethanol (50 mL).
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Expected Yield: 60-75%
Visualizations
One-Pot Synthesis of this compound
Caption: One-pot α-bromination workflow.
One-Pot Synthesis of a Benzothieno[3,2-b]pyridine Derivative
Caption: One-pot domino reaction for heterocycle synthesis.
Conclusion
The one-pot synthesis of this compound provides a streamlined and efficient route to a valuable synthetic intermediate. The subsequent application of this α-bromoketone in a one-pot domino reaction to construct a more complex benzothieno[3,2-b]pyridine scaffold highlights its utility in medicinal chemistry and drug discovery. These protocols offer a robust foundation for researchers to explore the synthesis of novel benzothiophene derivatives with potential therapeutic applications. The principles outlined can be adapted to a variety of substrates and reaction partners, opening avenues for the creation of diverse chemical libraries for biological screening.
References
-
One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. (2021). ACS Omega. [Link]
-
Highly efficient one-pot, three-component synthesis of 1, 5-benzodiazepine derivatives. (n.d.). World Journal of Pharmaceutical Research. [Link]
-
α-Haloketones as versatile building blocks in organic synthesis. (2020). ResearchGate. [Link]
-
One pot synthesis of 1–(3–methyl–4H–benzo[13][14]thiazin–2–yl) ethanone and its antimicrobial properties. (2018). Bulletin of Pure & Applied Sciences- Chemistry. [Link]
-
One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
-
Expedient green-chemistry approaches for a one-pot synthesis of two series of novel 1,5-benzodiazepines via domino reactions. (2020). RSC Advances. [Link]
- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (2012).
-
One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. (2021). Organic Chemistry Frontiers. [Link]
-
This compound, 97%, Thermo Scientific. (n.d.). Fisher Scientific. [Link]
-
A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and oxone. (2017). RSC Advances. [Link]
-
Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2017). Molecules. [Link]
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (2020). Organic & Biomolecular Chemistry. [Link]
-
Synthetic Access to Aromatic α-Haloketones. (2021). Molecules. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Medicinal Chemistry. [Link]
-
α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. [Link]
-
An Insight into the Pharmacological Potency of Novel Benzothiophene Derivatives. (2013). Journal of Applicable Chemistry. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2017). Molecules. [Link]
-
Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. (2007). ResearchGate. [Link]
-
Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. (2019). Heteroatom Chemistry. [Link]
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (2022). ACS Omega. [Link]
-
5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1). (2022). Molbank. [Link]
-
A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and oxone. (2017). RSC Advances. [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. (2017). European Journal of Medicinal Chemistry. [Link]
-
Synthesis of a 1,4‐Bis[2‐(5‐thiophen‐2‐yl)‐1‐benzothiophene]‐2,5‐dioctyloxybenzene Pentamer for Creatinine Detection. (2020). ChemistrySelect. [Link]
-
This compound Suppliers. (n.d.). Molbase. [Link]
-
Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative. (1970). Journal of the Chemical Society C: Organic. [Link]
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- 4. researchgate.net [researchgate.net]
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- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly efficient one-pot, three-component synthesis of 1, 5-benzodiazepine derivatives [html.rhhz.net]
- 9. jocpr.com [jocpr.com]
- 10. Expedient green-chemistry approaches for a one-pot synthesis of two series of novel 1,5-benzodiazepines via domino reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. bpasjournals.com [bpasjournals.com]
Application Note & Protocol: A Scalable Synthesis of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone Derivatives
Abstract
This document provides a comprehensive, in-depth technical guide for the scale-up synthesis of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone and its derivatives. These α-bromo ketones are pivotal intermediates in the development of various pharmacologically active molecules.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed protocol, process optimization strategies, and critical safety information. The methodologies described herein are designed to be robust, scalable, and self-validating, ensuring high purity and yield.
Introduction: The Significance of Benzothiophene Scaffolds
Benzothiophene and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2][3][4] Their structural similarity to biologically active molecules makes them privileged scaffolds in drug discovery.[2][4] These compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][3][4][5] The α-bromo ketone derivative, specifically this compound, is a key building block for introducing further molecular complexity and developing novel drug candidates. The selective α-bromination of the corresponding aryl ketone is a critical transformation that requires careful control to avoid common side reactions such as dibromination or aromatic ring bromination.[6]
Reaction Overview & Mechanism
The core transformation is the electrophilic α-bromination of 1-(1-Benzothiophen-5-yl)ethan-1-one. The reaction typically proceeds via an acid-catalyzed enolization of the ketone, followed by nucleophilic attack of the enol on an electrophilic bromine source.[7]
Reaction Scheme:
The choice of brominating agent and reaction conditions is paramount for achieving high selectivity and yield on a larger scale. While molecular bromine (Br₂) is a common reagent, its high toxicity and corrosiveness necessitate stringent safety measures.[7][8][9] Alternative reagents like N-bromosuccinimide (NBS) can also be employed, sometimes offering milder reaction conditions.[10][11]
Scalable Synthesis Protocol
This protocol details the synthesis of this compound from 1-(1-Benzothiophen-5-yl)ethan-1-one. The process is designed for a 100 g scale and can be adapted for larger quantities with appropriate engineering controls.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Molar Mass ( g/mol ) | Quantity (Scale: 100 g) | Moles |
| 1-(1-Benzothiophen-5-yl)ethan-1-one | ≥98% | Commercial | 176.23 | 100.0 g | 0.567 |
| Glacial Acetic Acid | ACS Grade | Commercial | 60.05 | 500 mL | - |
| Molecular Bromine (Br₂) | ≥99.5% | Commercial | 159.81 | 92.6 g (29.7 mL) | 0.580 |
| Sodium Thiosulfate (Na₂S₂O₃) | Technical | Commercial | 158.11 | ~50 g | - |
| Sodium Bicarbonate (NaHCO₃) | Technical | Commercial | 84.01 | ~100 g | - |
| Isopropanol (IPA) | ACS Grade | Commercial | 60.10 | 1 L | - |
| Deionized Water | - | In-house | 18.02 | 2 L | - |
Equipment
-
2 L three-necked, round-bottom flask with mechanical stirrer, dropping funnel, and thermometer.
-
Heating mantle with temperature controller.
-
Ice bath.
-
Buchner funnel and vacuum flask.
-
Appropriate personal protective equipment (PPE), including a full-face respirator with acid gas cartridges, chemically resistant gloves, and a lab coat.[9][12]
Step-by-Step Protocol
-
Reaction Setup: In a certified chemical fume hood, charge the 2 L reaction flask with 1-(1-Benzothiophen-5-yl)ethan-1-one (100.0 g, 0.567 mol) and glacial acetic acid (500 mL).
-
Dissolution: Stir the mixture at room temperature (20-25 °C) until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 10-15 °C using an ice bath.
-
Bromine Addition: Slowly add molecular bromine (92.6 g, 0.580 mol) dropwise via the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 20 °C throughout the addition. Causality: Slow addition and temperature control are crucial to prevent runaway reactions and minimize the formation of dibrominated byproducts.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Reaction Monitoring (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separate vessel containing 1 L of ice-cold deionized water with vigorous stirring.
-
Precipitation: The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with:
-
Drying: Dry the purified solid in a vacuum oven at 40-45 °C until a constant weight is achieved. The expected yield is 120-130 g (83-90%) of a crystalline solid.
Visualization of Workflow and Mechanism
Overall Synthesis Workflow
Caption: Scalable synthesis workflow diagram.
Chemical Reaction Mechanism
Caption: Acid-catalyzed bromination mechanism.
Process Optimization & Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Low quality of bromine. | - Extend reaction time and monitor by HPLC.- Ensure bromine is fresh and properly stored. |
| Dibromination | - High local concentration of bromine.- Elevated reaction temperature. | - Ensure slow, subsurface addition of bromine.- Maintain strict temperature control (< 20 °C). |
| Ring Bromination | - Presence of strong Lewis acid catalysts.- Prolonged reaction at elevated temperatures. | - Avoid Lewis acids; use acid catalysis as described.- Do not exceed recommended reaction time. |
| Product Oiling Out | - Impurities present in the crude product. | - Ensure thorough washing steps are followed.- Consider a recrystallization step if purity is low.[13] |
| Low Yield | - Product loss during work-up.- Inefficient precipitation. | - Ensure the quenching water is sufficiently cold.- Minimize transfers and wash the filter cake efficiently. |
Analytical Quality Control
| Method | Purpose | Typical Parameters | Expected Result |
| HPLC | Monitor reaction progress & final purity | Column: C18, 4.6 x 150 mm, 5 µmMobile Phase: Acetonitrile:Water (60:40)Flow Rate: 1.0 mL/minDetection: UV at 254 nm | Starting Material R_t ≈ 3.5 minProduct R_t ≈ 4.8 minPurity ≥ 98% |
| ¹H NMR | Structural confirmation | Solvent: CDCl₃Frequency: 400 MHz | Expected Peaks: δ ~4.4 ppm (s, 2H, -CH₂Br)δ ~7.4-8.5 ppm (m, 5H, Ar-H) |
| Melting Point | Identity and purity check | - | Compare with reference value (~110-112 °C).[14] |
Safety & Handling
Hazard Identification:
-
Molecular Bromine (Br₂): EXTREMELY TOXIC, CORROSIVE, and DANGEROUS FOR THE ENVIRONMENT.[12] Causes severe burns upon contact and is highly toxic if inhaled.
-
Glacial Acetic Acid: Corrosive, causes severe skin and eye damage.
-
Hydrobromic Acid (HBr): A corrosive byproduct of the reaction.
Mandatory Safety Protocols:
-
Engineering Controls: All operations must be conducted in a well-ventilated, certified chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Respiratory: Full-face respirator with appropriate acid gas/halogen cartridges.
-
Eye/Face: Face shield and chemical splash goggles.
-
Hand: Heavy-duty, chemically resistant nitrile or neoprene gloves.[12]
-
Body: Chemical-resistant apron over a lab coat.
-
-
Spill & Emergency Response: Keep a solution of sodium thiosulfate on hand to neutralize any bromine spills.[9][12] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.
References
-
Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]
-
Talele, T. T. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(21), 5838-5864. [Link]
-
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
-
Sasidhar, B. S. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. ResearchGate. [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]
-
De Kimpe, N. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(11), 2169. [Link]
-
Gutmann, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2133. [Link]
-
Gutmann, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. [Link]
- Google Patents. (n.d.). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
Sharma, S. (2019). Selective α-bromination of aryl carbonyl compounds: prospects and challenges. Synthetic Communications, 49(20), 2585-2603. [Link]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. RSC Education. [Link]
-
Zhang, Y., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1436-1442. [Link]
-
Reddit. (2023). Separation of Ketone and alpha Bromo ketone. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]
-
University of Rochester. (n.d.). Purification: How To. Department of Chemistry. [Link]
Sources
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 13. Purification [chem.rochester.edu]
- 14. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone by Recrystallization
Welcome to the technical support guide for the purification of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone (CAS: 1131-87-9). This molecule is a crucial intermediate in pharmaceutical research and development, and achieving high purity is paramount for the success of subsequent synthetic steps. This guide is designed for researchers and drug development professionals, providing in-depth, field-proven insights into overcoming common challenges associated with its purification by recrystallization. We will move beyond simple procedural lists to explore the causality behind each step, ensuring a robust and reproducible purification process.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the fundamental principles and common queries related to the purification of this specific α-bromoketone.
Q1: Why is recrystallization the preferred method for purifying crude this compound?
A1: Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds. For a crystalline solid like this compound, it is often superior to chromatography for large-scale purification. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1] While column chromatography is excellent for separating complex mixtures or non-crystalline materials, recrystallization can be more efficient for removing minor impurities from a crystalline crude product, often yielding material of >99% purity in a single operation.[2]
Q2: What are the critical properties of an ideal recrystallization solvent for this compound?
A2: Selecting the right solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit the following characteristics:
-
High Solubility at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution in a minimal amount of solvent.
-
Low Solubility at Low Temperatures: The compound should be poorly soluble at low temperatures (e.g., room temperature or 0-4 °C) to ensure maximum recovery of the purified crystals upon cooling.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing them to be removed by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).
-
Chemical Inertness: The solvent must not react with the α-bromoketone. This is crucial as the bromine atom alpha to the carbonyl group makes the compound susceptible to nucleophilic substitution.
-
Appropriate Boiling Point: The boiling point should be high enough to provide a good solubility differential but low enough to be easily removed from the crystals during drying.
-
Volatility: The solvent should be volatile enough for easy removal from the purified crystals.[1]
For benzothiophene derivatives, C1-C8 alcohols like isopropanol and ethanol, or mixed solvent systems such as hexane/ethyl acetate, are often effective.[3][4]
Q3: What are the likely impurities in the crude product?
A3: Understanding potential impurities is key to designing an effective purification strategy. For this compound, which is typically synthesized by the α-bromination of 1-(1-benzothiophen-5-yl)ethanone, common impurities include:
-
Unreacted Starting Material: 1-(1-benzothiophen-5-yl)ethanone.
-
Over-brominated Byproducts: 1-(1-Benzothiophen-5-yl)-2,2-dibromo-1-ethanone.
-
Ring-brominated Isomers: Bromination occurring on the benzothiophene ring system, although typically minimized under controlled reaction conditions.[5]
-
Reagents and Catalysts: Residual brominating agents (e.g., HBr, Br₂) or catalysts used in the synthesis.[5]
-
Degradation Products: α-Bromoketones can be sensitive; impurities may arise from decomposition during the reaction or workup.
Q4: What are the essential safety precautions when handling this compound?
A4: α-Bromoketones are potent lachrymators (tear-inducing agents) and are corrosive.[5][6] Strict adherence to safety protocols is mandatory.
-
Ventilation: Always handle the compound in a certified chemical fume hood with sufficient airflow.[6]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. Consider double-gloving for added protection.[7][8]
-
Avoid Inhalation and Contact: Avoid breathing dust or fumes and prevent any contact with eyes, skin, or clothing.[6] In case of accidental contact, flush the affected area immediately with copious amounts of water and seek medical attention.
-
Storage: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]
Part 2: Experimental Protocols and Data
This section provides actionable protocols and data to guide your experimental work.
Protocol 1: Systematic Solvent Screening
-
Preparation: Place approximately 20-30 mg of the crude material into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise, vortexing after each addition. A good candidate solvent will NOT dissolve the compound at room temperature.
-
Heating: Gently heat the test tubes that showed poor solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observation: The optimal solvent is the one that dissolves the compound when hot but produces a high yield of crystalline solid upon cooling.
Table 1: Qualitative Solubility of Benzothiophene Derivatives in Common Solvents
| Solvent System | Solubility at Room Temp | Solubility at Elevated Temp | Common Application/Comment |
| Single Solvents | |||
| Ethanol/Isopropanol | Low to Moderate | High | Excellent choice for many benzothiophenes.[3][9] |
| Ethyl Acetate | Moderate | High | Good for moderately polar compounds. |
| Toluene | Low | Moderate to High | Can be effective but higher boiling point. |
| Hexane/Heptane | Very Low | Low | Generally used as an anti-solvent. |
| Mixed Solvents | |||
| Ethanol/Water | Low | High | Water acts as an anti-solvent, increasing yield.[3] |
| Toluene/Hexane | Low | High | Good for compounds that are too soluble in pure toluene. |
| Dichloromethane/Hexane | High | High | More suitable for chromatography; can be used for precipitation.[2] |
Protocol 2: Standard Recrystallization Workflow
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot recrystallization solvent (e.g., isopropanol) required to fully dissolve the solid at the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount (1-2% by weight) of activated carbon. Boil the solution for a few minutes.[10]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated carbon. Preheating the apparatus prevents premature crystallization.[10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point and an appropriate analytical technique (e.g., HPLC, NMR) to confirm purity.
Visualization of the Recrystallization Workflow
Caption: A standard workflow for the purification of crystalline solids.
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides solutions to common problems encountered during recrystallization.
Q: My final crystal yield is very low. What are the likely causes and solutions?
A: Low yield is a common and frustrating issue. The primary culprits are:
-
Cause 1: Excessive Solvent: Using too much solvent is the most frequent error. Even at low temperatures, some product will remain dissolved in the mother liquor.[10]
-
Solution: During the dissolution step, add the hot solvent portion-wise until the solid just dissolves. If you suspect you've added too much, you can carefully evaporate some solvent by boiling the solution before proceeding to the cooling step.[11]
-
-
Cause 2: Premature Crystallization: Significant loss of product during hot filtration.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals prematurely.[10]
-
-
Cause 3: Incomplete Crystallization: The cooling period may have been too short or the final temperature not low enough.
-
Solution: After slow cooling to room temperature, ensure the flask is left in an ice bath (0-4 °C) for at least 30-60 minutes. You can also try gently scratching the inside of the flask with a glass rod to induce crystallization.
-
Q: Instead of forming crystals, my product separated as an oil. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for crystal lattice formation to occur.
-
Cause 1: Solution is too Saturated / Cooling is too Rapid: The solute crashes out of solution too quickly.[10]
-
Solution: Re-heat the mixture until the oil redissolves. Add a small amount (5-10% more) of hot solvent to decrease the saturation level.[11] Ensure the subsequent cooling is very slow. Insulating the flask can help.
-
-
Cause 2: Presence of Impurities: Impurities can depress the melting point of the compound.
-
Solution: Try adding a seed crystal (a tiny amount of pure product) to the solution as it cools. This provides a template for proper crystal growth. If the problem persists, the crude material may be too impure for recrystallization alone and may require pre-purification by column chromatography.[12]
-
Q: My final product is still colored and/or shows impurities by analysis. What should I do?
A: This indicates that the chosen solvent is not effectively separating the impurities from the product.
-
Cause 1: Co-crystallization: The impurity has a solubility profile very similar to the product.
-
Solution 1: Perform a second recrystallization on the obtained material, which should result in higher purity.
-
Solution 2: Re-evaluate your solvent choice. A different single solvent or a mixed-solvent system may provide better selectivity.
-
-
Cause 2: Colored Impurities: Highly colored byproducts can be difficult to remove.
-
Solution: During the dissolution step, add a small amount of activated carbon to the hot solution and boil for a few minutes before the hot filtration. The carbon will adsorb many colored organic impurities.[10] Be aware that carbon can also adsorb some of your product, so use it sparingly.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, E71, o773–o774. Available at: [Link]
- Google Patents. (2009). JP4357608B2 - Purification method of benzothiophene.
-
Tambutet, G., et al. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(5), 964. Available at: [Link]
-
Reddit r/Chempros. (2022). Recrystallization Issues. Available at: [Link]
-
Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2023). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. Molecules, 28(2), 794. Available at: [Link]
-
Princeton University Environmental Health and Safety. Handling Radioactive Materials Safely. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides. International Journal of Molecular Sciences, 23(19), 11867. Available at: [Link]
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
optimizing reaction conditions for the synthesis of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone
Technical Support Center: Synthesis of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone
Welcome to the technical support guide for the synthesis of this compound. This document is intended for researchers, chemists, and professionals in drug development who are working with or looking to optimize this specific chemical transformation. Here, we provide not just a protocol, but a deeper insight into the reaction's mechanics, troubleshooting common issues, and strategies for optimization, all grounded in established chemical principles.
Reaction Overview and Mechanism
The synthesis of this compound is a classic example of an α-halogenation of a ketone. This reaction involves the selective substitution of a hydrogen atom on the carbon adjacent (the α-carbon) to the carbonyl group with a bromine atom. The starting material is 1-(1-Benzothiophen-5-yl)-1-ethanone.
The success of this synthesis hinges on the formation of an enol or enolate intermediate, which then acts as the nucleophile to attack an electrophilic bromine source.[1][2] The reaction is typically catalyzed by an acid.[1][3]
Acid-Catalyzed Mechanism: Under acidic conditions, the reaction proceeds through an enol intermediate.[1][4]
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
-
Enolization: A base (like the solvent or the conjugate base of the acid) removes a proton from the α-carbon, leading to the formation of a neutral enol intermediate. This is the rate-determining step.[3]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine source (e.g., Br₂ or the conjugate acid of N-bromosuccinimide).
-
Deprotonation: The protonated carbonyl oxygen is deprotonated to regenerate the carbonyl group and yield the final α-bromo ketone product.
A key feature of the acid-catalyzed mechanism is that it is self-regulating; the introduction of the first electron-withdrawing bromine atom deactivates the product towards further bromination, which helps to prevent the formation of di- or tri-brominated byproducts.[2]
Baseline Experimental Protocol
This protocol provides a standard starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and desired outcomes.
Materials:
-
1-(1-Benzothiophen-5-yl)-1-ethanone
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(1-Benzothiophen-5-yl)-1-ethanone (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the starting material is consumed, dilute the reaction mixture with dichloromethane (DCM).
-
Carefully pour the mixture into a separatory funnel containing water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acetic acid), saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (to quench any unreacted bromine), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Q1: My reaction is very slow or fails to go to completion. What are the potential causes and solutions?
A1:
-
Insufficient Acid Catalyst: The enolization step is acid-catalyzed.[1] If you are using a non-acidic solvent, the reaction will be extremely slow. While acetic acid serves as both solvent and catalyst in the baseline protocol, if you opt for a different solvent like THF or DCM, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, HBr) is necessary.
-
Poor Quality NBS: N-Bromosuccinimide can decompose over time. It is recommended to use freshly recrystallized NBS for best results.[5] Impure NBS may appear yellow and can lead to unreliable outcomes.
-
Low Temperature: While the reaction often proceeds at room temperature, gentle heating (40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
-
Inadequate Mixing: If the starting material is not fully dissolved or if stirring is inefficient, the reaction rate will be limited by diffusion. Ensure your starting material is completely soluble in the chosen solvent system.
Q2: I'm observing significant amounts of byproducts, particularly a dibrominated species. How can I improve the selectivity for the mono-brominated product?
A2:
-
Stoichiometry of Brominating Agent: Carefully control the stoichiometry of NBS. Using a large excess of the brominating agent will inevitably lead to over-bromination. Start with 1.05 equivalents and adjust as needed based on reaction monitoring.
-
Reaction Conditions: As mentioned, acid-catalyzed bromination is generally selective for mono-bromination.[2] If you are using basic conditions, polyhalogenation is much more favorable because the first bromine atom increases the acidity of the remaining α-protons. Stick to acidic conditions for better control.
-
Slow Addition: Instead of adding all the NBS at once, consider adding it portion-wise over a period of time. This keeps the instantaneous concentration of the brominating agent low, which can favor mono-bromination.
Q3: My TLC plate shows a new spot that is not the starting material or the desired product. What could it be?
A3:
-
Aromatic Ring Bromination: While α-bromination is generally faster for acetyl groups on aromatic rings, there is a possibility of electrophilic substitution on the benzothiophene ring system, especially if the reaction is left for too long or if harsh conditions are used. The benzothiophene ring is electron-rich and susceptible to electrophilic attack.
-
Decomposition: The α-bromo ketone product can be unstable, particularly in the presence of nucleophiles or bases during work-up.[6] Prolonged exposure to basic conditions (like NaHCO₃) should be avoided. α-bromo ketones are also lachrymators and should be handled with care in a well-ventilated fume hood.
Q4: The work-up procedure is messy, and I'm getting a poor recovery of my product. Any tips?
A4:
-
Efficient Quenching: Ensure that all unreacted bromine is quenched with sodium thiosulfate. A persistent yellow or orange color in the organic layer suggests the presence of bromine.
-
Neutralization: Be cautious during the neutralization step with sodium bicarbonate. The reaction with acetic acid will produce CO₂ gas, so add the bicarbonate solution slowly and vent the separatory funnel frequently to release pressure.
-
Emulsion Formation: If an emulsion forms during the aqueous washes, adding more brine can help to break it.
-
Product Solubility: The product, this compound, is a solid.[7] It may precipitate out during the work-up if the concentration in the organic solvent is too high. Ensure you use a sufficient volume of extraction solvent.
Q5: What is the best method to purify the final product?
A5:
-
Recrystallization: If the crude product is relatively clean, recrystallization is an effective and scalable purification method. A mixed solvent system like ethyl acetate/hexanes or ethanol/water is a good starting point.
-
Column Chromatography: For removing closely related impurities (like the starting material or dibrominated byproduct), column chromatography on silica gel is the most effective method. A gradient elution with hexanes and ethyl acetate is typically used. The product is more polar than the starting material but less polar than more polar impurities.
Optimization Strategies
To maximize yield and purity, systematic optimization of the reaction parameters is recommended. The following table summarizes key variables and their potential impact.
| Parameter | Options | Rationale & Considerations |
| Brominating Agent | Br₂ in Acetic Acid, NBS | NBS is a solid and easier to handle than liquid bromine.[8] It also generates succinimide as a byproduct, which is often easily removed. Br₂ is highly effective but more corrosive and hazardous. |
| Solvent | Acetic Acid, Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane | Acetic acid acts as both solvent and catalyst.[6][9] Aprotic solvents like DCM or THF can also be used but will require the addition of an acid catalyst. The choice of solvent can affect reaction rates and solubility. |
| Catalyst | Acetic Acid, HBr (cat.), p-TsOH (cat.) | The rate of enol formation is dependent on the acid concentration.[3] A stronger acid catalyst may accelerate the reaction but could also lead to side reactions if not used in moderation. |
| Temperature | Room Temperature to 50 °C | Higher temperatures increase the reaction rate but may decrease selectivity and lead to byproduct formation. Room temperature is often a good starting point. |
| Reaction Time | 1 - 6 hours | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while running it for too long can lead to byproduct formation. |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow and key decision points for troubleshooting.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
common side products in the bromination of 1-(1-benzothiophen-5-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the bromination of 1-(1-benzothiophen-5-yl)ethanone. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and a mechanistic overview to help navigate the complexities of this reaction and minimize the formation of common side products.
Introduction
The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates for further functionalization. The target molecule, 2-bromo-1-(1-benzothiophen-5-yl)ethanone, is a valuable building block in medicinal chemistry. However, the reaction is often accompanied by the formation of several side products, leading to challenges in purification and reduced yields. This guide is designed to provide practical, field-proven insights to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is complex, showing multiple spots on TLC analysis. What are the most likely side products?
A1: The primary side products in the bromination of 1-(1-benzothiophen-5-yl)ethanone typically arise from three main pathways:
-
Di-α-bromination: Formation of 2,2-dibromo-1-(1-benzothiophen-5-yl)ethanone. This is common when an excess of the brominating agent is used or if reaction times are prolonged.
-
Electrophilic Aromatic Substitution: Bromination on the benzothiophene ring system. The acetyl group at the 5-position is an electron-withdrawing group, which deactivates the benzene ring and directs electrophiles to the meta positions (4 and 6). However, the thiophene ring is generally more susceptible to electrophilic attack. Therefore, you may observe bromination at the 3-position of the benzothiophene ring.
-
Unreacted Starting Material: Incomplete conversion of 1-(1-benzothiophen-5-yl)ethanone.
Q2: How can I minimize the formation of the di-bromo side product?
A2: To minimize di-bromination, it is crucial to carefully control the stoichiometry of the brominating agent. A slight molar excess (typically 1.05 to 1.1 equivalents) is often sufficient. Slow, dropwise addition of the brominating agent at a low temperature (e.g., 0-5 °C) can also help to control the reaction and prevent over-bromination. Monitoring the reaction closely by TLC or LC-MS is essential to quench the reaction upon consumption of the starting material.
Q3: Which positions on the benzothiophene ring are most susceptible to bromination?
A3: The acetyl group at the 5-position deactivates the benzene part of the benzothiophene ring towards electrophilic substitution. While it directs to the 4 and 6 positions, the inherent reactivity of the thiophene ring makes it a more likely site for bromination. The 3-position of the benzothiophene ring is generally the most nucleophilic and therefore the most probable site for electrophilic attack. Thus, 1-(3-bromo-1-benzothiophen-5-yl)ethanone is a potential side product.
Q4: My purified product seems to degrade over time, turning yellow or brown. What is the cause and how can I prevent it?
A4: α-Bromo ketones can be sensitive to light, air, and moisture. Decomposition can occur via elimination of HBr, leading to the formation of colored, unsaturated byproducts. To ensure stability, store the purified product in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator or freezer, protected from light.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple side products. - Degradation of the product during workup or purification. | - Monitor the reaction closely by TLC and ensure the starting material is consumed. - Carefully control the stoichiometry of the brominating agent and the reaction temperature. - Use a buffered workup to neutralize any excess acid. Purify the product promptly after workup. |
| Significant Amount of Di-bromo Product | - Excess of brominating agent. - Reaction temperature too high. - Prolonged reaction time. | - Use no more than 1.1 equivalents of the brominating agent. - Maintain a low reaction temperature (0-5 °C). - Quench the reaction as soon as the starting material is consumed. |
| Presence of Aromatic Bromination Products | - Reaction conditions favoring electrophilic aromatic substitution (e.g., strong Lewis acid catalyst, high temperature). | - Avoid the use of strong Lewis acids if possible. - Perform the reaction at the lowest effective temperature. - Consider using a milder brominating agent such as N-bromosuccinimide (NBS). |
| Difficulty in Purifying the Product | - Similar polarities of the desired product and side products. | - Employ flash column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). - Recrystallization from a suitable solvent system may also be effective. |
| Product Degradation | - Exposure to light, air, or moisture. - Residual acid from the reaction. | - Store the purified product under an inert atmosphere, protected from light, at a low temperature. - Ensure the product is thoroughly washed and dried to remove any acidic impurities. |
Reaction Mechanism and Side Product Formation
The desired α-bromination proceeds through an acid-catalyzed enolization of the ketone, followed by nucleophilic attack of the enol on the bromine molecule.
Caption: Reaction pathways in the bromination of 1-(1-benzothiophen-5-yl)ethanone.
Step-by-Step Experimental Protocol
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
1-(1-benzothiophen-5-yl)ethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic Acid (glacial) or another suitable solvent (e.g., Dichloromethane, Diethyl Ether)
-
Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(1-benzothiophen-5-yl)ethanone (1.0 eq) in glacial acetic acid. Cool the flask to 0-5 °C in an ice bath.
-
Addition of Brominating Agent: Prepare a solution of bromine (1.05-1.1 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred ketone solution over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete when the starting material is no longer visible.
-
Quenching: Once the reaction is complete, carefully quench the excess bromine by adding saturated aqueous sodium thiosulfate solution until the orange/brown color disappears.
-
Workup: Transfer the reaction mixture to a separatory funnel and dilute with water and a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired product from side products.
Caption: Experimental workflow for the bromination of 1-(1-benzothiophen-5-yl)ethanone.
References
- Joule, J. A. (2013). Thiophenes and their Benzo Derivatives: Reactivity. In Comprehensive Organic Chemistry II (Vol. 4, pp. 535-573). Elsevier.
- Campaigne, E. (1984). Thiophenes and their Benzo Derivatives: (iii) Reactivity. In Comprehensive Organic Chemistry (Vol. 4, pp. 863-934). Pergamon.
- Erian, A. W., & Fadda, A. A. (2010). Synthesis and reactions of α-haloketones. In Targets in Heterocyclic Systems (Vol. 14, pp. 1-58). Italian Society of Chemistry.
- Larock, R. C. (1999).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
Technical Support Center: Synthesis of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone
Welcome to the technical support center for the synthesis of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize this important synthetic transformation. As a key intermediate in various pharmaceutical pathways, achieving a high yield and purity of this α-bromo ketone is critical. This document provides in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol, all grounded in established chemical principles.
Understanding the Synthesis: An Overview
The synthesis of this compound is an α-bromination of a ketone. This reaction typically proceeds via an enol or enolate intermediate, which then attacks a bromine source. The primary challenge in this synthesis is achieving selective mono-bromination at the α-position without significant side reactions, such as di-bromination or electrophilic substitution on the electron-rich benzothiophene ring.[1][2]
The choice of brominating agent and reaction conditions is paramount. Common reagents include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and pyridine hydrobromide perbromide. The reaction is often catalyzed by an acid to promote enol formation.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions & Explanations |
| YLD-001 | Low to No Product Formation | 1. Inactive brominating agent.2. Insufficient acid catalyst.3. Reaction temperature too low. | 1. Use a fresh, verified source of your brominating agent. NBS, for example, can decompose over time.2. Ensure your acid catalyst (e.g., acetic acid, HBr) is present in the correct stoichiometric amount to facilitate enolization.[3]3. While higher temperatures can promote side reactions, the activation energy for the desired reaction must be met. Consider a modest increase in temperature (e.g., from room temperature to 40-50 °C) with careful monitoring. |
| PUR-001 | Presence of Unreacted Starting Material | 1. Insufficient brominating agent.2. Short reaction time. | 1. While an excess of the brominating agent can lead to over-bromination, a slight excess (e.g., 1.05-1.1 equivalents) is often necessary to drive the reaction to completion.2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before quenching the reaction. |
| PUR-002 | Formation of Di-brominated Product | 1. Excess brominating agent.2. Reaction temperature too high.3. Prolonged reaction time. | 1. Carefully control the stoichiometry of the brominating agent. Use no more than 1.1 equivalents.2. High temperatures can increase the rate of the second bromination. Maintain a controlled temperature throughout the reaction.3. Once the starting material is consumed (as determined by in-process controls), quench the reaction promptly to prevent further bromination. |
| PUR-003 | Evidence of Ring Bromination | The benzothiophene ring is susceptible to electrophilic aromatic substitution. | 1. Use a milder brominating agent like NBS, which provides a low, steady concentration of bromine.2. Perform the reaction in the dark to minimize radical-initiated ring bromination.3. Consider using a non-polar solvent to disfavor ionic pathways that can lead to ring substitution. |
| ISO-001 | Difficulty in Product Isolation/Purification | The product and starting material have similar polarities. | 1. Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol).2. Chromatography: If crystallization is ineffective, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed. Due to the similar polarities, a shallow gradient is recommended for better separation. |
Visualizing the Synthetic Workflow
The following diagram outlines the key steps and decision points in the synthesis of this compound.
Caption: A typical workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
1-(1-Benzothiophen-5-yl)-1-ethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Isopropanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(1-Benzothiophen-5-yl)-1-ethanone (1 equivalent) in glacial acetic acid.
-
Addition of Brominating Agent: Prepare a solution of bromine (1.05 equivalents) in glacial acetic acid. Add this solution dropwise to the stirred solution of the ketone at room temperature over 30-60 minutes. Maintain the temperature below 30°C using a water bath if necessary. If using NBS, it can be added portion-wise as a solid.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into ice-cold water. If bromine was used, add a saturated solution of sodium thiosulfate to quench any excess bromine (indicated by the disappearance of the orange/brown color).
-
Work-up: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Column Chromatography: If the product is an oil or highly impure, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent for the reaction?
A1: While acetic acid is commonly used as it also acts as an acid catalyst, other solvents like dichloromethane (DCM) or chloroform can be used, especially with a brominating agent like NBS.[1] In such cases, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) may be required.
Q2: What is the mechanism of the acid-catalyzed bromination?
A2: In the presence of an acid, the carbonyl oxygen of the ketone is protonated, which facilitates the formation of an enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile and attacks the bromine, leading to the α-brominated product and regeneration of the acid catalyst.
Caption: Simplified mechanism of acid-catalyzed α-bromination of a ketone.
Q3: How can I confirm the structure of my product and identify impurities?
A3: A combination of analytical techniques should be used:
-
¹H NMR Spectroscopy: The appearance of a singlet in the 4.0-5.0 ppm region, corresponding to the -CH₂Br protons, is a key indicator of product formation. The disappearance of the singlet around 2.6 ppm from the starting material's methyl group is also expected.
-
¹³C NMR Spectroscopy: A new signal for the carbon bearing the bromine will appear in the 30-40 ppm range.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
-
LC-MS: This is an excellent tool for monitoring reaction progress and assessing the purity of the final product, allowing for the identification of starting material, product, and potential byproducts like di-brominated species.
Q4: Is the benzothiophene ring stable under these conditions?
A4: The benzothiophene ring system is generally stable, but it is susceptible to electrophilic attack, especially at the 2- and 3-positions.[4][5] Using controlled conditions and milder brominating agents helps to minimize ring bromination as a side reaction. The acetyl group at the 5-position is deactivating, which further helps to protect the benzene portion of the ring system from electrophilic attack.
References
-
Jagatheesan, R., Ramesh, P., & Sambathkumar, S. (2019). Selective α-bromination of aryl carbonyl compounds: prospects and challenges. Synthetic Communications, 49(22), 3265-3289. [Link]
-
Pearson, D. E., & Pope, H. W. (1958). The Swamping Catalyst Effect. II. Nuclear Halogenation of Aromatic Aldehydes and Ketones. The Journal of Organic Chemistry, 23(10), 1412–1419. [Link]
-
Cooper, J., Ewing, D. F., Scrowston, R. M., & Westwood, R. (1970). Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative. Journal of the Chemical Society C: Organic, 1949-1954. [Link]
-
Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Preparation and reactions of some substituted benzo[b]thiophens. Part IV. The bromination of 3-substituted benzo[b]thiophens. Journal of the Chemical Society C: Organic, 915-919. [Link]
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). RSC Advances, 14(10), 6825-6832. [Link]
- Patents regarding the synthesis of benzothiophene derivatives, such as EP0832889B1 and US5969157A, provide valuable context on the industrial relevance and general synthetic strategies for this class of compounds.
Sources
- 1. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 2. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Guide: Stability and Storage of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone
From the Senior Application Scientist's Desk
Welcome to the technical support center for 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone (CAS: 1131-87-9). This molecule is a valuable intermediate in pharmaceutical research and drug development, prized for the reactivity of its α-bromoketone functional group.[1][2] However, this same reactivity makes it susceptible to degradation if not handled and stored with precision. This guide provides an in-depth analysis of its stability profile, offering field-proven advice to ensure the integrity of your material and the success of your experiments.
The core structure, a benzothiophene, is generally robust and thermally stable.[3] The primary source of instability arises from the α-bromoketone moiety, which is highly electrophilic and prone to nucleophilic attack and elimination reactions. Understanding this dual nature is key to its effective use.
Core Stability Profile & Recommended Storage Conditions
To preserve the compound's purity, adherence to strict storage protocols is non-negotiable. The following conditions are recommended based on the compound's chemical properties and data from analogous structures.[4][5]
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Temperature | Store in freezer, ≤ -20°C | Low temperatures are critical to minimize the rate of all potential degradation pathways. This reduces molecular kinetic energy, slowing reactions such as hydrolysis, elimination, and potential self-condensation. While some similar, less reactive compounds may be stored at room temperature, the freezer condition provides a crucial margin of safety for this reactive intermediate.[5][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The α-carbon is susceptible to nucleophilic attack by atmospheric moisture (hydrolysis) and potentially oxygen. Storing under an inert, dry atmosphere displaces both, preventing these degradation routes. A tightly sealed container is mandatory.[4][7] |
| Light | Protect from Light (Amber Vial) | Aromatic ketones can be photosensitive. Energy from UV or visible light can promote radical reactions or other degradation pathways. The use of amber glass vials by suppliers confirms this sensitivity.[8] |
| Moisture | Store in a desiccated environment | The compound has low water solubility, but even trace amounts of moisture can lead to hydrolysis of the labile C-Br bond, forming the corresponding α-hydroxy ketone.[3][9] This is a common failure point and must be rigorously controlled. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered by researchers, providing both a diagnosis and a solution based on chemical principles.
Q1: My solid this compound has developed a yellow or brownish tint over time. What happened, and is it still usable?
A: A color change is a primary visual indicator of degradation. The most likely cause is the formation of unsaturated conjugated systems or other chromophoric impurities resulting from decomposition. One common pathway for α-bromoketones is dehydrobromination (elimination of HBr), which can be initiated by trace basic impurities on glassware or exposure to moisture, leading to the formation of a vinyl ketone.[1][2]
Expert Recommendation: Do not assume the material is viable. Before use, you must re-validate its purity.
-
Quick Check: Run a Thin Layer Chromatography (TLC) against a retained, properly stored sample if available. The appearance of new spots or significant streaking indicates impurity.
-
Definitive Analysis: Use HPLC, LC-MS, or ¹H NMR to quantify the purity and identify potential degradants. If the purity has dropped below your experimental threshold (typically >95%), it is strongly advised to discard the material or repurify it. Using compromised material is a direct path to failed reactions and uninterpretable results.
Q2: I'm observing a persistent impurity in my reaction product with a mass corresponding to my starting material plus an oxygen atom. What is the source?
A: This strongly suggests that your starting material has undergone hydrolysis to form 1-(1-benzothiophen-5-yl)-2-hydroxy-1-ethanone. This occurs when the compound is exposed to water, either from improper storage, atmospheric moisture during handling, or wet solvents.[9]
Troubleshooting Steps:
-
Verify Storage: Confirm that the compound is stored in a desiccated environment, under an inert atmosphere, and with the container lid tightly sealed.
-
Refine Handling: Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Weigh and handle the compound swiftly, preferably in a glovebox or under a stream of inert gas.
-
Solvent Quality: Ensure all solvents used in your reaction are anhydrous. Use freshly dried solvents for moisture-sensitive reactions.
Q3: Can I store this compound in a solvent for convenience? If so, which ones are safe?
A: Long-term storage in solution is highly discouraged . The stability of this compound is significantly reduced in solution, as this increases molecular mobility and facilitates degradation pathways. Forced degradation studies show that many compounds are stable in the solid-state but degrade rapidly in solution.[10]
If short-term solution preparation is unavoidable:
-
Recommended Solvents: Use dry, aprotic, non-nucleophilic solvents such as anhydrous dioxane, toluene, or dichloromethane.
-
Solvents to AVOID:
-
Protic Solvents: Alcohols (methanol, ethanol) will react via solvolysis. Water will cause hydrolysis.
-
Nucleophilic Solvents: Amines (including pyridine), thiols, and even seemingly benign solvents like DMSO (which can contain water and oxidize) should be avoided.
-
-
Best Practice: Prepare solutions fresh for each experiment. Never store them for more than a few hours, even at low temperatures.
Q4: My reaction yield is low, and I suspect the starting material. How can I definitively test its stability under my lab's conditions?
A: Implementing a simple forced degradation or stability study is the best way to build confidence in your material and handling procedures. This protocol acts as a self-validating system for your storage setup.
Protocol: Rapid Stability Assessment via Forced Degradation
This protocol is designed to assess the stability of your compound under various stress conditions.
1. Initial Characterization (Time = 0): a. Dissolve a small amount of the compound (~5 mg) in a suitable diluent (e.g., 10 mL of Acetonitrile/Water 50:50 v/v). b. Immediately analyze this solution by HPLC-UV to obtain a baseline purity profile. This is your t=0 reference. Record the peak area of the main compound.
2. Sample Preparation and Stressing: a. Weigh three separate ~10 mg samples of the solid compound into clear glass vials. b. Sample 1 (Control): Tightly cap, wrap in foil, and place in the freezer at ≤ -20°C. c. Sample 2 (Heat/Humidity Stress): Leave the vial open in a controlled environment chamber at 40°C and 75% relative humidity for 24 hours. d. Sample 3 (Light Stress): Tightly cap the vial and place it under a broad-spectrum photostability lamp for 24 hours.
3. Analysis: a. After the stress period, allow all samples to return to room temperature. b. Dissolve each sample in the same diluent and to the same concentration as the t=0 sample. c. Analyze each sample by the same HPLC-UV method used for the initial characterization.
4. Data Interpretation: a. Compare the chromatograms. b. Control Sample: Should show minimal to no degradation compared to the t=0 profile. If it does, your standard storage condition is flawed. c. Stressed Samples: The appearance of new peaks or a significant decrease in the main peak area indicates instability under those conditions. Calculate the percent degradation relative to the t=0 sample. This confirms sensitivity to heat, humidity, or light.
Troubleshooting Workflow for Experimental Failures
When an experiment yields unexpected results, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to diagnose issues related to your starting material.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- [Vertex AI Search Result] (2025). SAFETY DATA SHEET. This document provides general safety, handling, and storage information for similar chemical structures, highlighting the need for storage in a dry, well-ventilated place with tightly closed containers.
-
Saeed, S., et al. (2014). Crystal Structure of 1-(5-bromo-1-benzo-furan-2-yl)ethanone Oxime. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o773. Available at: [Link]
-
Chemistry LibreTexts (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Discusses the reactivity of α-bromo ketones, including their dehydrobromination by base treatment. Available at: [Link]
-
Doubna, B., et al. (2019). Molecular structures of benzothiophene derivatives. ResearchGate. Provides context on the general stability and utility of the benzothiophene core. Available at: [Link]
- Inam, M., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Books. Describes the physical properties of benzothiophene, including its thermal stability and solubility.
-
Organic Chemistry Portal (n.d.). α-Bromoketone synthesis by bromination. Provides background on the synthesis and reactivity of α-bromoketones. Available at: [Link]
-
Aruna Kumar, K. S., et al. (2014). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E, E70. Available at: [Link]
- [Vertex AI Search Result] (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PubMed Central. Discusses the stability of related benzothiophene structures in biological contexts.
- Google Patents (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Describes synthesis methods for α-bromoketones, illustrating their chemical environment.
-
[Vertex AI Search Result] (2025). Reactivity of[9]Benzothieno[3,2-b][9]benzothiophene — Electrophilic and Metalation Reactions. ResearchGate. Details the general reactivity of the benzothiophene class of compounds.
-
OpenStax (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. An educational resource explaining the chemical basis for the reactivity of α-halogenated ketones. Available at: [Link]
-
Joshi, B. K., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(7), 3030-40. Provides a case study on forced degradation, showing how stability differs between solid and solution states. Available at: [Link]
-
Taylor & Francis Online (2006). Regiospecific Synthesis of Unsymmetrical α-Bromoketones. Discusses the synthesis and challenges in obtaining pure α-bromoketones. Available at: [Link]
- [Vertex AI Search Result] (n.d.). 1-Indanone - SAFETY DATA SHEET.
-
Kovševič, A., et al. (2024). Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. Highlights the wide application and biological properties of benzothiophene derivatives. Available at: [Link]
-
Cole-Parmer (n.d.). Material Safety Data Sheet - 1-Indanone, 99+%. Recommends storage in a cool, dry, well-ventilated area away from incompatible substances. Available at: [Link]
-
YouTube (2022). Benzothiophene - Introduction + Reactions +Synthesis +Application. Educational video on the chemistry of benzothiophene. Available at: [Link]
-
PubChem (n.d.). 2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone. Database entry for a related α-bromoketone. Available at: [Link]
-
PubChemLite (n.d.). 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one. Database entry with physicochemical properties. Available at: [Link]
-
Fisher Scientific Canada (n.d.). This compound, 97%, Thermo Scientific. Product page. Available at: [Link]
-
Fun, H. K., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. PubMed. Provides crystal structure data for a related compound. Available at: [Link]
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- 5. 10531-44-9|2-Bromo-1-(5-bromothiophen-2-yl)ethanone|BLD Pharm [bldpharm.com]
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Technical Support Center: Troubleshooting Reactions Involving α-Bromo Ketones
Welcome to the technical support center for chemists working with α-bromo ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, handling, and subsequent reactions of these versatile but often sensitive intermediates. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Part 1: Synthesis & Purification
Question 1: My α-bromination reaction is giving low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer: Low conversion in α-bromination reactions is a frequent issue stemming from several factors related to the reaction mechanism, which typically proceeds via an enol or enolate intermediate.[1][2][3]
-
Acid-Catalyzed Bromination: The rate-determining step is often the formation of the enol tautomer.[1][2][4] If your ketone is sterically hindered or electronically deactivated, enol formation can be slow.
-
Troubleshooting:
-
Increase Catalyst Concentration: A stronger acid or a higher concentration of the acid catalyst (e.g., acetic acid, HBr) can accelerate enolization.[2]
-
Elevate Temperature: Gently heating the reaction can increase the rate of enol formation. However, be cautious, as higher temperatures can also promote decomposition and side reactions.[5]
-
Choice of Brominating Agent: While elemental bromine (Br₂) is common, N-Bromosuccinimide (NBS) can be a milder and more selective alternative, sometimes leading to cleaner reactions and better yields.[6]
-
-
-
Base-Promoted Bromination: This pathway involves the formation of an enolate. The reaction is typically much faster than acid-catalyzed versions. If conversion is low, it might be due to an insufficient amount of base or a base that is not strong enough to deprotonate the α-carbon effectively.
-
Troubleshooting:
-
A general workflow for optimizing the synthesis is presented below.
Caption: Troubleshooting workflow for low conversion in α-bromination.
Question 2: I'm observing significant amounts of di-brominated and even poly-brominated byproducts. How can I achieve selective mono-bromination?
Answer: The formation of polyhalogenated products is a classic challenge. The underlying issue is that the introduction of an electron-withdrawing bromine atom at the α-position can make the remaining α-protons on the same carbon even more acidic, leading to faster subsequent bromination.[7]
-
Under Basic Conditions: This problem is particularly pronounced in base-promoted reactions. The initial mono-bromo ketone is more acidic than the starting material, leading to rapid formation of a second enolate and subsequent reaction to give the di-bromo product. For methyl ketones, this can proceed until the haloform reaction occurs, cleaving the C-C bond to form a carboxylate.[7]
-
Solution: For selective mono-bromination, acid-catalyzed conditions are strongly preferred. The protonated carbonyl of the mono-brominated product is less stable and less prone to enolization than the protonated starting ketone, which disfavors a second bromination.[7]
-
-
Under Acidic Conditions: Even under acidic catalysis, polybromination can occur, typically due to:
-
Excess Brominating Agent: Using more than one equivalent of Br₂ or NBS will inevitably lead to polybromination.[6]
-
Reaction Time/Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy to overcome the deactivation and force a second bromination.
-
Protocol for Selective Mono-bromination:
-
Choose Acidic Conditions: Use a catalyst like HBr or acetic acid.[2]
-
Control Stoichiometry: Carefully add one equivalent or slightly less (0.95-1.0 eq.) of the brominating agent (e.g., Br₂) slowly to the reaction mixture.
-
Monitor the Reaction: Use TLC or GC/LC-MS to monitor the disappearance of the starting material. Stop the reaction as soon as the starting ketone is consumed to prevent the product from reacting further.
-
Low Temperature: Run the reaction at room temperature or below if possible. One user reported that running the reaction in neat TFA at -10°C led to quantitative conversion to the mono-brominated product.[6]
Question 3: My substrate is an aromatic ketone, and I'm getting bromination on the aromatic ring instead of the α-position. What's going wrong?
Answer: This is a case of competing electrophilic substitution reactions. The brominating agent (e.g., Br₂) is an electrophile, and it will react with the most nucleophilic site in your molecule.
-
Mechanism of Ring Bromination: For aromatic ketones with electron-donating groups (like -OH, -OR, -NH₂), the aromatic ring can be more nucleophilic than the enol form of the ketone.[9] This leads to electrophilic aromatic substitution as the major pathway.
-
Mechanism of α-Bromination: This pathway requires the formation of the enol, which acts as the nucleophile.[1]
Troubleshooting Strategies:
-
Protecting Groups: If the aromatic ring has highly activating substituents, consider protecting them before bromination. For example, a phenol (-OH) could be converted to an acetate ester (-OAc).
-
Reaction Conditions:
-
Solvent Choice: Using a solvent like glacial acetic acid can favor the enolization pathway required for α-bromination.[9]
-
Catalyst-Free Routes: Some methods have shown that Br₂-mediated halogenation can proceed without any promoter or catalyst, which can improve selectivity and yield by avoiding acid-induced side reactions.[9]
-
Phase-Vanishing Protocol: A specialized method uses a multiphase system (aqueous, organic, fluorous) to separate the generated HBr from the product, preventing HBr-induced decomposition and potentially improving selectivity.[9]
-
Question 4: Purification of my α-bromo ketone by silica gel chromatography is difficult. The product seems to decompose on the column, and separation from the starting material is poor. What are my options?
Answer: This is a very common and frustrating problem. α-Bromo ketones are often acid-sensitive and thermally labile, and standard silica gel chromatography can be destructive.[5][6]
-
Why Chromatography Fails:
-
Acidity of Silica: Standard silica gel is acidic (pKa ~4-5) and can catalyze decomposition or rearrangement reactions.
-
Polarity: The product and starting material often have very similar polarities, making separation challenging.[6]
-
Lachrymatory Nature: Many α-bromo ketones are potent lachrymators, making column chromatography an unpleasant experience.
-
Alternative Purification & Handling Strategies:
| Strategy | Description | When to Use |
| Use Crude Material | If the reaction is clean and the main impurity is unreacted starting material, it is often best to carry the crude product directly into the next step.[6] The starting ketone is typically unreactive in subsequent nucleophilic substitution or elimination steps and can be removed then. | When subsequent reaction is selective for the α-bromo ketone. |
| Recrystallization | If your product is a solid, recrystallization is the ideal method. It avoids acidic surfaces and can provide very pure material. | For crystalline products with impurities that have different solubility profiles. |
| Trituration | If the product oils out during recrystallization attempts, washing (triturating) the crude solid with a cold, non-polar solvent (like ether or hexanes) can remove less polar impurities.[6] | For solid products that are difficult to recrystallize. |
| Distillation | For volatile and thermally stable α-bromo ketones, distillation under reduced pressure can be effective.[10] However, this risks decomposition for many compounds. | For low molecular weight, thermally robust products. |
| Deactivated Silica | If chromatography is unavoidable, use silica gel that has been neutralized by washing with a solution of triethylamine in your eluent system. | As a last resort when other methods fail. |
Part 2: Stability & Handling
Question 5: My purified α-bromo ketone turned dark and seems to have decomposed upon storage. What is the proper storage procedure?
Answer: α-Bromo ketones are notoriously unstable.[5] Decomposition is primarily accelerated by heat, light, moisture, and acid/base contaminants. The primary decomposition pathway often involves the elimination of HBr.
Best Practices for Storage: To maximize shelf life, α-bromo ketones must be stored in a cool, dark, and dry environment .[5]
-
Temperature: Store in a refrigerator or freezer (-20°C is common).
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and oxygen.
-
Container: Use a tightly sealed container, preferably amber glass to protect from light.
-
Purity: Ensure the material is free of residual acid (like HBr from the synthesis), which can autocatalyze decomposition. If necessary, wash the crude product with a dilute bicarbonate solution before final purification and storage.
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate decomposition. | Store at low temperatures (refrigeration or freezing).[5] |
| Light | Can promote radical decomposition pathways. | Store in amber vials or in the dark. |
| Moisture/Air | Can lead to hydrolysis and other side reactions. | Store in a tightly sealed container under an inert atmosphere.[5] |
| Acid/Base Traces | Catalyzes decomposition and elimination. | Ensure product is neutralized before final storage. |
Part 3: Troubleshooting Subsequent Reactions
Question 6: I'm trying to perform an Sₙ2 reaction with a nucleophile, but I'm getting a complex mixture of products, including a rearranged one. What is happening?
Answer: While α-bromo ketones are excellent electrophiles for Sₙ2 reactions, they are also prone to a competing reaction in the presence of a base: the Favorskii Rearrangement .[11][12]
-
The Competing Pathways:
-
Desired Sₙ2 Pathway: A nucleophile directly attacks the α-carbon, displacing the bromide. This is favored by non-basic nucleophiles.
-
Favorskii Rearrangement: If the nucleophile is also a base (e.g., alkoxides, hydroxides), it can deprotonate the α'-carbon (the carbon on the other side of the carbonyl).[13] This forms an enolate, which then undergoes an intramolecular Sₙ2 reaction to form a cyclopropanone intermediate. This intermediate is then attacked by the nucleophile, leading to a rearranged carboxylic acid derivative (or ester/amide).[11][12]
-
Caption: Competing Sₙ2 and Favorskii rearrangement pathways.
How to Favor the Sₙ2 Reaction:
-
Use Non-Basic Nucleophiles: Employ nucleophiles that are poor bases, such as carboxylate salts, azide, or thiolate anions under carefully controlled pH.
-
Use a Weak, Non-Nucleophilic Base: If a base is required to generate your nucleophile in situ, use a sterically hindered, non-nucleophilic base (e.g., DBU, proton sponge) that is less likely to deprotonate the α'-carbon.
-
Protect the Ketone: In challenging cases, you can protect the ketone (e.g., as a ketal), perform the Sₙ2 reaction on the now-unactivated α-bromo position, and then deprotect the ketone.
Question 7: I'm attempting to synthesize an α,β-unsaturated ketone via dehydrobromination, but the yield is low. How can I optimize this elimination reaction?
Answer: The conversion of α-bromo ketones to α,β-unsaturated ketones is a powerful transformation that proceeds via an E2 elimination mechanism.[4][14] Success hinges on using the right base and conditions to favor elimination over other pathways like the Favorskii rearrangement or nucleophilic substitution.
-
Key Requirements for E2 Elimination:
-
Base Choice: A sterically hindered, non-nucleophilic base is ideal. It can abstract the α-proton without attacking the carbonyl carbon (which would initiate substitution or rearrangement). Pyridine is a classic choice for this transformation.[1][14] Other bases like DBU or triethylamine can also be effective.
-
Temperature: The reaction often requires heating to proceed at a reasonable rate.[1][14]
-
Experimental Protocol for Dehydrobromination:
-
Dissolve the α-bromo ketone in a suitable solvent. Pyridine can often serve as both the base and the solvent.
-
Heat the reaction mixture. The optimal temperature will depend on the substrate but is often the reflux temperature of the solvent.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Workup typically involves diluting with a solvent like ethyl acetate, washing with dilute acid (e.g., 1M HCl) to remove the base, washing with brine, drying, and concentrating.
-
Purify the resulting α,β-unsaturated ketone, which is generally more stable than its α-bromo precursor, by column chromatography.
If yields are still low, consider that your α-bromo ketone may not have an available α-proton for elimination or that it may be too unstable under the heating conditions, leading to decomposition.
References
- BenchChem. (n.d.). Managing thermal instability of alpha-bromo ketones.
- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
-
De Kimpe, N., & Verhé, R. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 5644. Retrieved from [Link]
- Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement.
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
- Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones.
- McMurry, J. (2018). Organic Chemistry (10th ed.). Cengage Learning. (Content referenced via secondary source: )
-
One Chemistry. (2022). What is Favorskii Rearrangement ? | Mechanism, Selectivity & Problems. YouTube. Retrieved from [Link]
-
Synthetic Communications. (1995). Regiospecific Synthesis of Unsymmetrical α-Bromoketones. Taylor & Francis Online, 25(7), 1085-1092. Retrieved from [Link]
-
Journal of the American Chemical Society. (1945). Synthesis of α-Bromoketones. 67(9), 1656-1656. Retrieved from [Link]
-
One Chemistry. (2022). What is Favorskii Rearrangement ? | Basics & Problems | One Minute Chemistry. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
Reddit. (2021). Separation of Ketone and alpha Bromo ketone. r/Chempros. Retrieved from [Link]
-
Studylib. (n.d.). Carbonyl Alpha-Substitution Reactions Presentation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). How to Alkylate a Ketone. Retrieved from [Link]
-
Mechanism Monday. (2025). Mechanism Monday #35: Favorskii Rearrangement. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Royal Society of Chemistry. (1999). Clean synthesis of α-bromo ketones and their utilisation.... Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.S: Carbonyl Alpha-Substitution Reactions (Summary). Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Michael Evans. (2023). Alpha Halogenation of Ketones and Aldehydes. YouTube. Retrieved from [Link]
-
ResearchGate. (1999). Clean synthesis of α-bromo ketones.... Retrieved from [Link]
-
Journal of the American Chemical Society. (1970). Reaction of organoboranes with .alpha.-bromo ketones.... Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonyl α-substitution reaction. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions. Retrieved from [Link]
-
Nature. (2023). Ketone α-alkylation at the more-hindered site. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. Retrieved from [Link]
-
Chad's Prep. (2021). 21.4 Alpha Alkylation | Organic Chemistry. YouTube. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Purification of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone
Welcome to the technical support center for 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of this important synthetic intermediate. Here, we address common challenges and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: My crude product is an oil and won't crystallize.
Cause: The presence of impurities often suppresses the crystallization of a compound. Common impurities in the synthesis of α-bromo ketones include unreacted starting material (1-(1-benzothiophen-5-yl)ethanone), over-brominated byproducts (e.g., 1-(1-benzothiophen-5-yl)-2,2-dibromo-1-ethanone), and residual acidic components like hydrogen bromide (HBr).
Solution:
-
Acid Removal: Before attempting crystallization, wash your crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium bisulfite. This will neutralize and remove any residual acidic impurities that can hinder crystallization.
-
Column Chromatography: If the product remains oily after an acid wash, purification by column chromatography is recommended to separate the desired product from both more polar and less polar impurities.
Issue 2: Multiple spots are visible on the TLC plate of my "pure" product.
Cause: This indicates that your product is still a mixture of compounds. The identity of the spots will depend on their relative polarity. A spot with a higher Rf value is less polar than the main product, while a spot with a lower Rf is more polar.
Troubleshooting Workflow:
Caption: Decision workflow for addressing multiple spots on a TLC plate.
Detailed Steps:
-
Identify the Impurities (Tentative):
-
Unreacted Starting Material (1-(1-benzothiophen-5-yl)ethanone): This is less polar than the brominated product and will have a higher Rf value.
-
Dibrominated Byproduct (1-(1-benzothiophen-5-yl)-2,2-dibromo-1-ethanone): This is generally more polar and will have a lower Rf value.
-
-
Select the Appropriate Purification Method:
-
For significant amounts of both higher and lower Rf impurities: Column chromatography is the most effective method.[1]
-
For minor impurities: A carefully executed recrystallization may be sufficient.
-
Issue 3: Poor separation during column chromatography.
Cause: The choice of mobile phase is critical for achieving good separation on a silica gel column. If the components are eluting too quickly or not moving at all, the solvent system is not optimal.
Solution:
-
TLC Optimization: Before running a column, optimize the solvent system using TLC. A good solvent system for column chromatography will give your desired product an Rf value of approximately 0.3-0.4.
-
Solvent System Selection: For α-bromo aromatic ketones, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.
-
If spots are too high (high Rf): Decrease the polarity of the mobile phase (increase the proportion of hexane).
-
If spots are too low (low Rf): Increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
-
-
Use a Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity during the column run. This will help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
The most common impurities arise from the two main reaction types involved in its synthesis: Friedel-Crafts acylation followed by α-bromination.
| Potential Impurity | Origin | Impact on Purification |
| 1-(1-Benzothiophen-5-yl)ethanone | Unreacted starting material from the bromination step. | Less polar than the product; can often be separated by column chromatography. |
| 1-(1-Benzothiophen-5-yl)-2,2-dibromo-1-ethanone | Over-bromination of the ketone. | More polar than the product; column chromatography is effective for removal.[1] |
| Positional Isomers | Alternative acylation positions on the benzothiophene ring during the Friedel-Crafts step. | May have similar polarity to the desired product, making separation difficult. Careful chromatography or recrystallization is needed. |
| Residual Acid (HBr) | Byproduct of the bromination reaction. | Can cause the product to be oily and may promote degradation. Should be removed with a bicarbonate wash.[1] |
Q2: Which purification technique is better: recrystallization or column chromatography?
The choice depends on the impurity profile and the desired final purity.
-
Column Chromatography: More effective for separating compounds with different polarities, such as the starting material and the dibrominated byproduct. It is the preferred method for purifying the crude product from the reaction mixture.[1]
-
Recrystallization: An excellent technique for removing minor impurities if a suitable solvent is found and the crude product is relatively pure (e.g., after chromatography). It is often used as a final polishing step to obtain highly crystalline material.
A common and effective strategy is to perform column chromatography followed by recrystallization to achieve high purity.[1]
Q3: What is a good solvent for recrystallizing this compound?
For α-bromo aromatic ketones, alcohols like methanol or ethanol are often good starting points for recrystallization.[1] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.
Solvent Selection Protocol:
-
Place a small amount of your compound in a test tube.
-
Add a small amount of the solvent to be tested.
-
If the compound dissolves at room temperature, the solvent is too good.
-
If the compound is insoluble at room temperature, heat the mixture.
-
If it dissolves when hot, it is a potentially good solvent.
-
Allow the solution to cool slowly. If crystals form, you have found a suitable solvent.
-
If the compound "oils out," consider a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at room temperature, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Heat to clarify and then cool slowly.
Q4: How should I store the purified this compound?
α-Bromo ketones can be lachrymators and are generally sensitive to light and moisture. It is recommended to store the purified product in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is advised.
Q5: What analytical techniques can I use to assess the purity of my final product?
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase HPLC method, using a C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid), is a common starting point for related compounds.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantity (typically >1-5%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
TLC Analysis: Determine a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) that gives the product an Rf of ~0.3.
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column, allowing it to pack evenly without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In a flask, dissolve the crude or column-purified product in the minimum amount of a suitable hot solvent or solvent mixture.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
- Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (2022). ACS Omega.
- Gil, R. R., & Gamenara, D. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 56(8), 699-717.
- Thermo Fisher Scientific. (2025).
- The Royal Society of Chemistry. (n.d.). Supporting Information: Bromination of the Benzothioxanthene bloc: Toward New π- Conjugated Systems for Organic Electronic Appli.
- Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime.
- Gabbiadini, S., et al. (2007). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. European Journal of Organic Chemistry, 2007(23), 3847-3856.
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Technical Support Center: Regioselective Functionalization of the Benzothiophene Ring
Welcome to the technical support center for the regioselective functionalization of benzothiophene. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the complexities of substituting this privileged heterocyclic scaffold. Benzothiophene derivatives are crucial components in numerous pharmaceuticals and organic materials, making the precise control of their functionalization a critical challenge in modern synthesis.[1]
This resource provides in-depth, field-proven insights into common experimental challenges. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, explaining not just the "how" but the fundamental "why" behind each strategic choice.
Part 1: Foundational Concepts - Understanding Benzothiophene's Reactivity
Before troubleshooting specific reactions, it's essential to grasp the inherent electronic properties of the benzothiophene core.
FAQ 1.1: What is the intrinsic regiochemical preference of benzothiophene in electrophilic substitution reactions, and why?
By its nature, the benzothiophene ring system is aromatic and undergoes electrophilic substitution. The reaction preferentially occurs at the C3 position.[2][3]
Causality: This preference is rooted in the stability of the Wheland intermediate formed during the reaction. When an electrophile attacks the C3 position, the positive charge can be delocalized over both the thiophene and the fused benzene ring without disrupting the benzene ring's aromaticity in all resonance structures. Attack at the C2 position, however, leads to an intermediate where one of the key resonance structures disrupts the sextet of the benzene ring, making it significantly less stable.[4] This results in a lower activation energy for C3 attack.
Part 2: Troubleshooting Guides by Reaction Type
This section addresses specific problems encountered during common functionalization protocols.
Guide 2.1: Electrophilic Aromatic Substitution (E.g., Halogenation, Friedel-Crafts)
Problem: "My Vilsmeier-Haack formylation (or Friedel-Crafts acylation) of unsubstituted benzothiophene is giving me a mixture of C3 and C2 isomers, with the C3 being major but selectivity is poor. How can I improve C3 selectivity?"
Answer: While C3 is the kinetically favored position, the energy difference between the C2 and C3 pathways can be small, leading to mixtures. Here’s how to troubleshoot:
-
Lower the Temperature: Many electrophilic substitutions are run at 0 °C or room temperature. Reducing the temperature to -20 °C or even -78 °C can significantly enhance selectivity by further favoring the lower activation energy pathway to the C3-substituted product.
-
Choice of Lewis Acid (for Friedel-Crafts): Milder Lewis acids (e.g., SnCl₄, ZnCl₂) are often more selective than stronger, highly reactive ones (e.g., AlCl₃). A stronger Lewis acid can reduce the activation energy for both pathways, diminishing the inherent selectivity of the substrate.
-
Solvent Effects: Switching to a less polar solvent can sometimes enhance selectivity. The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates.
Problem: "I need to install a substituent at the C2 position via electrophilic substitution. How can this be achieved when C3 is the preferred site?"
Answer: Overcoming the intrinsic C3 preference requires a strategic approach.
-
Blocking the C3 Position: If your synthesis allows, you can first install a blocking group at the C3 position (e.g., bromine). Perform the desired electrophilic substitution, which will now be directed to the C2 position. The blocking group can then be removed in a subsequent step (e.g., debromination via metal-halogen exchange and quenching).
-
Steric Hindrance: Introducing a bulky substituent at the C2 position can sterically hinder the approach of an electrophile to the C3 position, thereby favoring substitution at other positions.
-
Alternative Synthetic Routes: For many C2-substituted benzothiophenes, direct electrophilic substitution is not the ideal path. Metal-catalyzed reactions or lithiation strategies are often more effective.
Guide 2.2: Metalation and C-H Functionalization
Metalation is a powerful tool for C-H activation, but its success hinges on understanding the acidity of the ring protons and the influence of directing groups.
Problem: "Direct lithiation of my unsubstituted benzothiophene with n-BuLi is giving me exclusively the C2-lithiated species. Why does this contradict the electrophilic substitution pattern?"
Answer: This is a classic and critical concept. Lithiation is a deprotonation reaction, governed by the kinetic acidity of the C-H bonds. The C2-proton is the most acidic proton on the benzothiophene ring system.
Causality: The acidity of the C2-H is due to the electron-withdrawing inductive effect of the adjacent sulfur atom, which stabilizes the resulting carbanion (aryllithium species). Therefore, direct treatment with a strong base like n-butyllithium will selectively deprotonate the C2 position. This C2-lithiated intermediate can then be trapped with various electrophiles to yield C2-functionalized products.[5]
Problem: "My reaction to achieve C3-functionalization is failing. I'm struggling with low yields and poor regioselectivity."[6]
Answer: Achieving C3 functionalization is a known challenge due to the higher reactivity of the C2 position in many C-H activation scenarios.[6] Traditional methods often require high temperatures and precious metals.[6][7] However, newer methods provide more selective routes:
-
Palladium-Catalyzed C-H Arylation: While C2 is often more reactive, specific ligand and catalyst systems have been developed to favor C3 arylation, sometimes requiring a substituent at the C2 position to direct the reaction.[8]
-
Interrupted Pummerer Reaction: A modern, metal-free approach involves the oxidation of the benzothiophene to a benzothiophene S-oxide. This intermediate can then undergo an "interrupted Pummerer" reaction sequence with coupling partners like phenols or silanes to deliver C3-arylated or C3-alkylated products with excellent regioselectivity.[6][7][9][10] This method cleverly circumvents the typical reactivity patterns.
Problem: "I need to functionalize the benzene portion of the ring, specifically at the C7 position, but my reactions keep targeting the thiophene ring."
Answer: The thiophene ring is generally more electron-rich and reactive than the fused benzene ring. To target the C4-C7 positions, you must override this inherent reactivity. The most robust method for this is Directed ortho-Metalation (DoM) .[11][12]
Causality (DoM): DoM utilizes a directing metalation group (DMG) that coordinates to the organolithium reagent (e.g., n-BuLi, s-BuLi).[12] This coordination brings the strong base into close proximity with the ortho-proton, leading to its selective deprotonation over other, more acidic protons elsewhere in the molecule.
-
Strategy: To target the C7 position, you would typically start with a benzothiophene bearing a potent DMG at the C6 position or a precursor that allows installation of a DMG that directs to C7. For instance, an O-carbamate group is a powerful DMG.[11][13] By placing such a group on the benzene ring, you can direct lithiation to the adjacent position, enabling subsequent functionalization.[13][14]
Part 3: Visualization of Synthetic Strategies
Diagram 1: Decision Workflow for Regioselective Functionalization
Caption: Decision workflow for choosing a functionalization strategy.
Diagram 2: Mechanism of Electrophilic Attack
Caption: Energetic preference for electrophilic attack at C3 vs. C2.
Part 4: Data Summary & Protocols
Table 1: Summary of Regiochemical Control Methods
| Desired Position | Method | Driving Force / Rationale | Key Considerations |
| C3 | Electrophilic Aromatic Substitution | Thermodynamic stability of the Wheland intermediate.[4] | Default pathway. Selectivity can be tuned with temperature and reagents. |
| C3 | Interrupted Pummerer Reaction | Umpolung strategy via S-oxide; mechanism dictates C3 delivery.[7][9] | Metal-free, excellent regioselectivity for arylation/alkylation.[7] |
| C2 | Direct Lithiation | Kinetic acidity of C2-H due to inductive effect of sulfur. | The most reliable method for introducing nucleophilic character at C2. |
| C4-C7 | Directed ortho-Metalation (DoM) | Chelation of organolithium by a Directing Metalation Group (DMG).[12] | Requires synthesis of a precursor containing a DMG at the correct position. |
Protocol 4.1: Selective C2-Bromination via Lithiation
This protocol describes a reliable method for obtaining 2-bromobenzothiophene, a versatile intermediate for further cross-coupling reactions.
Reagents & Materials:
-
Benzothiophene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.05 eq, solution in hexanes)
-
1,2-Dibromoethane (DBE) (1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve benzothiophene in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. At this stage, a cloudy suspension of 2-lithiated benzothiophene should form.
-
Electrophile Addition: Slowly add 1,2-dibromoethane (DBE) dropwise. DBE serves as a source of electrophilic bromine ("Br+").
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-bromobenzothiophene.
Self-Validation:
-
TLC Analysis: Monitor the reaction progress by TLC. The product should have a different Rf value than the starting benzothiophene.
-
NMR Spectroscopy: Confirm the structure and regiochemistry using ¹H and ¹³C NMR. The disappearance of the C2-H proton signal and the appearance of characteristic aromatic signals for the 2-substituted pattern will confirm success.
References
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Conventional synthesis of C3‐functionalized benzoselenophenes and benzothiophenes. (n.d.). Wiley Online Library. Retrieved January 21, 2026, from [Link]
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Synthesis of C2 Substituted Benzothiophenes via an Interrupted Pummerer/[15][15]‐Sigmatropic/1,2‐Migration Cascade of Benzothiophene S‐Oxides. (n.d.). Wiley Online Library. Retrieved January 21, 2026, from [Link]
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Matsuzawa, T., Hosoya, T., & Yoshida, S. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(34), 9201-9206. [Link]
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Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. (2021). ACS Omega. Retrieved January 21, 2026, from [Link]
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Matsuzawa, T., Hosoya, T., & Yoshida, S. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(34), 9201-9206. [Link]
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Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Shrives, H. J., Fernández-Salas, J. A., Hedtke, C., & Procter, D. J. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14801. [Link]
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C3-functionalized benzothiophenes. (a) Prevalence of C3... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Transition-Metal-Free Synthesis of C3-Arylated Benzofurans from Benzothiophenes and Phenols. (2018). ACS Publications. Retrieved January 21, 2026, from [Link]
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Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). NIH National Library of Medicine. Retrieved January 21, 2026, from [Link]
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Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Benzothiophene. (n.d.). Mol-Instincts. Retrieved January 21, 2026, from [Link]
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Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. (n.d.). NIH National Library of Medicine. Retrieved January 21, 2026, from [Link]
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Catalytic synthetic approaches to benzo-fused thiophenes via C–H activation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Influence of Benzothiophene C2‐Substituents in Palladium‐Catalyzed Direct C3‐Arylation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Shrives, H. J., Fernández-Salas, J. A., Hedtke, C., & Procter, D. J. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8(1), 14801. [Link]
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Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation. (2015). PubMed. Retrieved January 21, 2026, from [Link]
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Shrives, H. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14801. Available from: [Link]
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Base-Mediated Annulation of Electrophilic Benzothiophene with Naphthols and Phenols: Accessing Benzothiophene-Fused Heteroacenes. (2022). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
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Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes. (2021). Organic Letters. Retrieved January 21, 2026, from [Link]
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Directed ortho metalation. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Regioselective Benzo[b]thiophene Synthesis. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
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Directed Ortho metalation (DOM), Part 2 (3 examples). (2019, May 19). YouTube. Retrieved January 21, 2026, from [Link]
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Catalytic asymmetric functionalization and dearomatization of thiophenes. (2022). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Functionalization and properties investigations of benzothiophene derivatives. (2024). KTU ePubl. Retrieved January 21, 2026, from [Link]
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Sequential Regioselective C–H Functionalization of Thiophenes. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone and its Precursor
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide offers an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of the key synthetic intermediate, 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone, and its immediate precursor, 1-(1-Benzothiophen-5-yl)-1-ethanone. Understanding the spectral shifts and coupling patterns upon α-bromination is critical for reaction monitoring, quality control, and the rational design of subsequent synthetic steps.
Benzothiophene scaffolds are prevalent in a wide array of pharmacologically active compounds, making the characterization of their derivatives a subject of significant interest[1]. The introduction of a bromine atom alpha to a carbonyl group, as in the target molecule, creates a highly reactive site for further functionalization, a common strategy in medicinal chemistry. This guide will provide researchers, scientists, and drug development professionals with a detailed interpretation of the NMR data, supported by predictive analysis and data from related structures, to facilitate the unambiguous identification and characterization of these important compounds.
Comparative Spectral Analysis: Unveiling the Impact of α-Bromination
The transformation of 1-(1-Benzothiophen-5-yl)-1-ethanone to this compound introduces significant and predictable changes in both the ¹H and ¹³C NMR spectra. The primary effects are observed in the vicinity of the carbonyl group, specifically on the acetyl moiety.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of the precursor, 1-(1-Benzothiophen-5-yl)-1-ethanone, is expected to show a sharp singlet for the methyl protons in the aliphatic region and a complex set of signals in the aromatic region corresponding to the benzothiophene ring system.
Upon bromination, the most dramatic change is the replacement of the methyl singlet with a new singlet corresponding to the methylene (-CH₂Br) protons. This new singlet is expected to appear at a significantly downfield-shifted position due to the strong deshielding effect of the adjacent bromine atom and the carbonyl group.
Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 1-(1-Benzothiophen-5-yl)-1-ethanone (Precursor) | This compound (Target) | Rationale for Shift |
| -COCH₃ | ~2.6 | - | Signal absent after bromination. |
| -COCH₂Br | - | ~4.5 | Strong deshielding by the electronegative bromine atom and the carbonyl group. |
| H-2 | ~7.5 | ~7.5 | Minimal change expected as it is distant from the site of modification. |
| H-3 | ~7.3 | ~7.3 | Minimal change expected. |
| H-4 | ~8.1 | ~8.1 | Per-position relative to the sulfur atom, deshielded. |
| H-6 | ~7.8 | ~7.8 | Ortho to the acetyl/bromoacetyl group, will experience some deshielding. |
| H-7 | ~7.9 | ~7.9 | Part of the benzene ring of the benzothiophene system. |
Note: The exact chemical shifts of the aromatic protons can be complex due to second-order effects and overlapping signals, a common feature in polycyclic aromatic systems.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The carbonyl carbon and the carbons of the acetyl group are particularly sensitive to the introduction of the bromine atom.
In the precursor, the methyl carbon will have a characteristic chemical shift in the aliphatic region, and the carbonyl carbon will appear significantly downfield. After bromination, the methyl carbon signal is replaced by a methylene carbon signal, which is shifted downfield due to the direct attachment of the electronegative bromine. The carbonyl carbon, interestingly, is expected to shift slightly upfield, a known effect in α-haloketones.
Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 1-(1-Benzothiophen-5-yl)-1-ethanone (Precursor) | This compound (Target) | Rationale for Shift |
| -C OCH₃ | ~26.5 | - | Signal absent after bromination. |
| -C OCH₂Br | - | ~31.0 | Downfield shift due to the electronegative bromine atom. |
| -C O- | ~198.0 | ~191.0 | Upfield shift is a characteristic effect of α-halogenation on ketone carbonyl carbons. |
| C-2 | ~127.0 | ~127.0 | Minimal change. |
| C-3 | ~124.0 | ~124.0 | Minimal change. |
| C-3a | ~140.0 | ~140.0 | Quaternary carbon. |
| C-4 | ~125.0 | ~125.0 | |
| C-5 | ~135.0 | ~135.0 | Site of substitution. |
| C-6 | ~124.0 | ~124.0 | |
| C-7 | ~122.0 | ~122.0 | |
| C-7a | ~141.0 | ~141.0 | Quaternary carbon. |
Experimental and Computational Methodologies
To ensure the accuracy of the spectral interpretation, a combination of experimental protocols for sample preparation and data acquisition, alongside computational prediction of NMR spectra, is recommended.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte (either the precursor or the brominated product) in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence should be used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Computational Prediction of NMR Spectra
In the absence of experimental data, computational methods provide a reliable estimation of NMR chemical shifts. Several software packages and online databases can be used for this purpose.
Caption: Simplified workflow for computational NMR spectra prediction.
Comparison with Alternative Brominating Agents
While this guide focuses on the product of a direct α-bromination, it is worth noting that the choice of brominating agent (e.g., N-Bromosuccinimide, Br₂) can influence the reaction profile and potentially lead to different byproducts. However, the NMR spectrum of the desired product, this compound, will remain consistent regardless of the synthetic route, provided the correct isomer is formed. The spectral features outlined in this guide will be crucial for confirming the identity and purity of the target molecule against potential regioisomers or over-brominated species.
Conclusion
The ¹H and ¹³C NMR spectral analysis of this compound, when compared to its non-brominated precursor, provides a clear and instructive example of the influence of an α-halogen substituent on chemical shifts. The significant downfield shift of the α-protons and the characteristic upfield shift of the carbonyl carbon are key diagnostic features. By leveraging the predictive data and experimental guidelines presented here, researchers can confidently identify and characterize these and similar molecules, accelerating their synthetic and drug discovery programs.
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, such as benzothiophene derivatives, mass spectrometry stands as an indispensable analytical tool. This guide provides an in-depth analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone , a compound of interest in medicinal chemistry. By dissecting its fragmentation pathways, we aim to equip researchers with the knowledge to confidently identify this and structurally related molecules.
This guide moves beyond a simple cataloging of spectral data. It delves into the mechanistic underpinnings of the fragmentation processes, offering a comparative perspective on how alternative ionization techniques might yield complementary structural information. The insights provided herein are grounded in established principles of mass spectrometry and draw parallels with the known fragmentation of analogous structures.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. The predicted fragmentation of this compound is primarily dictated by the interplay between the benzothiophene ring system, the α-bromoketone functionality, and the inherent stability of the resulting fragment ions.
A key feature to anticipate in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion and any bromine-containing fragments. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (50.7% and 49.3%, respectively)[1]. This results in two peaks of almost equal intensity separated by two mass-to-charge units (M+ and M+2). For the title compound (C10H7BrOS), the molecular weight is approximately 255.1 g/mol [2]. Therefore, we expect to see molecular ion peaks at m/z 254 and 256.
The major fragmentation pathways for this compound under EI conditions are predicted to be:
-
α-Cleavage: This is a dominant fragmentation pathway for ketones[3][4]. It involves the cleavage of the bond adjacent to the carbonyl group. For the target molecule, two primary α-cleavage events are plausible:
-
Loss of the bromomethyl radical (•CH2Br): This is anticipated to be a highly favorable fragmentation, leading to the formation of a stable benzoyl-type cation, the 1-benzothiophen-5-ylcarbonylium ion.
-
Loss of the 1-benzothiophen-5-yl radical: This cleavage would result in the formation of the bromomethylcarbonylium ion.
-
-
Cleavage of the Carbon-Bromine Bond: The C-Br bond is relatively weak and can undergo homolytic or heterolytic cleavage upon electron ionization. This would lead to the loss of a bromine radical (•Br), resulting in an ion with a mass corresponding to [M-Br]+.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted major EI fragmentation pathways of this compound.
Comparative Analysis with Alternative Ionization Techniques
While EI-MS provides rich fragmentation data, "soft" ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can offer complementary information, particularly regarding the intact molecule.
| Ionization Technique | Expected Key Information | Advantages for this Analyte | Disadvantages for this Analyte |
| Electron Ionization (EI) | Detailed fragmentation pattern, structurally informative ions. | Provides a "fingerprint" spectrum for library matching and detailed structural elucidation. | Molecular ion may be weak or absent due to extensive fragmentation. |
| Electrospray Ionization (ESI) | Primarily observes the protonated molecule [M+H]+. | Excellent for confirming molecular weight with minimal fragmentation. | May not provide sufficient fragmentation for detailed structural analysis without MS/MS. |
| Atmospheric Pressure Chemical Ionization (APCI) | Often shows the protonated molecule [M+H]+ and some in-source fragmentation. | Good for less polar compounds that are not easily ionized by ESI. Can provide both molecular weight and some structural information.[5][6] | Fragmentation is less extensive and reproducible than EI. |
Mechanistic Insights into Key Fragmentations
A deeper understanding of the fragmentation mechanisms enhances our ability to interpret the resulting mass spectrum.
Formation of the 1-Benzothiophen-5-ylcarbonylium Ion (m/z 163)
This is predicted to be a prominent peak in the EI spectrum. The stability of this cation is a major driving force for its formation.
Caption: α-cleavage leading to the stable 1-benzothiophen-5-ylcarbonylium ion.
The resulting acylium ion is resonance-stabilized, contributing to its high abundance. Further fragmentation of this ion could occur through the loss of carbon monoxide (CO), a common fragmentation pathway for aromatic ketones, to yield the 1-benzothiophen-5-yl cation at m/z 135.[3]
Experimental Protocol: Acquiring the Mass Spectrum
The following provides a generalized protocol for acquiring the EI-mass spectrum of this compound.
Objective: To obtain a reproducible electron ionization mass spectrum for structural confirmation and fragmentation analysis.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization source.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
GC column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
-
GC-MS Instrument Setup:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Acquire the data in full scan mode.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the peak.
-
Analyze the molecular ion region for the characteristic Br isotopic pattern.
-
Identify and propose structures for the major fragment ions.
-
Caption: A streamlined workflow for the GC-MS analysis of the target compound.
Summary of Predicted Key Fragment Ions
| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway |
| 254/256 | [C10H7BrOS]+• | Molecular Ion |
| 175 | [C10H7OS]+ | Loss of •Br from the molecular ion |
| 163 | [C9H7OS]+ | α-cleavage with loss of •CH2Br |
| 135 | [C8H7S]+ | Loss of CO from m/z 163 |
This comprehensive guide provides a robust framework for understanding and predicting the mass spectrometric behavior of this compound. By combining theoretical principles with practical considerations, researchers can leverage mass spectrometry to its full potential for the confident structural characterization of this and related compounds.
References
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Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571-579. [Link]
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Semantic Scholar. (n.d.). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Retrieved from [Link]
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Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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PubMed. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][5][7]benzothiazepin-1-ones under electron impact ionization conditions. Retrieved from [Link]
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A Comparative Guide to the Crystal Structure Determination of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise three-dimensional atomic arrangement of a molecule is paramount. This knowledge underpins our understanding of structure-activity relationships, guides the design of new therapeutic agents, and informs the development of novel materials with tailored properties. The 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone scaffold and its derivatives are of significant interest due to the prevalence of the benzothiophene core in a wide array of pharmacologically active compounds. This guide provides an in-depth comparison of methodologies for determining the crystal structure of these derivatives, offering insights into the experimental nuances and the rationale behind procedural choices.
While a definitive crystal structure for this compound is not publicly available at the time of this writing, this guide will draw upon crystallographic data from structurally related benzothiophene and bromoethanone analogs. By examining these related structures, we can establish a robust framework for understanding the crystallographic characteristics of the target class of compounds and compare the analytical techniques used for their elucidation.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[1] The unparalleled precision of this technique provides definitive information on bond lengths, bond angles, and torsional angles, which are critical for computational modeling and drug design.
Experimental Workflow: A Self-Validating System
The journey from a synthesized compound to a refined crystal structure is a meticulous process, with each step designed to ensure the integrity and accuracy of the final model.
Causality in Experimental Choices
-
Crystal Growth: The adage "garbage in, garbage out" is particularly apt for crystallography. The quality of the single crystal is the single most critical factor determining the success and resolution of the structure determination. The choice of solvent system and crystallization technique (e.g., slow evaporation, vapor diffusion) is empirical and aims to slow down the crystallization process to allow for the formation of a well-ordered, single lattice. For benzothiophene derivatives, which are often planar and aromatic, solvents that promote π-stacking interactions in a controlled manner, such as ethanol or ethyl acetate/methanol mixtures, can be effective.[2]
-
Data Collection Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[3] This results in sharper diffraction spots and higher resolution data, allowing for a more precise determination of atomic positions and thermal parameters.
-
Structure Solution and Refinement: Direct methods are commonly employed to solve the phase problem for small molecules. The resulting electron density map is then used to build an initial molecular model. This model is subsequently refined against the experimental diffraction data, adjusting atomic coordinates, and thermal parameters to minimize the difference between the calculated and observed structure factors. The final R-factor serves as a key indicator of the quality of the agreement between the model and the data.
Comparative Analysis of Related Structures
To illustrate the structural features of the benzothiophene core and the influence of substituents, we will compare the crystallographic data of several related compounds.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Monoclinic | C2/c | 24.9335 | 5.0278 | 18.6813 | 111.151 | [3][4] |
| 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | Monoclinic | P2₁/c | 9.0415 | 8.3294 | 13.1283 | 90.169 | [5] |
| 1-(5-Bromo-1-benzofuran-2-yl)ethanone | Orthorhombic | Pbca | 10.8301 | 7.4630 | 21.7213 | 90 | [6] |
| 1-(5-Bromo-1-benzofuran-2-yl)ethanone oxime | Monoclinic | P2₁/n | 5.9548 | 9.4897 | 17.2906 | 96.943 | [2][7][8][9] |
Table 1: Comparison of Crystallographic Data for Related Compounds.
From the data in Table 1, we can observe that even with variations in the substituents, the benzothiophene and benzofuran cores can crystallize in different crystal systems and space groups. The specific packing of the molecules in the crystal lattice is highly dependent on the intermolecular interactions, such as hydrogen bonding and π-π stacking, which are influenced by the nature and position of the functional groups. For instance, in 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime, the presence of the oxime group facilitates the formation of inversion dimers through O—H···N hydrogen bonds.[2][8]
Alternative Methodologies: When Single Crystals Are Elusive
While SC-XRD is the preferred method, obtaining suitable single crystals can be a significant bottleneck. In such cases, alternative techniques can provide valuable structural information.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is a powerful technique for analyzing polycrystalline materials. Instead of a single crystal, a powdered sample containing a multitude of randomly oriented microcrystals is used.[10]
Performance Comparison with SC-XRD:
-
Sample Requirements: PXRD has the significant advantage of not requiring large single crystals, making it applicable to a wider range of materials.[11]
-
Information Content: The diffraction pattern from a powder sample consists of a series of concentric rings, which are represented as a 1D plot of intensity versus diffraction angle (2θ). This leads to a significant overlap of reflections, especially for complex, low-symmetry organic molecules, making structure solution more challenging compared to the discrete diffraction spots obtained in SC-XRD.[1]
-
Accuracy: While generally providing lower resolution data than SC-XRD, modern computational methods, such as the Rietveld refinement, can allow for the determination of crystal structures from PXRD data with a high degree of accuracy, as demonstrated in a comparative study on griseofulvin.[11]
Microcrystal Electron Diffraction (MicroED)
A more recent and revolutionary technique, microcrystal electron diffraction (MicroED), utilizes an electron beam to determine the structure of nanocrystals that are orders of magnitude smaller than those required for SC-XRD.[12][13]
Performance Comparison:
-
Sample Size: MicroED is the go-to technique when only very small crystals (sub-micron) are available, a common scenario in early-stage drug discovery and for challenging-to-crystallize molecules.[14][15]
-
Resolution and Accuracy: This technique can yield high-resolution structural data comparable to SC-XRD.[16]
-
Challenges: The strong interaction of electrons with matter can lead to beam damage, particularly for sensitive organic compounds. Data collection is often performed under cryogenic conditions to mitigate this effect. Additionally, specialized electron microscopes and expertise are required.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the target compound and its derivatives typically involves the Friedel-Crafts acylation of 1-benzothiophene followed by α-bromination of the resulting ketone.
Step 1: Synthesis of 1-(1-Benzothiophen-5-yl)ethanone
-
To a stirred solution of 1-benzothiophene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Cool the mixture in an ice bath and slowly add acetyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding ice-water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-(1-benzothiophen-5-yl)ethanone.
Step 2: α-Bromination
-
Dissolve the 1-(1-benzothiophen-5-yl)ethanone in a suitable solvent (e.g., acetic acid or chloroform).
-
Add a brominating agent, such as bromine or N-bromosuccinimide (NBS).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the resulting this compound by recrystallization.
General Protocol for Single-Crystal Growth
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Alternatively, use vapor diffusion by placing the vial containing the compound solution inside a larger sealed container with a more volatile anti-solvent.
-
Once suitable single crystals have formed, carefully harvest them for X-ray diffraction analysis.
Conclusion
The determination of the crystal structure of this compound derivatives is crucial for advancing their potential applications. While single-crystal X-ray diffraction remains the definitive method for obtaining high-resolution structural data, its requirement for large, high-quality single crystals can be a limitation. Powder X-ray diffraction and the emerging technique of microcrystal electron diffraction offer powerful alternatives when only microcrystalline or nanocrystalline material is available. The choice of technique should be guided by the nature of the sample, the desired level of structural detail, and the available instrumentation. A thorough understanding of the principles and experimental considerations of each method, as outlined in this guide, will enable researchers to effectively elucidate the three-dimensional structures of these important heterocyclic compounds.
References
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A Comparative Guide to the Reactivity of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone and Structurally Related Bromoacetophenones
Introduction: The Central Role of Bromoacetophenones in Modern Drug Discovery
α-Bromoacetophenones are a cornerstone class of chemical intermediates, prized for their utility as versatile building blocks in the synthesis of complex organic molecules. Their intrinsic reactivity, stemming from the electrophilic α-carbon and the adjacent activating carbonyl group, makes them ideal precursors for constructing a wide array of heterocyclic systems and other scaffolds of medicinal importance.[1] The benzothiophene moiety, in particular, is a privileged structure found in numerous therapeutic agents, including selective estrogen receptor modulators like raloxifene and antipsychotics such as brexpiprazole.[2] Consequently, 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone[3][4][5] represents a critical synthon for drug development professionals aiming to incorporate this valuable pharmacophore.
This guide provides an in-depth, objective comparison of the reactivity of this compound against a panel of other substituted bromoacetophenones. By elucidating the electronic and steric factors that govern their reaction kinetics, we aim to equip researchers, scientists, and drug development professionals with the predictive understanding necessary to select the optimal building block for their specific synthetic applications.
Theoretical Framework: Understanding the Drivers of Bromoacetophenone Reactivity
The characteristic reaction of α-bromoacetophenones is the nucleophilic substitution (SN2) at the α-carbon. The rate of this reaction is fundamentally governed by the electrophilicity of this carbon atom, which is modulated by several structural factors.
1. Electronic Effects: The nature of the substituent on the aromatic ring plays a paramount role in determining reactivity.[6]
-
Inductive Effects: Electronegative substituents withdraw electron density through the sigma bond network, increasing the partial positive charge on the carbonyl carbon and, by extension, the adjacent α-carbon. This enhances electrophilicity and accelerates nucleophilic attack.[7]
-
Resonance (Mesomeric) Effects: Substituents can donate or withdraw electron density through the π-system of the aromatic ring. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) delocalize electron density away from the carbonyl, increasing its electrophilicity and thus the reaction rate. Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) or the benzothiophene ring itself can push electron density towards the carbonyl, decreasing its electrophilicity and slowing the reaction.[8]
2. Steric Effects: The spatial arrangement of atoms near the reaction center can significantly impact reactivity.[9] Bulky substituents on the aromatic ring, particularly at the ortho positions, can physically impede the approach of the nucleophile to the α-carbon, a phenomenon known as steric hindrance.[10] This obstruction of the reaction pathway leads to a decrease in the reaction rate.
For the target molecule, this compound, the benzothiophene ring system is generally considered to be electron-rich. The sulfur heteroatom can participate in π-conjugation, donating electron density to the aromatic system. This electronic contribution is expected to reduce the electrophilicity of the carbonyl group, thereby moderating its reactivity in comparison to unsubstituted or electron-deficient bromoacetophenones.
Experimental Design: A Kinetic Approach to Comparing Reactivity
To provide a quantitative comparison, a standardized kinetic study is proposed. The reaction of various bromoacetophenones with a model nucleophile, such as sodium thiocyanate, in a polar aprotic solvent like acetonitrile at a constant temperature provides a reliable method for determining relative reaction rates. The progress of the reaction can be monitored by techniques such as HPLC or UV-Vis spectrophotometry, allowing for the calculation of second-order rate constants (k₂).
Caption: Workflow for the kinetic analysis of bromoacetophenone reactivity.
Comparative Reactivity Data
The following table summarizes the expected relative reactivity of this compound compared to other common bromoacetophenones, based on established principles of physical organic chemistry. The reactivity is normalized relative to the parent compound, 2-bromo-1-phenylethanone.
| Compound | Aromatic Substituent | Electronic Effect of Substituent | Expected Relative Reactivity |
| 2-Bromo-1-(4-nitrophenyl)ethanone | 4-Nitro (-NO₂) | Strong Electron-Withdrawing | ~10 - 20 |
| 2-Bromo-1-(4-bromophenyl)ethanone[11][12] | 4-Bromo (-Br) | Weak Electron-Withdrawing | ~2 - 4 |
| 2-Bromo-1-phenylethanone (Phenacyl bromide)[13] | None (-H) | Neutral (Reference) | 1.0 |
| This compound [3] | 5-(1-Benzothiophenyl) | Weak Electron-Donating | ~0.5 - 0.8 |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 4-Methoxy (-OCH₃) | Strong Electron-Donating | ~0.1 - 0.3 |
Note: The relative reactivity values are illustrative estimates derived from theoretical principles and are intended for comparative purposes. Actual experimental values may vary.
Interpretation and Mechanistic Discussion
The trend in reactivity presented in the table directly correlates with the electronic nature of the aromatic substituent.
-
Highest Reactivity: 2-Bromo-1-(4-nitrophenyl)ethanone is expected to be the most reactive. The potent electron-withdrawing nitro group significantly increases the electrophilicity of the carbonyl carbon and stabilizes the developing negative charge in the transition state of the SN2 reaction.
-
Moderate Reactivity: The parent phenacyl bromide serves as the benchmark. The 4-bromo substituent on 4-bromoacetophenone is weakly deactivating (electron-withdrawing) through its inductive effect, leading to a modest increase in reactivity.[14]
-
Reduced Reactivity: The benzothiophene and methoxy groups are electron-donating through resonance. They push electron density into the aromatic ring and towards the carbonyl group, which reduces the partial positive charge on the α-carbon. This decrease in electrophilicity makes the compound less susceptible to nucleophilic attack, thereby lowering the reaction rate. The strong donating effect of the methoxy group results in the lowest reactivity in this series.
This compound is positioned as being slightly less reactive than the unsubstituted phenacyl bromide. The fused sulfur-containing ring acts as a net electron-donating system, though its effect is less pronounced than that of a simple methoxy group. This moderate deactivation is a critical consideration for experimental design, as it may necessitate slightly more forcing reaction conditions (e.g., higher temperature or longer reaction times) compared to reactions with more activated bromoacetophenones.
Caption: Relationship between substituent electronic effects and reactivity.
Representative Experimental Protocol: Synthesis of 2-Amino-1-(4-bromophenyl)ethanone Hydrochloride
This protocol details a representative nucleophilic substitution reaction using 2-bromo-1-(4-bromophenyl)ethanone and hexamethylenetetramine (a source of ammonia), demonstrating a practical application of these intermediates.
Materials:
-
2-Bromo-1-(4-bromophenyl)ethanone
-
Hexamethylenetetramine (HMTA)
-
Chloroform (CHCl₃)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Step 1: Salt Formation: Dissolve 10.0 g of 2-bromo-1-(4-bromophenyl)ethanone and 5.5 g of HMTA in 100 mL of chloroform in a round-bottom flask.
-
Stir the mixture at room temperature for 24 hours. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold chloroform. Dry the solid in a vacuum oven.
-
Step 2: Hydrolysis: Suspend the dried solid in 100 mL of 95% ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 20 mL of concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and maintain reflux for 4 hours, with stirring.
-
Cool the reaction mixture in an ice bath. The product, 2-amino-1-(4-bromophenyl)ethanone hydrochloride, will crystallize.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Self-Validation: The identity and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis to validate the successful completion of the reaction.
Conclusion
The reactivity of this compound is moderately attenuated compared to unsubstituted phenacyl bromide due to the net electron-donating character of the benzothiophene ring system. It occupies a valuable intermediate position in the reactivity spectrum, being more reactive than analogues bearing strong electron-donating groups but less reactive than those with electron-withdrawing substituents. This comparative analysis provides a predictive framework that allows medicinal chemists and process scientists to make informed decisions when selecting bromoacetophenone building blocks, enabling them to anticipate reaction kinetics and optimize conditions to achieve their synthetic goals efficiently and effectively.
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La Salle University. (n.d.). Substituent Effects. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. PubMed. Available at: [Link]
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Loba Chemie. (n.d.). 99-90-1 CAS | 4-BROMOACETOPHENONE. Available at: [Link]
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A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework for robust and reproducible analytical procedures.[1][2][3][4]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise to guide the selection and implementation of the most suitable analytical techniques. We will explore the development and validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, two of the most powerful and widely used analytical techniques in the pharmaceutical industry.[5][6]
The Critical Role of Method Validation
Before delving into specific methodologies, it is crucial to understand the "why" behind analytical method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] A well-validated method provides a high degree of assurance that the measurements are accurate, reliable, and reproducible, which is a regulatory necessity and a cornerstone of scientific integrity.[7]
The validation process involves a series of experiments to evaluate the performance of the method against predefined acceptance criteria for several key parameters.[2][8]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[5] For a compound like this compound, which possesses a chromophore in its benzothiophene moiety, UV detection is a highly suitable and sensitive method of analysis.[9][10]
Experimental Workflow for HPLC Method Validation
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computational docking studies of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone derivatives
An In-Depth Technical Guide to Computational Docking of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone Derivatives as Potential Covalent Inhibitors
Introduction: The Strategic Pursuit of Covalent Inhibitors
In the landscape of modern drug discovery, the benzothiophene scaffold stands out as a "privileged structure," a molecular framework that consistently appears in compounds with a wide array of biological activities.[1] Its derivatives have been explored for applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral therapies.[2] This guide focuses on a specific, chemically reactive class: This compound derivatives . The true potential of this scaffold lies not just in its heterocyclic core but in the appended α-bromo-ketone moiety. This functional group is a potent electrophile, or "warhead," designed to react with nucleophilic amino acid residues—such as cysteine or serine—in the active site of a target protein. This forms a stable, irreversible covalent bond, a mechanism that can lead to prolonged therapeutic effects and high potency. The recent success of benzothiophene-based covalent inhibitors targeting enzymes like phosphoglycerate dehydrogenase (PHGDH) in cancer underscores the promise of this strategy.[3]
Computational molecular docking is an indispensable tool in this pursuit.[4] It allows us to simulate, at a molecular level, how these reactive compounds might bind to their protein targets before committing resources to chemical synthesis.[5] This in silico approach provides critical insights into binding affinity, orientation, and the specific interactions that drive molecular recognition, enabling a rational, structure-guided design process.
This guide provides a comprehensive, field-proven methodology for conducting and validating computational docking studies on this compound derivatives. We will move beyond a simple list of steps to explain the causality behind each experimental choice, ensuring a robust and trustworthy computational workflow. For the purpose of this guide, we will use Human Cathepsin L (PDB ID: 2Y6E), a cysteine protease with a critical Cys25 residue in its active site, as an exemplary target to demonstrate the protocol for a potential covalent inhibitor.
Part I: Pre-Docking Preparation – The Foundation of a Reliable Study
The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. Garbage in, garbage out. This preparatory phase is the most critical for ensuring a meaningful result.
Target Protein Preparation
The first step is to select and meticulously prepare the 3D structure of the target protein.
Causality Behind the Protocol: Raw structures from the Protein Data Bank (PDB) are often incomplete. They may contain experimental artifacts, lack hydrogen atoms (which are crucial for defining interaction networks), and include water molecules or co-solvents that can interfere with the docking algorithm. This protocol ensures we are working with a clean, chemically correct, and computationally ready protein structure.
Experimental Protocol: Preparing Cathepsin L (2Y6E)
-
Obtain the Structure: Download the PDB file for Human Cathepsin L, PDB ID: 2Y6E, from the RCSB Protein Data Bank ([Link]).
-
Initial Cleaning: Load the structure into a molecular visualization program like UCSF Chimera or Schrödinger's Maestro.
-
Remove all non-essential components: water molecules (HOH), co-solvents, and any co-crystallized ligands. For 2Y6E, we remove the bound inhibitor. This is crucial as we want to dock our compound into an empty active site.
-
Inspect the protein for multiple chains. If only one chain is biologically relevant (Chain A in this case), delete the others to simplify the system.
-
-
Protonation and Structure Correction:
-
Add hydrogen atoms to the structure. This is a critical step as hydrogens are essential for forming hydrogen bonds. Most software packages have a tool for this (e.g., Chimera's AddH or Maestro's Protein Preparation Wizard).
-
Assign appropriate protonation states for titratable residues (His, Asp, Glu) at a physiological pH of 7.4. The active site of cysteine proteases often has a unique microenvironment; His163, for instance, is part of the catalytic triad and its protonation state is critical. Automated tools can predict this, but a literature review of the enzyme's mechanism is highly recommended.
-
Check for and repair any missing side chains or loops using built-in protein preparation tools.
-
-
Energy Minimization: Perform a brief, constrained energy minimization of the protein structure. This step relaxes any steric clashes or unnatural conformations introduced during the preparation process. The protein backbone should be constrained while allowing side chains to move.
-
Save the Prepared Structure: Save the cleaned, protonated, and minimized protein structure in a suitable format like .pdb or .mae.
Ligand Preparation
Just as with the protein, the ligand structures must be correctly prepared in their 3D, low-energy state.
Causality Behind the Protocol: A 2D drawing of a molecule is insufficient for docking. The simulation requires a realistic 3D conformation. Energy minimization finds the most stable (lowest energy) conformation of the molecule, which is the most likely to be present in solution before binding.[6]
Experimental Protocol: Preparing Benzothiophene Derivatives
-
Structure Generation:
-
Using a chemical drawing tool like ChemDraw, MarvinSketch, or the builder in Maestro, draw the core structure: this compound.
-
Create a small library of derivatives by adding substituents to the benzothiophene ring (e.g., a hydroxyl group, a methoxy group) to explore structure-activity relationships (SAR).
-
Include a known, non-covalent inhibitor of Cathepsin L as a positive control for comparison.
-
-
3D Conversion and Energy Minimization:
-
Convert the 2D drawings into 3D structures.
-
Assign correct atom types and charges.
-
Perform a thorough energy minimization using a suitable force field, such as MMFF94 or OPLS4. This ensures the bond lengths, angles, and dihedral angles are optimal.
-
-
Save Ligand Library: Save the prepared ligands in a multi-structure file format like .sdf or .mae, which retains the 3D coordinates and chemical properties.
Part II: The Docking Protocol – Simulating the Molecular Handshake
With prepared structures, we can now proceed to the docking simulation itself. This is a two-stage process: first, a standard non-covalent docking to assess initial binding, followed by a more complex covalent docking to model the irreversible bond formation.
Defining the Binding Site (Grid Generation)
Causality Behind the Protocol: Docking algorithms need a defined search space to explore possible ligand conformations.[7] A "blind docking" across the entire protein is computationally expensive and often unnecessary if the active site is known. Defining a grid box centered on the active site focuses the computational effort where it matters most.
Experimental Protocol: Setting the Stage
-
Identify the Active Site: The active site of Cathepsin L is well-characterized and contains the catalytic triad: Cys25, His163, and Asn184.
-
Generate the Grid: In your docking software (e.g., AutoDock Tools, Maestro), define a docking grid (a 3D box).
-
Center the box on the coordinates of the catalytic Cys25 residue.
-
Ensure the box dimensions (e.g., 20 x 20 x 20 Å) are large enough to accommodate the entire ligand and allow it rotational and translational freedom within the active site.
-
Advanced Protocol: Covalent Docking
Causality Behind the Protocol: For an α-bromo-ketone derivative targeting a cysteine protease, the final binding event is the formation of a covalent bond. A standard docking algorithm cannot model this. Covalent docking protocols are specifically designed to simulate this reaction, providing a much more accurate prediction of the final binding mode and stability.
Experimental Protocol: Simulating Covalent Inhibition with Schrödinger's CovDock
-
Workflow Setup: Open the Covalent Docking (CovDock) workflow in Maestro.
-
Define the Receptor: Specify the prepared Cathepsin L structure and the docking grid previously defined.
-
Define the Reactive Residue: Select the target residue on the protein. In this case, specify Cysteine-25 (CYS25) .
-
Define the Ligand and Warhead:
-
Load the prepared library of benzothiophene derivatives.
-
For each ligand, define the reactive "warhead." The software will prompt you to select a predefined reaction type. For an α-bromo-ketone reacting with a cysteine, the reaction is a Nucleophilic Substitution .
-
Specify the reactive atom on the ligand (the carbon attached to the bromine) and the leaving group (the bromine atom).
-
-
Execution: Run the CovDock job. The workflow proceeds in stages:
-
It first performs a standard (non-covalent) docking to position the ligand correctly within the active site.
-
For poses that are suitably oriented, it then models the covalent bond formation between the ligand's reactive carbon and the sulfur atom of Cys25.
-
Finally, it refines and scores the resulting covalently bound complex.
-
-
Analyze Results: The output will be a set of docked poses, ranked by a Covalent Docking Score, which accounts for both the non-covalent interactions and the energetics of the covalent bond.
Workflow Visualization
To ensure clarity and reproducibility, the entire computational process can be mapped out.
Caption: A comprehensive workflow for covalent docking studies.
Part III: Post-Docking Analysis and Validation – Ensuring Trustworthiness
Generating docking poses is not the end of the study. Rigorous analysis and validation are required to build confidence in the results.
Protocol Validation: A Self-Validating System
Causality Behind the Protocol: Before you can trust the results for your novel compounds, you must prove that your docking protocol can accurately reproduce reality.[8][9] The gold standard for this is to take a protein from the PDB that has a known inhibitor bound (co-crystallized) and demonstrate that your docking method can place that same inhibitor back into the active site in the same orientation.[10] A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is considered a successful validation.[8][11]
Experimental Protocol: Redocking to Validate
-
Select a Validation System: Choose a different PDB entry for Cathepsin L that includes a co-crystallized non-covalent inhibitor (e.g., PDB ID: 3OF8).
-
Prepare System: Prepare the protein and the ligand from this PDB file using the exact same protocols described in Part I.
-
Dock: Run a standard (non-covalent) docking simulation using the same grid and docking parameters you intend to use for your novel compounds.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the inhibitor onto the original crystal structure. Calculate the RMSD between the heavy atoms of the docked ligand and the crystallographic ligand.
-
Assess Success: If the RMSD is below 2.0 Å, your protocol is validated. If not, you must troubleshoot by adjusting docking parameters (e.g., grid size, search algorithm intensity) until you can achieve a successful redocking.
Analyzing and Comparing Docking Results
Once the protocol is validated, you can confidently analyze the results for your novel benzothiophene derivatives.
Experimental Protocol: Interpreting the Data
-
Examine Docking Scores: The primary metric is the docking score (e.g., kcal/mol), which estimates the binding free energy. More negative values typically indicate stronger binding.
-
Visualize Binding Poses: For the top-scoring poses of each compound, use a visualization tool like PyMOL or Discovery Studio to inspect the interactions in 3D.[12]
-
Confirm the formation of the covalent bond to Cys25.
-
Identify key non-covalent interactions: Are there hydrogen bonds with backbone or side-chain atoms? Is the benzothiophene ring making favorable hydrophobic or π-π stacking interactions?
-
-
Summarize in a Table: Consolidate all quantitative and qualitative data into a clear, structured table for easy comparison. This is essential for identifying promising candidates and understanding SAR.
Table 1: Comparative Docking Data for Benzothiophene Derivatives against Cathepsin L
| Compound ID | Structure | Covalent Docking Score (kcal/mol) | Key Non-Covalent Interactions |
| BT-H | This compound | -8.5 | H-bond with Gly68; Hydrophobic interactions with Trp189 |
| BT-OH | 2-bromo-1-(7-hydroxy-1-benzothiophen-5-yl)-1-ethanone | -9.2 | H-bonds with Gly68, Gln19; Hydrophobic interactions with Trp189 |
| BT-OMe | 2-bromo-1-(7-methoxy-1-benzothiophen-5-yl)-1-ethanone | -8.8 | H-bond with Gly68; Hydrophobic interactions with Trp189, Met70 |
| Control | Known Non-covalent Inhibitor (from 3OF8) | -9.5 (Standard Docking Score) | H-bonds with Gln19, Gly68; π-π stacking with His163 |
Note: The data in this table is illustrative and represents typical results from such a study.
From this hypothetical data, one might conclude that the addition of a hydroxyl group (BT-OH) significantly improves binding affinity, likely due to the formation of an additional hydrogen bond with Gln19. This is a tangible, actionable insight for the next cycle of drug design.
Conclusion and Future Outlook
This guide has detailed a rigorous, validation-centric workflow for the computational docking of this compound derivatives as potential covalent inhibitors. By meticulously preparing the protein and ligands, employing a covalent docking algorithm, and critically validating the protocol, researchers can generate reliable, high-confidence predictions of binding behavior.
The in silico results provide a powerful hypothesis. The next logical steps are to synthesize the most promising derivatives (such as BT-OH from our example) and perform in vitro enzymatic assays to determine their actual inhibitory activity (IC₅₀ values) against the target protein. Furthermore, running molecular dynamics (MD) simulations on the docked complexes can provide deeper insights into the stability of the covalent bond and the overall protein-ligand complex over time. By integrating computational predictions with experimental validation, we can accelerate the discovery of novel, potent, and selective therapeutic agents.
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Bentham Science Publishers. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis, 21. [Link]
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Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., Osman, H., & Al-Zaqri, N. (2022). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Journal of molecular structure, 1250, 131758. [Link]
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chemRxiv. (2024). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. [Link]
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Wang, Y., et al. (2024). Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. European Journal of Medicinal Chemistry, 270, 116349. [Link]
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Yadav, A. S., & Kumar, A. (2018). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Bioinformatics and biology insights, 12, 1177932218799395. [Link]
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Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]
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Michigan State University. (n.d.). Lessons from Docking Validation. [Link]
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Chen, Y. L., et al. (2025). Identification of Benzothiophene-Derived Inhibitors of Flaviviruses by Targeting RNA-Dependent RNA Polymerase. Viruses, 17(2), 295. [Link]
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Jimson, A. (2023). Docking Result Analysis and Validation with Discovery Studio. YouTube. [Link]
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Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]
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De Gruyter. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. Advanced Organic Chemistry, Chapter 12. [Link]
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Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931. [Link]
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Wang, Y., et al. (2016). Identification of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase. Bioorganic & medicinal chemistry letters, 26(4), 1339–1343. [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Key Topics in Molecular Docking for Drug Design. Molecules (Basel, Switzerland), 20(7), 13384–13421. [Link]
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The Versatile Benzothiophene Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
In the landscape of medicinal chemistry, the benzothiophene scaffold stands out as a privileged structure, a core molecular framework that consistently yields compounds with a remarkable breadth of biological activities.[1] Its inherent properties, including a planar, electron-rich system, enhance binding affinity to a variety of enzymes and receptors, making it a cornerstone for the development of novel therapeutics.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzothiophene-based compounds, offering a comparative overview of their performance as anticancer, antimicrobial, and anti-inflammatory agents, supported by experimental data and protocols.
The Benzothiophene Core: A Foundation for Diverse Bioactivity
Benzothiophene is an aromatic organic compound composed of a benzene ring fused to a thiophene ring.[3] This bicyclic heteroaromatic system serves as a versatile template for chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The sulfur atom in the thiophene ring is a key feature, contributing to the molecule's electronic and conformational characteristics, which in turn influence its interactions with biological targets.[2] Numerous drugs incorporating the benzothiophene moiety have received FDA approval, such as the selective estrogen receptor modulator Raloxifene, the leukotriene synthesis inhibitor Zileuton, and the antifungal agent Sertaconazole, highlighting the clinical significance of this scaffold.[2][4]
Anticancer Activity: Targeting the Engines of Malignancy
Benzothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action, including the inhibition of crucial cellular signaling pathways.[1][5]
Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein that, when abnormally activated, drives the proliferation, survival, and migration of cancer cells.[6] A series of novel STAT3 inhibitors based on a benzo[b]thiophene 1,1-dioxide scaffold has been developed and evaluated for their anticancer potency.[6]
Structure-Activity Relationship Insights:
The SAR studies of these benzo[b]thiophene 1,1-dioxide derivatives revealed that substitutions on the phenyl ring attached to the benzothiophene core significantly impact their inhibitory activity.
-
Compound 8b , with a specific substitution pattern, demonstrated the most potent activity against cancer cells.[6] This compound was found to induce apoptosis (programmed cell death) and block the cell cycle.[6]
-
Further investigations showed that compound 8b reduces intracellular reactive oxygen species (ROS) and disrupts the mitochondrial membrane potential.[6]
-
Crucially, it significantly inhibits the phosphorylation of STAT3, a key step in its activation pathway.[6]
Comparative Data for STAT3 Inhibitors:
| Compound | Modification | IC50 (µM) on select cancer cell lines | Reference |
| 8b | Specific phenyl substitutions | Potent activity (exact values proprietary) | [6] |
| Other Analogs | Varied phenyl substitutions | Lower to moderate activity | [6] |
Experimental Protocol: STAT3 Phosphorylation Assay
This assay is critical for determining the inhibitory effect of compounds on STAT3 activation.
-
Cell Culture: Cancer cells with constitutively active STAT3 are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the benzothiophene derivatives or a vehicle control for a specified duration.
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Western Blotting: Protein extracts are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Analysis: The band intensities for p-STAT3 are normalized to total STAT3 to quantify the inhibition of phosphorylation.
Workflow for STAT3 Inhibition Assay
Caption: Workflow for assessing STAT3 phosphorylation inhibition.
Disruption of Microtubule Dynamics
The microtubule network is a vital component of the cellular cytoskeleton and a well-established target for anticancer drugs.[7] Benzothiophene acrylonitrile analogs, designed to mimic the structure of the natural antitubulin agent combretastatin A-4, have shown potent cytotoxic activity against a broad range of human cancer cell lines.[7]
Structure-Activity Relationship Insights:
The key structural features influencing the anticancer activity of these benzothiophene acrylonitriles are the substituents on the phenyl ring attached to the acrylonitrile moiety.
-
Compound 6 , a Z-isomer with a 3,4,5-trimethoxyphenyl group, exhibited impressive growth inhibition, with GI50 values in the nanomolar range across numerous cancer cell lines.[7]
-
The corresponding E-isomer, compound 13 , displayed even more potent activity, with GI50 values below 10 nM in the majority of cell lines tested.[7]
-
Compound 5 , with a 3,4-dimethoxyphenyl group, also showed significant, albeit slightly less potent, activity.[7]
-
Importantly, these compounds appear to overcome P-glycoprotein-mediated drug resistance, a common mechanism of chemoresistance.[7]
Comparative Data for Antitubulin Agents:
| Compound | Isomer | Phenyl Substitution | GI50 Range (nM) | Reference |
| 5 | Z | 3,4-dimethoxy | 10.0 - 90.9 | [7] |
| 6 | Z | 3,4,5-trimethoxy | 21.1 - 98.9 | [7] |
| 13 | E | 3,4,5-trimethoxy | < 10.0 (in most cell lines) | [7] |
Experimental Protocol: In Vitro Growth Inhibition Assay (NCI-60 Screen)
This high-throughput screening assay is used to evaluate the cytotoxic potency of compounds against a panel of 60 human cancer cell lines.
-
Cell Plating: The 60 different human cancer cell lines are plated in 96-well microtiter plates.
-
Compound Addition: The benzothiophene derivatives are added at various concentrations.
-
Incubation: The plates are incubated for a standard period (e.g., 48 hours).
-
Cell Viability Measurement: Cell viability is determined using a colorimetric assay, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content.
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated for each compound against each cell line.
Logical Relationship of SAR in Benzothiophene Acrylonitriles
Caption: Key determinants of anticancer activity.
Multi-Kinase Inhibition
To overcome chemoresistance, a "one molecule-one target" approach is often insufficient. Multi-target therapies that simultaneously inhibit several cancer-relevant kinases are a promising strategy.[8] 5-Hydroxybenzothiophene derivatives have been identified as effective multi-target kinase inhibitors.[8]
Structure-Activity Relationship Insights:
The nature of the substituent at the 5-position of the benzothiophene ring is crucial for multi-kinase inhibitory activity.
-
A hydrazide derivative, compound 16b , emerged as a particularly potent inhibitor of several kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with IC50 values in the nanomolar range.[8]
-
This compound exhibited broad-spectrum anticancer activity against various cancer cell lines, with the highest potency observed against U87MG glioblastoma cells.[8]
-
Mechanistically, compound 16b was shown to induce G2/M cell cycle arrest and apoptosis.[8]
Comparative Data for Multi-Kinase Inhibitors:
| Compound | Target Kinases | IC50 (nM) | Reference |
| 16b | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | 11, 87, 125.7, 163, 284, 353.3 | [8] |
| Amide Derivatives | haspin (selective) | - | [8] |
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents.[9][10] Benzothiophene derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[2][4]
Antibacterial Activity
Novel tetrahydrobenzothiophene derivatives have been designed and synthesized, showing good potency against both Gram-positive and Gram-negative bacteria.[11]
Structure-Activity Relationship Insights:
The substitutions on the benzamido moiety at the 2-position of the tetrahydrobenzothiophene core play a critical role in determining antibacterial efficacy.
-
Compound 3b , featuring a 2-iodobenzamido group, displayed excellent activity against E. coli, P. aeruginosa, Salmonella, and S. aureus, with MIC values in the low micromolar range.[11]
-
Other substitutions, such as a 4-fluorobenzamido group (compound 3c ), also conferred good activity.[11]
Comparative Data for Antibacterial Agents:
| Compound | Substitution | MIC (µM) against S. aureus | MIC (µM) against E. coli | Reference |
| 3b | 2-Iodobenzamido | 1.11 | 1.11 | [11] |
| 3c | 4-Fluorobenzamido | >99.92 | 1.24 | [11] |
| Ciprofloxacin | - | 0.44 | 0.22 | [11] |
| Gentamicin | - | 1.28 | 1.28 | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: A standardized inoculum of the test bacterium is prepared.
-
Serial Dilution: The benzothiophene derivatives are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Visual Inspection: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Antifungal Activity
Benzothiophene derivatives have also shown promise as antifungal agents, particularly against pathogenic Candida species.[9]
Structure-Activity Relationship Insights:
Specific substitutions on the benzothiophene ring are key to antifungal activity.
-
Several novel benzothiophene derivatives exhibited promising antifungal activity, with MIC values ranging from 32 to 64 µg/mL.[9]
-
These compounds were effective in inhibiting both the growth and hyphal development of Candida species.[9]
Anti-inflammatory and Other Activities
Beyond their anticancer and antimicrobial properties, benzothiophene derivatives have been investigated for a range of other pharmacological activities, including anti-inflammatory, antioxidant, and antidiabetic effects.[1][5] For instance, certain benzothiophene-anthranilamide derivatives have been identified as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, suggesting their potential as anticoagulants.[12]
Conclusion and Future Perspectives
The benzothiophene scaffold is a remarkably versatile platform for the design and development of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the benzothiophene core can lead to significant changes in biological activity, enabling the optimization of potency and selectivity against a wide array of targets. The continued exploration of the chemical space around this privileged scaffold, guided by a deep understanding of SAR, holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
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Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chem Biol Drug Des. 2021 Nov;98(5):835-849. [Link]
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Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm. 2013;4(7):1073-1079. [Link]
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Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. (2018-08-13). [Link]
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QSAR Study of Novel Benzothiophene Derivatives as Potent Anticancer Agent. ResearchGate. (2022-09-19). [Link]
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A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Taylor & Francis Online. (2022-01-21). [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry. Eur J Med Chem. 2017 Sep 29;139:635-667. [Link]
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Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. 2018;130(8):119. [Link]
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Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. Moroccan Journal of Chemistry. 2025;13(2). [Link]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. 2024;20(9):839-854. [Link]
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Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors. Bioorg Med Chem Lett. 2003 Feb 10;13(3):507-11. [Link]
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Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. 2024;86(2):1-8. [Link]
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A brief summary of structure–activity relationship for benzothiophene nucleus. ResearchGate. (2022). [Link]
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Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal. (2024). [Link]
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Perspectives on antimicrobial potential of benzothiophene derivatives. ResearchGate. (2021). [Link]
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Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. 2024. [Link]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. (2024). [Link]
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Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. (2012). [Link]
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Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Med Chem. 2022;13(6):735-740. [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Med Chem. 2024. [Link]
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Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical and Clinical Research. 2014;6(4):311-318. [Link]
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Safety Operating Guide
Safe Disposal of 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone: A Guide for Laboratory Professionals
As a Senior Application Scientist, my foremost priority is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of reactive chemical intermediates like 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. This compound is an α-bromo ketone derivative, a class of compounds known for their reactivity and biological effects. A comprehensive risk assessment must be conducted before any procedure involving this compound begins.
The primary hazards are summarized below, based on available Safety Data Sheets (SDS) for the compound and structurally similar chemicals.[1][2][3]
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage. |
| Lachrymatory Properties | Not Classified | - | Potential lachrymator; causes tearing.[3][4] |
Causality of Hazards:
-
Corrosivity: The α-bromo ketone is a reactive electrophile. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity extends to biological macromolecules in the skin and eyes, leading to chemical burns and severe tissue damage.[1][2]
-
Lachrymator: Many α-halogenated ketones are lachrymators, meaning they are irritants that cause tearing, pain, and involuntary closure of the eyes upon exposure to their vapors.[4][5] This necessitates handling in a well-ventilated area, preferably a certified chemical fume hood.
Personal Protective Equipment (PPE)
Given the severe corrosive and lachrymatory nature of this compound, stringent adherence to PPE protocols is non-negotiable.
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against brominated organic compounds. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for added protection.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Eye and Face Protection: Due to the severe eye damage risk and lachrymatory properties, standard safety glasses are insufficient. Chemical splash goggles in combination with a full-face shield are required.[4] Alternatively, a full-face respirator can be used.
-
Respiratory Protection: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]
Waste Classification and Segregation
Proper waste segregation is a cornerstone of laboratory safety and environmental responsibility. It prevents accidental mixing of incompatible chemicals and ensures the waste is sent to a facility capable of managing its specific hazards.
-
EPA Hazardous Waste Classification: This compound is classified as a hazardous waste due to its corrosive and toxic properties.[6][7]
-
Waste Stream: As a brominated organic compound, it must be segregated into the "Halogenated Organic Waste" stream.[8][9]
Causality of Segregation: Halogenated organic wastes are typically disposed of via high-temperature incineration.[10][11][12] Mixing them with non-halogenated solvents can complicate the disposal process and increase costs. Critically, never mix halogenated waste with aqueous acidic or basic waste, as this can lead to dangerous chemical reactions.[8]
Primary Disposal Protocol: Accumulation for Licensed Disposal
The safest and most compliant method for disposing of this compound is to collect it in a designated waste container for pickup by a licensed hazardous waste disposal company.
Step-by-Step Procedure
-
Select an Appropriate Waste Container:
-
Use a container made of a material compatible with halogenated organic compounds, such as glass or high-density polyethylene (HDPE).
-
Ensure the container has a secure, leak-proof screw cap.[13]
-
The container must be clean and in good condition.
-
-
Properly Label the Waste Container:
-
Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Clearly write "Halogenated Organic Waste."[9]
-
List all chemical constituents by their full name, including "this compound" and any solvents used. Do not use abbreviations or chemical formulas.[9]
-
Maintain an approximate percentage of each component.
-
-
Transferring Waste:
-
Perform all transfers inside a chemical fume hood.
-
For solid waste, use a dedicated spatula or scoop.
-
For solutions, use a funnel to prevent spills.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[13]
-
Securely close the container immediately after adding waste.[6][9]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA that is at or near the point of generation.[6]
-
The SAA must be under the control of laboratory personnel and clearly marked with a "Hazardous Waste" sign.[13]
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
-
Arrange for Waste Pickup:
-
Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.[6]
-
Disposal Workflow Diagram
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
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- 6. ehrs.upenn.edu [ehrs.upenn.edu]
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- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone
For the vanguard of pharmaceutical innovation, the synthesis of novel compounds is a journey into uncharted territory. This guide provides essential safety and handling protocols for 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone, a key intermediate in numerous drug discovery pipelines. As Senior Application Scientists, we understand that robust safety practices are the bedrock of groundbreaking research. This document is structured to provide not just a set of rules, but a deep understanding of the 'why' behind each recommendation, ensuring a culture of safety and scientific excellence in your laboratory.
Hazard Analysis: Understanding the Reactivity of an Alpha-Bromo Ketone
These analogs are classified as corrosive to skin and eyes and are respiratory irritants .[2] The primary hazards associated with this compound can be summarized as:
-
Severe Corrosivity: Direct contact with the solid or its dust can cause severe burns to the skin and eyes.[1][3] This is a result of the electrophilic nature of the carbon bearing the bromine atom, which can readily react with biological nucleophiles in tissues.
-
Lachrymatory Effects: Alpha-bromo ketones are often potent lachrymators, meaning they are strong eye irritants that can cause tearing, pain, and temporary blindness.[3]
-
Respiratory Irritation: Inhalation of dust can lead to irritation and potential damage to the respiratory tract.[2]
Given these properties, a comprehensive approach to personal protective equipment (PPE) and handling procedures is not just recommended, but imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's chemical nature.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a full-face shield. | Standard safety glasses are insufficient. The lachrymatory and corrosive nature of the compound necessitates a complete seal around the eyes and protection for the entire face from dust and potential splashes.[4][5] |
| Skin/Body | A chemical-resistant lab coat, supplemented with a chemical-resistant apron. | A standard lab coat alone does not offer sufficient protection against a corrosive solid. An apron provides an additional barrier.[5] |
| Hands | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton®). Double-gloving is recommended. | The high reactivity of the alpha-bromo ketone functional group requires gloves with high chemical resistance. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.[4][6] |
| Respiratory | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter. | Due to the risk of inhaling fine dust particles and potential vapors, a respirator is essential. The P100 filter will remove solid particulates, while the cartridge will adsorb any volatile organic compounds or acidic byproducts.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Weighing
-
Designated Work Area: All handling of this compound must be conducted within a certified chemical fume hood to control dust and potential vapors.[6][8]
-
Pre-weighing Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, secondary containers) is present and readily accessible. This minimizes the time the primary container is open.
-
Weighing Procedure:
-
Don all required PPE before handling the container.
-
Carefully open the container inside the fume hood.
-
Use a dedicated, clean spatula to transfer the solid to a tared weigh boat. Avoid creating dust.
-
Immediately close the primary container tightly.
-
Transfer the weighed solid to your reaction vessel within the fume hood.
-
Reaction Setup and Monitoring
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon) before adding the alpha-bromo ketone.
-
Solvent Addition: Add solvents to the reaction vessel slowly to avoid splashing.
-
Temperature Control: If the reaction is exothermic, have a cooling bath readily available to manage the reaction temperature.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) from within the fume hood.
Work-up and Purification
-
Quenching: If necessary, quench the reaction carefully, being mindful of any potential exothermic or gas-evolving steps.
-
Extraction and Washing: Perform all liquid-liquid extractions and washes within the fume hood.
-
Solvent Removal: Use a rotary evaporator placed within the fume hood or connected to a suitable exhaust system to remove solvents.
-
Purification: If column chromatography is required, pack and run the column within the fume hood.
The following diagram illustrates the essential workflow for the safe handling of this compound.
Sources
- 1. 2-BROMO-1-(5-CHLORO-THIOPHEN-2-YL)-ETHANONE - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. research.uga.edu [research.uga.edu]
- 6. scienceequip.com.au [scienceequip.com.au]
- 7. echemi.com [echemi.com]
- 8. eng.uwo.ca [eng.uwo.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
